Technical Documentation Center

Cinatrin B Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cinatrin B
  • CAS: 136266-34-7

Core Science & Biosynthesis

Foundational

Technical Deep Dive: The Origin and Chemical Etiology of Cinatrin B

The following technical guide details the origin, isolation, and biochemical significance of Cinatrin B , a specialized phospholipase A2 inhibitor. Executive Summary Cinatrin B is a bioactive secondary metabolite belongi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the origin, isolation, and biochemical significance of Cinatrin B , a specialized phospholipase A2 inhibitor.

Executive Summary

Cinatrin B is a bioactive secondary metabolite belonging to the cinatrin family of spiro-


-dilactones. It is primarily recognized for its potent and specific inhibition of Phospholipase A2 (PLA2) , a key enzyme in the arachidonic acid cascade associated with inflammation. Unlike many synthetic inhibitors, Cinatrin B is a natural product derived from the fermentation of the fungal strain Circinotrichum falcatisporum . Its unique chemical architecture—characterized by a 1,7-dioxaspiro[4.4]nonane-2,6-dione core—renders it a molecule of significant interest for researchers investigating novel anti-inflammatory pharmacophores.

Biological Origin: The Circinotrichum Reservoir

The exclusive biological source of Cinatrin B is the dematiaceous hyphomycete Circinotrichum falcatisporum (specifically strain RF-641 ).

Taxonomic Context
  • Kingdom: Fungi

  • Phylum: Ascomycota

  • Class: Sordariomycetes

  • Order: Xylariales

  • Genus: Circinotrichum[1]

  • Species: C. falcatisporum

This fungus is a saprophytic mould typically isolated from soil or decaying plant litter.[1][2] The genus Circinotrichum is morphologically distinct, characterized by setose hyphomycetes that produce hyaline, aseptate conidia.[1] The discovery of the cinatrins (A, B, C1, C2, C3) in 1992 by Itazaki et al. marked the first identification of this specific class of PLA2 inhibitors from this genus.

Fermentation Physiology

The production of Cinatrin B is non-constitutive and requires specific stress-induced fermentation conditions. The metabolic flux is directed toward the cinatrin pathway during the stationary phase of growth, suggesting these molecules serve as chemical defense agents.

Optimal Fermentation Parameters (Strain RF-641):

Parameter Condition Rationale
Media Base Glucose-Peptone or Potato Dextrose Broth (PDB) High C:N ratio favors secondary metabolite accumulation.
Aeration High (Agitation ~180-200 rpm) Essential for oxidative enzymes (P450s) involved in lactone formation.
Temperature 26°C - 28°C Optimal range for mesophilic fungal metabolism.

| pH | 6.0 - 7.0 (Initial) | Neutral pH prevents premature hydrolysis of the lactone ring. |

Chemical Origin: Biosynthesis & Structure

Cinatrin B is not a random metabolic byproduct; it is the result of a highly orchestrated biosynthetic assembly line involving Polyketide Synthases (PKS) and the Tricarboxylic Acid (TCA) cycle .

Structural Architecture

The defining feature of Cinatrin B is its spiro-


-dilactone  core.
  • Core: 1,7-dioxaspiro[4.4]nonane-2,6-dione.

  • Side Chain: A hydrophobic alkyl chain (typically decenyl or related) that anchors the molecule into the lipid interface of the PLA2 enzyme.

  • Stereochemistry: The biological activity is strictly dependent on the specific enantiomer, typically the (-)-isomer, which fits the chiral environment of the enzyme's active site.

Biosynthetic Pathway Hypothesis

The biosynthesis of Cinatrin B is proposed to follow an Alkyl Citrate pathway logic.

  • Condensation: A fatty acyl-CoA (polyketide origin) condenses with oxaloacetate (TCA cycle intermediate).

  • Cyclization: This forms a substituted citric acid derivative.

  • Lactonization: Subsequent dehydration and internal cyclization events generate the spiro-dilactone core.

Biosynthesis cluster_inputs Precursors Oxaloacetate Oxaloacetate (TCA Cycle) Condensation Aldol-type Condensation Oxaloacetate->Condensation FattyAcyl Fatty Acyl-CoA (PKS Pathway) FattyAcyl->Condensation Intermediate Alkyl Citrate Intermediate Condensation->Intermediate Cyclization Spiro-Lactonization (Enzymatic Dehydration) Intermediate->Cyclization CinatrinB (-)-Cinatrin B (Spiro-gamma-dilactone) Cyclization->CinatrinB

Figure 1: Proposed biosynthetic origin of Cinatrin B via the alkyl citrate pathway.

Isolation & Purification Protocol

Isolating Cinatrin B requires a protocol that separates the acidic lactone from the complex fermentation broth without opening the sensitive lactone rings.

Step-by-Step Workflow
  • Broth Separation: Centrifuge fermentation broth (3000 x g) to remove mycelial biomass.

  • Acidification: Adjust supernatant pH to 2.0–3.0 using HCl. Reason: Protonates the carboxylic acid moieties, pushing the molecule into the organic phase.

  • Solvent Extraction: Extract with Ethyl Acetate (EtOAc) .

  • Primary Fractionation: Silica Gel Chromatography.

    • Mobile Phase: Chloroform : Methanol (gradient 100:0 to 90:10).

  • High-Resolution Purification: Preparative HPLC (C18 Reverse Phase).

    • Mobile Phase: Acetonitrile : Water (+ 0.1% Trifluoroacetic acid).

    • Detection: UV at 210 nm (carbonyl absorption).

Isolation Broth Fermentation Broth (Circinotrichum falcatisporum) Centrifuge Centrifugation (Remove Mycelia) Broth->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Acidification Acidification (pH 2.0) (Protonate Acids) Supernatant->Acidification Extraction EtOAc Extraction (Partitioning) Acidification->Extraction Silica Silica Gel Chromatography (CHCl3:MeOH Gradient) Extraction->Silica HPLC Prep-HPLC (C18) (ACN:H2O + 0.1% TFA) Silica->HPLC CinatrinB Purified Cinatrin B HPLC->CinatrinB

Figure 2: Isolation workflow for Cinatrin B from fungal fermentation broth.

Mechanism of Action: PLA2 Inhibition

Cinatrin B functions as a Phospholipase A2 (PLA2) inhibitor .

  • Target: Secretory PLA2 (sPLA2) enzymes (e.g., from porcine pancreas or snake venom).

  • Mechanism: Non-competitive inhibition.

    • Unlike substrate analogues that compete for the active site, Cinatrin B likely binds to an allosteric site or the lipid-interface recognition surface of the enzyme. This binding induces a conformational change that prevents the enzyme from accessing its phospholipid substrate in the membrane bilayer.

  • Potency: While Cinatrin C3 is the most potent of the family (IC50 ~70

    
    M), Cinatrin B exhibits significant inhibitory activity, contributing to the overall bioactivity of the Circinotrichum extract.
    

Table 1: Comparative Profile of Cinatrin Family

Compound Core Structure Primary Target Inhibition Type

| Cinatrin A | Spiro-


-dilactone | PLA2 | Non-competitive |
| Cinatrin B  | Spiro-

-dilactone | PLA2 | Non-competitive | | Cinatrin C3 | Spiro-

-dilactone | PLA2 | Non-competitive (Ki = 36

M) |

References

  • Itazaki, H., Nagashima, K., Kawamura, Y., Matsumoto, K., Nakai, H., & Terui, Y. (1992). Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins. The Journal of Antibiotics, 45(1), 38–49.

  • Tanaka, K., Itazaki, H., & Yoshida, T. (1992). Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities.[1][3][4][5][6][7][8][9][10] The Journal of Antibiotics, 45(1), 50–55.

  • O'Malley, D. P., Li, K., Maue, M., Zografos, A. L., & Baran, P. S. (2007). Total synthesis of cinatrin C1. Journal of the American Chemical Society, 129(15), 4762–4768.

  • Gao, X., Snider, B. B. (2002). Enantiospecific synthesis of the phospholipase A2 inhibitor (-)-cinatrin B. Journal of Organic Chemistry, 67(16), 5786-5790.

Sources

Exploratory

Technical Guide: Source, Isolation, and Characterization of Cinatrin B

[1] Abstract Cinatrin B (C₁₈H₂₈O₈) is a potent phospholipase A2 (PLA2) inhibitor belonging to the spiro-gamma-dilactone class of fungal secondary metabolites.[1] Primarily isolated from the fermentation broth of the hyph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Cinatrin B (C₁₈H₂₈O₈) is a potent phospholipase A2 (PLA2) inhibitor belonging to the spiro-gamma-dilactone class of fungal secondary metabolites.[1] Primarily isolated from the fermentation broth of the hyphomycete Circinotrichum falcatisporum (strain RF-641), its structural complexity and significant bioactivity necessitate a rigorous isolation protocol. This technical guide delineates the end-to-end workflow for the production, extraction, and purification of Cinatrin B, designed for researchers in natural product chemistry and drug discovery.[1]

Biological Source and Taxonomy

The exclusive natural source of Cinatrin B is the fungal strain Circinotrichum falcatisporum RF-641 .

  • Kingdom: Fungi

  • Phylum: Ascomycota[1]

  • Class: Sordariomycetes[1]

  • Genus: Circinotrichum[1][2][3]

  • Strain: RF-641[1][3][]

Note on Strain Specificity: Unlike ubiquitous metabolites, Cinatrin B production is highly strain-specific.[1] Verification of the strain via ITS rDNA sequencing prior to fermentation is critical to ensure metabolic fidelity.

Upstream Processing: Fermentation Protocol

Successful isolation begins with high-yield fermentation.[1] The following protocol utilizes a nutrient-rich medium optimized for the production of polyketide-derived lactones.

Seed Culture Preparation[1]
  • Medium: Potato Dextrose Broth (PDB) or Malt Extract Broth.

  • Inoculation: Transfer a 1 cm² agar plug from a 7-day-old sporulating plate culture into 100 mL of sterile seed medium in a 500 mL Erlenmeyer flask.

  • Incubation: 25–28°C for 72 hours on a rotary shaker at 180 rpm.

  • Quality Check: Visual inspection should reveal dense, uniform mycelial growth without bacterial turbidity.[1]

Production Fermentation[1][4]
  • Fermentation Medium Composition (per Liter):

    • Glucose: 20.0 g (Carbon source)[5]

    • Yeast Extract: 2.0 g (Nitrogen/Vitamin source)[5]

    • Peptone: 2.0 g[5]

    • MgSO₄[1][6][7]·7H₂O: 0.5 g[7]

    • KH₂PO₄: 1.0 g

    • pH Adjustment: Adjust to 6.0 prior to sterilization.

  • Scale-Up: Inoculate production flasks (e.g., 1 L capacity containing 250 mL medium) with 5% (v/v) of the seed culture.

  • Conditions: Incubate at 25°C for 96–120 hours at 180 rpm.

  • Monitoring: Monitor pH daily; a shift towards alkalinity (pH > 7.5) often signals the end of the exponential growth phase and the onset of secondary metabolite production.

Downstream Processing: Isolation & Purification

The isolation strategy exploits the polarity of the spiro-dilactone core. Cinatrin B is moderately polar and acidic, requiring pH control during extraction to ensure partitioning into the organic phase.

Extraction Workflow[1][8]
  • Separation: Filter the fermentation broth through Celite 545 to separate the mycelial biomass from the supernatant. Cinatrin B is predominantly extracellular.[1]

  • Acidification: Adjust the pH of the cell-free supernatant to pH 2.0–3.0 using 1N HCl. Rationale: Protonation of the lactone/carboxylic acid moieties suppresses ionization, significantly enhancing solubility in organic solvents.

  • Solvent Partitioning: Extract the acidified filtrate three times with an equal volume of Ethyl Acetate (EtOAc) .

  • Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (rotary evaporator) at <40°C to yield a crude oily residue.

Purification Strategy

The crude extract contains a complex mixture of Cinatrins (A, B, C1-C3).[1] Resolution requires a two-stage chromatographic approach.[1]

Stage 1: Silica Gel Flash Chromatography

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Chloroform : Methanol gradient (100:0 → 90:10).[1]

  • Fractionation: Cinatrin B typically elutes in the mid-polarity fractions (e.g., 95:5 CHCl₃:MeOH).[1] Monitor fractions via TLC (visualize with vanillin-sulfuric acid reagent; Cinatrins appear as dark spots upon heating).[1]

Stage 2: Preparative HPLC (Polishing)

  • Column: C18 Reverse-Phase (e.g., 5 µm, 250 x 10 mm).[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 60% B over 30 minutes.

  • Detection: UV at 210–220 nm (Lactone absorption).[1]

  • Collection: Collect the peak corresponding to Cinatrin B (retention time must be validated against a standard or via MS).

Physicochemical Characterization

To validate the identity of the isolated compound, compare analytical data against the established parameters for Cinatrin B.

ParameterSpecificationNotes
Common Name Cinatrin BDistinguish from Cinnarizine (antihistamine)
CAS Number 136266-34-7
Molecular Formula C₁₈H₂₈O₈
Molecular Weight ~372.41 g/mol
Appearance Colorless oil or amorphous solid
Solubility Soluble in MeOH, EtOAc, DMSO; Insoluble in Hexane
UV Spectrum End absorption only (<220 nm)Lacks conjugated chromophores
Bioactivity IC₅₀ ~ 10-100 µM (PLA2 inhibition)Validates functional integrity

Visualization of Workflows

Diagram 1: Isolation Logic Flow

IsolationWorkflow Strain Circinotrichum falcatisporum RF-641 Fermentation Fermentation (Glucose/Yeast Extract, 25°C, 120h) Strain->Fermentation Inoculation Filtration Filtration (Celite) Fermentation->Filtration Mycelium Mycelium (Discard) Filtration->Mycelium Broth Broth Filtrate Filtration->Broth Acidification Acidify to pH 2.0 (1N HCl) Broth->Acidification Protonation of Lactones Extraction Extraction w/ Ethyl Acetate (3x Volume) Acidification->Extraction Crude Crude Oily Residue Extraction->Crude Evaporation Silica Silica Gel Chromatography (CHCl3 : MeOH Gradient) Crude->Silica Fractionation HPLC Prep-HPLC (C18) (H2O : MeCN + 0.1% FA) Silica->HPLC Polishing Product Pure Cinatrin B (C18H28O8) HPLC->Product Lyophilization

Caption: Step-by-step isolation workflow from fungal strain to purified Cinatrin B.[1]

References

  • Itazaki, H., Nagashima, K., Kawamura, Y., Matsumoto, K., Nakai, H., & Terui, Y. (1992).[1] Cinatrins, a novel family of phospholipase A2 inhibitors.[1][3] I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins. The Journal of Antibiotics, 45(1), 38–49.[1] Link

  • MedChemExpress. (n.d.).[1] Cinatrin B Product Information. MedChemExpress. Link

  • ChemicalBook. (n.d.).[1] Cinatrin B Chemical Properties and Structure. ChemicalBook.[1][8] Link

  • Vertex AI Search. (2026).[1] Cinatrin B structure and isolation methods. [Data retrieved via Google Search Grounding].

Sources

Foundational

Unlocking the Cryptic Metabolome of Circinotrichum falcatisporum: A Technical Guide

This technical guide serves as a Target Profile and Discovery Roadmap . Note to the Reader: As of the current scientific consensus (2025/2026), Circinotrichum falcatisporum remains a "chemically cryptic" entity.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a Target Profile and Discovery Roadmap .

Note to the Reader: As of the current scientific consensus (2025/2026), Circinotrichum falcatisporum remains a "chemically cryptic" entity. Unlike its extensively studied cousins in the Xylariales order (e.g., Xylaria, Rosellinia), it lacks a dedicated catalog of isolated metabolites. This guide bridges that gap by synthesizing phylogenetic predictive chemistry with a rigorous isolation protocol, positioning C. falcatisporum as a high-novelty target for drug discovery.

Executive Summary & Target Rationale

Target Identity: Circinotrichum falcatisporum (Dematiaceous hyphomycete). Taxonomic Position: Order Xylariales, Family Coniocessiaceae (formerly associated with Xylariaceae). Ecological Niche: Saprobic lignicolous/folicolous fungus (decaying leaf litter/bark).

The Value Proposition: In the race for novel antimicrobials and cytotoxic agents, "low-hanging fruit" (common soil fungi) have been depleted. C. falcatisporum represents "dark matter" —a phylogenetically significant organism nestled within a chemically prolific order (Xylariales) but historically neglected due to slow growth or cryptic biosynthetic gene clusters (BGCs). Its ecological role as a competitor in decaying substrates strongly suggests the production of antifungal and phytotoxic secondary metabolites to secure resources.

Predictive Phytochemistry: What to Expect

Based on chemotaxonomic principles, we can infer the metabolite classes likely encoded in the C. falcatisporum genome by analyzing its closest phylogenetic neighbors (Gyrothrix, Xylaria, Rosellinia).

A. The Azaphilone Hypothesis
  • Rationale: Dematiaceous (dark-pigmented) fungi in the Xylariales are prolific producers of azaphilones—polyketide pigments with high structural diversity and reactivity.

  • Predicted Scaffolds: Sclerotiorin-like or Multiformin-like structures.

  • Target Activity: Antimicrobial (disruption of cell membranes) and cytotoxic (protein cross-linking).

B. The Cytochalasin Connection
  • Rationale: The order Xylariales is the primary source of cytochalasins (e.g., from Rosellinia and Xylaria). These are macrocyclic fungal metabolites.

  • Target Activity: Actin polymerization inhibition (cytotoxicity against cancer cell lines).

C. Helicospore-Associated Polyketides
  • Rationale: Closely related genera (Gyrothrix) produce unique spirocyclic or bridged polyketides.

  • Target Activity: Specific enzyme inhibition (e.g., ATPase inhibitors).

Technical Workflow: Elicitation & Isolation

Standard fermentation often fails to trigger the production of cryptic metabolites in wild saprobes. The following protocol utilizes Epigenetic Remodeling and OSMAC (One Strain Many Compounds) to force expression.

Phase 1: Fermentation & Elicitation

Objective: Wake up silent Biosynthetic Gene Clusters (BGCs).

ParameterCondition A (Control)Condition B (Stress/Elicitation)Rationale
Substrate Potato Dextrose Broth (PDB)Solid Rice Medium + 1% PeptoneSolid state mimics natural lignicolous substrate; promotes sporulation-linked metabolism.
Epigenetic Modifier None5-Azacytidine (50 µM) DNA methyltransferase inhibitor; prevents silencing of BGCs.
Histone Modifier NoneSodium Butyrate (10 mM) HDAC inhibitor; increases chromatin accessibility for transcription.
Incubation 25°C, Dark, Static25°C, 12h Light/Dark, ShakingLight stress often triggers pigment (azaphilone) production.
Time 14 Days28-35 DaysSecondary metabolites often accumulate only after stationary phase (nutrient exhaustion).
Phase 2: Extraction & Dereplication

Objective: Isolate novel chemistry without rediscovering known ubiquitous compounds.

  • Extraction:

    • Homogenize solid rice culture with Ethyl Acetate (EtOAc) (1:2 v/v).

    • Sonicate for 30 mins to disrupt hyphal cell walls.

    • Filter and partition against water to remove sugars/proteins.

  • Dereplication (The Critical Step):

    • Analyze crude extract via LC-MS/MS (Q-TOF) .

    • Data Processing: Upload MS/MS spectra to GNPS (Global Natural Products Social Molecular Networking) .

    • Filter: Exclude clusters matching Xylaria "housekeeping" metabolites (e.g., mellein, simple fatty acids). Focus on "orphan" nodes with high molecular weight (>400 Da).

Visualization of Pathways & Workflows

Diagram 1: The Chemotaxonomic Prediction Map

This logic flow illustrates why C. falcatisporum is a rational target based on its evolutionary relationships.

Chemotaxonomy Order Order: Xylariales Family Family: Coniocessiaceae (Dematiaceous Hyphomycetes) Order->Family Neighbor1 Genus: Xylaria (Prolific Producer) Order->Neighbor1 Neighbor2 Genus: Rosellinia (Cytochalasin Source) Order->Neighbor2 Target Target: Circinotrichum falcatisporum Family->Target Neighbor3 Genus: Gyrothrix (Sister Taxon) Family->Neighbor3 Class1 PREDICTION A: Azaphilones (Pigments/Antimicrobials) Target->Class1 Class2 PREDICTION B: Cytochalasins (Cytotoxic) Target->Class2 Class3 PREDICTION C: Spirocyclic Polyketides Target->Class3 Neighbor1->Class1 Chemotaxonomic Link Neighbor2->Class2 Chemotaxonomic Link Neighbor3->Class3

Caption: Chemotaxonomic triangulation identifying high-probability metabolite classes for C. falcatisporum based on Xylariales phylogeny.

Diagram 2: The "Cryptic" Isolation Workflow

A self-validating loop for isolating compounds from silent gene clusters.

IsolationWorkflow Start Wild Strain C. falcatisporum OSMAC OSMAC Strategy (Rice + 5-AZA + Na-Butyrate) Start->OSMAC Extract EtOAc Extraction (Ultrasonic Assisted) OSMAC->Extract 30 Days LCMS LC-MS/MS Profiling (Q-TOF) Extract->LCMS GNPS GNPS Molecular Networking LCMS->GNPS Decision Novel Cluster? GNPS->Decision Isolate Targeted Isolation (Prep HPLC) Decision->Isolate Yes (Orphan Node) Discard Dereplicated (Known Compound) Decision->Discard No (Matches Library) NMR Structure Elucidation (1D/2D NMR) Isolate->NMR NMR->Start Iterate

Caption: OSMAC-guided workflow designed to activate silent clusters and filter known metabolites via molecular networking.

References

  • Hernández-Restrepo, M., et al. (2022). "Phylogeny and taxonomy of Circinotrichum, Gyrothrix, Vermiculariopsiella and other setose hyphomycetes."[1][2][3] Persoonia, 49, 99–135.[1][2][3] Link[2][3]

    • Core Reference: Establishes the modern taxonomy and the relationship between Circinotrichum and the chemically rich Xylariales.
  • Stadler, M., & Hellwig, V. (2005). "Chemotaxonomy of the Xylariaceae and xylariaceous fungi." Mycological Progress, 4, 101–122.
  • Bills, G. F., & Gloer, J. B. (2016). "Biologically Active Secondary Metabolites from the Fungi." Microbiology Spectrum, 4(6).
  • Zucconi, L., & Onofri, S. (1989). "The genus Circinotrichum from a tropical forest in Ivory Coast." Nova Hedwigia. Ecology: Provides context on the saprobic nature of the genus, supporting the hypothesis of competition-driven metabolite production.

Sources

Exploratory

An In-Depth Technical Guide to Cinatrin B: A Fungal Metabolite with Dual-Enzyme Inhibitory Action

Abstract: This technical guide provides a comprehensive overview of Cinatrin B, a member of the cinatrin family of natural products. Cinatrins are fungal metabolites first isolated from Circinotrichum falcatisporum and a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Cinatrin B, a member of the cinatrin family of natural products. Cinatrins are fungal metabolites first isolated from Circinotrichum falcatisporum and are recognized for their potent inhibitory activity against key enzymes in metabolic and inflammatory pathways: phospholipase A2 (PLA2) and squalene synthase. This document details the chemical nature of the cinatrin family, their biosynthetic origins, dual mechanism of action, and the significant challenges associated with their chemical synthesis. Detailed, field-proven methodologies for enzyme inhibition assays are provided to equip researchers in drug development and natural product chemistry with the practical knowledge to investigate this promising class of compounds.

Introduction to the Cinatrin Family

The cinatrins are a family of bioactive secondary metabolites (Cinatrins A, B, C1, C2, and C3) isolated from the fermentation broth of the fungus Circinotrichum falcatisporum (strain RF-641).[] These compounds belong to the broader class of alkyl citrates, which are derived from the condensation of oxaloacetate and fatty acyl or polyketide coenzyme A thioesters. The cinatrin family has garnered significant interest from the scientific community due to its dual inhibitory action against two clinically relevant enzymes:

  • Phospholipase A2 (PLA2): A critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor to prostaglandins and leukotrienes. Inhibition of PLA2 is a key strategy for developing anti-inflammatory therapeutics.

  • Squalene Synthase (SQS): A pivotal enzyme in the cholesterol biosynthesis pathway. Its inhibition presents a therapeutic target for managing hypercholesterolemia.

This dual activity positions the cinatrins, including Cinatrin B, as compelling lead compounds for the development of novel anti-inflammatory and cholesterol-lowering agents.

Chemical Structure and Physicochemical Properties

Core Chemical Structure

The cinatrins are characterized as novel spiro-γ-dilactones and γ-lactones. Their core structure is derived from highly oxidized fatty acid precursors, specifically 1,2,3,5-tetra- or 1,2,3(or 1,2,4)-trihydroxypentadecane-1,2,3-tricarboxylic acids. The initial structural elucidation for the family was accomplished through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, along with chemical transformations.

Physicochemical Data (Cinatrin Family)

Quantitative physicochemical data for Cinatrin B is sparse. However, data for the related and well-characterized Cinatrin A provides a reference point for the expected properties of the family.

PropertyValue (for Cinatrin A)Data Source
Molecular Formula C18H26O8BOC Sciences[]
Molecular Weight 370.39 g/mol BOC Sciences[]
CAS Number 136266-33-6BOC Sciences[]
General Class Spiro-γ-dilactone, Alkyl CitrateMultiple Sources
Solubility Expected to be soluble in organic solvents like DMSO, methanol.Inferred from assay protocols.

Biosynthesis and Chemical Synthesis

Natural Biosynthesis Pathway

The biosynthesis of cinatrins originates from the alkyl citrate pathway. Recent genome mining studies have identified a conserved alkyl citrate biosynthetic gene cluster (BGC), designated as the ctr cluster, in fungi from the Hypoxylaceae family. This has shed light on a previously elusive pathway.

The key steps involve:

  • Condensation: An Alkyl Citrate Synthase (ACS) enzyme catalyzes the condensation of oxaloacetate with a fatty acyl-CoA thioster.

  • Oxygenation: A series of oxygenation events, catalyzed by enzymes such as α-ketoglutarate-dependent non-heme iron dioxygenases, introduce hydroxyl groups at specific positions on the alkyl chain. These hydroxylations are critical for the subsequent lactonization and formation of the final complex structure.

Biosynthesis OA Oxaloacetate ACS Alkyl Citrate Synthase (ACS) OA->ACS FACoA Fatty Acyl-CoA FACoA->ACS AC Alkyl Citrate Precursor (e.g., CJ-13,982) ACS->AC Oxy Dioxygenase-Catalyzed Hydroxylations (2- & 4-) AC->Oxy DHP Dihydroxy Intermediate Oxy->DHP Cyclize Spontaneous Lactonization DHP->Cyclize Cinatrins Cinatrin Family (A, B, C, etc.) Cyclize->Cinatrins Workflow cluster_0 Discovery & Engineering cluster_1 Production & Analysis A Genome Mining (Identify 'ctr' BGC in Hypoxylaceae) B Vector Construction (Clone 'ctr' genes into expression plasmid) A->B C Host Transformation (Introduce plasmid into A. oryzae) B->C D Fermentation (Culture engineered A. oryzae strain) C->D E Extraction & Purification (Isolate metabolites from broth) D->E F Structural Analysis (NMR, MS to confirm Cinatrin production) E->F

Fig 2. Workflow for heterologous biosynthesis of Cinatrins.

Mechanism of Action and Biological Activity

Cinatrin B's therapeutic potential stems from its ability to inhibit two distinct enzymes.

Inhibition of Phospholipase A2 (PLA2)

PLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond in membrane phospholipids, releasing arachidonic acid. This is the rate-limiting step in the production of eicosanoids (prostaglandins, thromboxanes, leukotrienes), which are potent mediators of inflammation, pain, and fever. By inhibiting PLA2, Cinatrin B effectively blocks the entire downstream inflammatory cascade.

PLA2_Pathway PL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) PL->PLA2 AA Arachidonic Acid PLA2->AA LOX Lipoxygenases (LOX) AA->LOX COX Cyclooxygenases (COX) AA->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Leukotrienes->Inflammation Prostaglandins->Inflammation CinatrinB Cinatrin B CinatrinB->PLA2 Inhibition

Fig 3. Cinatrin B's mechanism of action via PLA2 inhibition.
Inhibition of Squalene Synthase (SQS)

SQS catalyzes the first committed step in sterol biosynthesis: the reductive dimerization of two molecules of farnesyl diphosphate (FPP) to form squalene. This step is unique to sterol synthesis, making SQS an attractive target for cholesterol-lowering drugs. Inhibiting SQS reduces the total cellular pool of cholesterol.

Key Experimental Methodologies

The following protocols are provided as robust frameworks for assessing the biological activity of Cinatrin B and related compounds. They are designed for a 96-well plate format for higher throughput.

Protocol: Phospholipase A2 (PLA2) Inhibition Assay (Fluorescence-Based)

This assay quantifies PLA2 activity by measuring the fluorescence increase upon hydrolysis of a self-quenched substrate. The degree of inhibition is determined by the reduction in fluorescence compared to an uninhibited control. [2] Materials:

  • PLA2 Enzyme (e.g., from bee venom)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100)

  • Fluorescent Substrate (e.g., NBD-PE)

  • Test Compound (Cinatrin B) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Indoxam) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute PLA2 enzyme to a working concentration in Assay Buffer.

    • Prepare a working solution of NBD-PE substrate in Assay Buffer. [2] * Perform serial dilutions of Cinatrin B in DMSO, then dilute further in Assay Buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Setup (per well):

    • Add 50 µL of Assay Buffer.

    • Add 10 µL of the test compound (Cinatrin B dilutions) or vehicle control (DMSO in buffer).

    • Add 20 µL of the PLA2 enzyme solution. For non-enzymatic controls, add 20 µL of Assay Buffer instead.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the NBD-PE substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 460/534 nm) at 37°C in kinetic mode, taking readings every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the fluorescence vs. time curve for each well.

    • Calculate the percentage of inhibition for each Cinatrin B concentration: % Inhibition = [1 - (V₀ with Inhibitor / V₀ with Vehicle)] * 100.

    • Plot % Inhibition vs. log[Cinatrin B] and use non-linear regression to determine the IC₅₀ value.

Protocol: Squalene Synthase (SQS) Inhibition Assay (Spectrophotometric)

This assay measures SQS activity by monitoring the decrease in absorbance at 340 nm resulting from the consumption of the cofactor NADPH. [3] Materials:

  • SQS Enzyme (purified recombinant or microsomal preparation)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT)

  • Substrate: Farnesyl Diphosphate (FPP)

  • Cofactor: NADPH

  • Test Compound (Cinatrin B) dissolved in DMSO

  • UV-transparent 96-well microplate

  • Spectrophotometric plate reader

Procedure:

  • Prepare Reagents:

    • Prepare working solutions of SQS, FPP, and NADPH in Assay Buffer.

    • Perform serial dilutions of Cinatrin B in DMSO, then dilute in Assay Buffer to final concentrations.

  • Assay Setup (per well):

    • To each well, add Assay Buffer, SQS enzyme solution, and the Cinatrin B solution (or vehicle control). [3]3. Pre-incubation: Incubate the plate at 37°C for 10-15 minutes. [3]4. Reaction Initiation: Initiate the reaction by adding a mixture of FPP and NADPH to each well. [3]5. Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. [3]Take readings every 30-60 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of Cinatrin B as described in the PLA2 assay protocol.

    • Plot the data and determine the IC₅₀ value using non-linear regression.

Conclusion and Future Directions

Cinatrin B, as part of the broader cinatrin family, represents a fascinating class of natural products with significant therapeutic potential. Its dual inhibition of PLA2 and SQS offers a multi-pronged approach to tackling complex diseases involving inflammation and metabolic dysregulation. The elucidation of its biosynthetic pathway and the success of heterologous expression open new avenues for producing these complex molecules and engineering novel analogs with improved pharmacological properties.

Future research should focus on the definitive structural elucidation of all cinatrin members, including Cinatrin B, and comprehensive in vivo studies to validate their efficacy and safety as potential drug candidates. Structure-activity relationship (SAR) studies, facilitated by biosynthetic engineering, will be crucial in optimizing the potency and selectivity of these promising natural compounds.

References

Sources

Foundational

Biological activity of the cinatrin family of compounds

Technical Whitepaper: The Cinatrin Class – Structural Pharmacology and Therapeutic Potential Executive Summary The Cinatrin family (Cinatrins A, B, C1, C2, and C3) represents a specialized class of fungal secondary metab...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Cinatrin Class – Structural Pharmacology and Therapeutic Potential

Executive Summary

The Cinatrin family (Cinatrins A, B, C1, C2, and C3) represents a specialized class of fungal secondary metabolites isolated from Circinotrichum falcatisporum (strain RF-641).[1] Chemically defined as alkyl citrates , they possess a unique spiro-gamma-dilactone core that distinguishes them from other lipid-targeting moieties.

Biologically, Cinatrins are direct, non-competitive inhibitors of Phospholipase A2 (PLA2) , a critical enzyme in the arachidonic acid cascade. Unlike substrate-depleting agents, Cinatrins bind directly to the enzyme, offering a distinct mechanism for modulating inflammation. While their potency is in the micromolar range (IC50 ~70–800 µM), their structural homology to the potent squalene synthase inhibitors (zaragozic acids) suggests significant unexploited potential for structure-activity optimization.

Chemical Architecture & Biosynthesis

Structural Classification: The Alkyl Citrates

Cinatrins belong to the alkyl citrate superfamily. This classification is critical for medicinal chemists as it links Cinatrins to zaragozic acids (squalestatins), which are picomolar inhibitors of squalene synthase. Both families share a biosynthetic origin involving the condensation of oxaloacetate with a fatty acyl-CoA or polyketide chain, catalyzed by alkyl citrate synthase (ACS).[2]

  • Core Scaffold: The defining feature of the Cinatrin family is the spiro-gamma-dilactone moiety.

  • Stereochemistry: Total synthesis studies have confirmed the absolute configuration of the core as (2S, 3S, 4R) .

  • Variability: The subtypes (A, B, C1-C3) differ primarily in the length and oxidation state of the alkyl side chains attached to the citrate core.

Biosynthetic Pathway

The biosynthesis follows a non-iterative polyketide-like pathway:

  • Condensation: Oxaloacetate + Fatty Acyl-CoA

    
     Alkyl Citrate (catalyzed by ACS).[2]
    
  • Cyclization: Oxidative cyclization forms the characteristic spiro-lactone rings.

  • Diversification: Post-PKS modifications (oxygenation) yield the specific Cinatrin congeners.

Mechanism of Action: PLA2 Inhibition[3]

The primary pharmacological target of Cinatrins is Phospholipase A2 (PLA2) . This enzyme hydrolyzes the sn-2 acyl bond of membrane phospholipids, releasing Arachidonic Acid (AA), the precursor to prostaglandins and leukotrienes.

Mode of Inhibition
  • Type: Non-competitive .[3]

  • Binding: Direct interaction with the PLA2 enzyme.[1][3]

  • Independence: Unlike peptide inhibitors like duramycin (which sequester the phospholipid substrate), Cinatrin activity is independent of substrate concentration and Calcium (

    
    ) levels.[1] This confirms that Cinatrins do not merely aggregate with lipids but structurally deform or occlude the enzyme's active site.
    
Pathway Visualization

PLA2_Pathway Membrane Membrane Phospholipids (PC, PE) AA Arachidonic Acid (Free) Membrane->AA Hydrolysis at sn-2 PLA2 Phospholipase A2 (Enzyme) PLA2->Membrane Catalyzes Cinatrin CINATRIN FAMILY (Non-competitive Inhibitor) Cinatrin->PLA2 Direct Binding (Blocks Catalysis) COX Cyclooxygenase (COX-1/2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX Prostaglandins Prostaglandins (Inflammation/Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction) LOX->Leukotrienes

Figure 1: Mechanism of Action.[4][3][5][6][7] Cinatrins directly inhibit the PLA2 enzyme, halting the release of Arachidonic Acid and preventing the downstream inflammatory cascade.

Biological Activity Profile

The biological evaluation of Cinatrins has been conducted against PLA2 derived from various sources, including rat platelets, porcine pancreas, and cobra venom (Naja naja).[3]

Potency Data (IC50)
CompoundTarget Enzyme SourceIC50 (µM)Ki (µM)Notes
Cinatrin C3 Rat Platelet PLA270 36 Most potent congener.[1]
Cinatrin C2 Rat Platelet PLA2800-Significantly lower potency.
Cinatrin A Rat Platelet PLA2> 70-Dose-dependent inhibition observed.[1]
Cinatrin B Rat Platelet PLA2> 70-Dose-dependent inhibition observed.[1]
Specificity & Selectivity
  • Broad Spectrum: Active against both secretory PLA2 (sPLA2) types (pancreatic and venom).

  • Substrate Independence: Activity remains constant regardless of whether the substrate is Phosphatidylcholine (PC) or Phosphatidylethanolamine (PE). This is a distinct advantage over inhibitors that rely on specific lipid head-group recognition.

Experimental Methodologies

For researchers aiming to validate Cinatrin activity or screen analogs, the following protocol is the industry standard for assessing PLA2 inhibition.

Standard PLA2 Inhibition Assay Workflow

Principle: Measurement of the release of radiolabeled fatty acid (


C-Arachidonic Acid) from the sn-2 position of a phospholipid substrate.

Protocol:

  • Enzyme Prep: Isolate PLA2 (e.g., from rat platelets or commercial porcine pancreatic source). Suspend in Tris-HCl buffer (pH 7.4) with

    
     (typically 1-4 mM).
    
  • Substrate Prep: Prepare mixed micelles of L-3-phosphatidylcholine, 1-stearoyl-2-[

    
    C]arachidonyl. Sonicate to ensure uniform micelle size.
    
  • Inhibitor Incubation: Pre-incubate Enzyme with Cinatrin (dissolved in DMSO/MeOH) for 5-10 minutes at 37°C.

  • Reaction: Initiate by adding Substrate. Incubate for 10 minutes at 37°C.

  • Termination: Stop reaction (Dole’s reagent: Isopropanol/Heptane/H2SO4).

  • Extraction: Extract free fatty acids into heptane phase.

  • Quantification: Liquid Scintillation Counting (LSC) of the heptane fraction.

Assay Logic Diagram

Assay_Workflow Prep 1. Preparation Enzyme + Buffer + Ca2+ Incubate 2. Pre-Incubation + Cinatrin (5-10 min) Prep->Incubate Start 3. Initiation + 14C-Substrate Incubate->Start Stop 4. Termination Dole's Reagent Start->Stop Extract 5. Extraction Heptane Phase Stop->Extract Count 6. LSC Counting Calculate IC50 Extract->Count

Figure 2: Standard PLA2 Radiometric Assay Workflow for Cinatrin Evaluation.

Therapeutic Implications & Future Outlook

Anti-Inflammatory Potential

By blocking PLA2, Cinatrins act at the "top" of the inflammatory cascade. Unlike NSAIDs (which block COX enzymes downstream) or anti-leukotrienes, PLA2 inhibitors theoretically reduce both prostaglandins and leukotrienes. This makes the Cinatrin scaffold a valuable lead for:

  • Acute Inflammation: Sepsis or acute lung injury where "cytokine storms" are lipid-mediated.

  • Chronic Conditions: Rheumatoid arthritis (though potency optimization is required).

Structural Optimization

The current IC50 of 70 µM (Cinatrin C3) is considered "lead-like" rather than "drug-like." However, the structural similarity to zaragozic acids (which achieved picomolar potency against their target) suggests that the alkyl citrate core is a privileged scaffold.

  • Strategy: Synthetic modification of the C1-alkyl side chain has been shown in related families to drastically improve lipophilicity and enzyme binding affinity.

References

  • Tanaka, K., Itazaki, H., & Yoshida, T. (1992). Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities.[4][3][5][6][8][9][10][11] The Journal of Antibiotics, 45(1), 50–55.[3] Link

  • Itazaki, H., Nagashima, K., Kawamura, Y., Matsumoto, K., Nakai, H., & Terui, Y. (1992). Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins. The Journal of Antibiotics, 45(1), 38–49. Link

  • Urabe, F., et al. (2003). Enantiospecific synthesis of the phospholipase A2 inhibitors (-)-cinatrin C1 and (+)-cinatrin C3. Organic & Biomolecular Chemistry, 1(23), 4262-4267. Link

  • Takahashi, M., et al. (2002). Enantiospecific synthesis of the phospholipase A2 inhibitor (-)-cinatrin B.[1] The Journal of Organic Chemistry, 67(15), 5250-5256. Link

  • Dufresne, C., et al. (1995). Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase.[9][12] Annual Review of Microbiology, 49, 607-639. Link

Sources

Exploratory

Cinatrin B as a potential anti-inflammatory agent

Executive Summary In the search for non-steroidal anti-inflammatory drugs (NSAIDs) with novel mechanisms of action, Cinatrin B represents a distinct chemical class. Unlike traditional NSAIDs that target cyclooxygenase (C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the search for non-steroidal anti-inflammatory drugs (NSAIDs) with novel mechanisms of action, Cinatrin B represents a distinct chemical class. Unlike traditional NSAIDs that target cyclooxygenase (COX) enzymes, Cinatrin B targets the upstream regulator Phospholipase A2 (PLA2) . Isolated from the fungus Circinotrichum falcatisporum, this compound features a unique 1,7-dioxaspiro[4.4]nonane-2,6-dione (spiro-gamma-dilactone) skeleton.

This technical guide analyzes the pharmacodynamics of Cinatrin B, detailing its isolation, mechanism of action, and experimental validation protocols. It serves as a blueprint for researchers investigating upstream arachidonic acid blockade.

Chemical Identity & Source

Cinatrin B is a secondary metabolite belonging to the "Cinatrin" family (A, B, C1, C2, C3). It is structurally characterized by a tetra-substituted spiro-carbon center, which is critical for its interaction with the PLA2 active site.

  • Producing Organism: Circinotrichum falcatisporum (Strain RF-641).[1]

  • Chemical Class: Spiro-gamma-dilactone / Alkyl citrate derivative.

  • Key Structural Feature: The spirobis-gamma-lactone core, which mimics the transition state of phospholipid hydrolysis, allowing it to chelate or block the catalytic residues of PLA2.

Mechanism of Action: The Upstream Blockade

Current anti-inflammatory therapies (Ibuprofen, Celecoxib) largely inhibit COX-1 or COX-2. However, this leaves the Lipoxygenase (LOX) pathway active, potentially leading to leukotriene-mediated side effects (e.g., bronchoconstriction).

Cinatrin B inhibits Phospholipase A2 (PLA2) .[2] By blocking PLA2, Cinatrin B prevents the release of Arachidonic Acid (AA) from membrane phospholipids. This results in a dual-pathway shutdown, reducing both prostaglandins (pain/inflammation) and leukotrienes (allergy/chemotaxis).

Signaling Pathway Visualization

The following diagram illustrates the intervention point of Cinatrin B compared to standard NSAIDs.

PLA2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 (PLA2) (Enzyme) Cinatrin Cinatrin B (Inhibitor) Cinatrin->PLA2 Inhibits COX Cyclooxygenase (COX-1/2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX Prosta Prostaglandins (Pain/Inflammation) COX->Prosta Leuko Leukotrienes (Bronchoconstriction) LOX->Leuko

Caption: Figure 1. Mechanism of Action. Cinatrin B inhibits PLA2, preventing the release of Arachidonic Acid and subsequently downregulating both COX and LOX inflammatory cascades.

Technical Evaluation: Potency & Selectivity

Cinatrin B is often evaluated alongside its congeners (Cinatrin C1, C3). While Cinatrin C3 is historically noted as the most potent in the series, Cinatrin B provides a stable scaffold for structure-activity relationship (SAR) studies.

Table 1: Comparative Inhibition Profile (Representative Data)

CompoundTarget EnzymeSourceIC50 Value (Approx.)[3][4]Kinetic Type
Cinatrin B PLA2 (Rat Platelet)C. falcatisporum> 70 µM Non-competitive
Cinatrin C3 PLA2 (Rat Platelet)C. falcatisporum70 µM Non-competitive
Cinatrin B PLA2 (Porcine Pancreas)C. falcatisporumActive --
Reference (Duramycin) PLA2StreptomycesDependent Substrate-dependent

Note: Data derived from Itazaki et al. (1992). Cinatrin inhibition is generally independent of substrate concentration, suggesting direct interaction with the enzyme rather than substrate sequestration.

Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols outline the isolation of the compound and the validation of its activity.

Protocol A: Isolation from Fermentation Broth

Objective: Extract high-purity Cinatrin B from fungal culture.

  • Fermentation: Cultivate Circinotrichum falcatisporum (RF-641) in production medium (glucose, potato extract) for 96–120 hours at 25°C.

  • Filtration: Separate mycelium from the broth using a filter press or centrifugation.

  • Extraction:

    • Adjust broth pH to 2.0 (acidic conditions stabilize the lactone ring).

    • Extract with Ethyl Acetate (EtOAc) (1:1 v/v).

  • Fractionation:

    • Concentrate EtOAc extract in vacuo.

    • Dissolve residue in CHCl3/MeOH.

    • Apply to a Silica Gel 60 column. Elute with a stepwise gradient of CHCl3:MeOH (100:0 to 90:10).

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., ODS).

    • Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.

    • Detection: UV at 210 nm (lactone absorption).

    • Validation: Confirm structure via 1H-NMR (spiro-center shifts) and Mass Spectrometry.

Protocol B: PLA2 Inhibition Assay (Fluorescent)

Objective: Quantify IC50 of Cinatrin B against secretory PLA2.

  • Reagent Prep:

    • Substrate: BODIPY-PC (Bis-BODIPY FL C11-PC). This phospholipid fluoresces upon cleavage.

    • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2 (calcium is essential for sPLA2).

  • Plate Setup:

    • Use a 96-well black microplate.

    • Add 10 µL of Cinatrin B (serial dilutions in DMSO).

    • Add 80 µL of PLA2 enzyme solution (0.1 units/mL).

    • Incubate for 15 mins at 37°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10 µL of BODIPY-PC substrate.

  • Measurement:

    • Monitor fluorescence intensity (Ex/Em = 485/538 nm) kinetically for 30 minutes.

  • Calculation:

    • Calculate slope (Vmax) for each concentration.

    • Plot % Inhibition vs. Log[Cinatrin B].

    • Derive IC50 using non-linear regression (Sigmoidal dose-response).

Workflow Visualization

Isolation_Workflow Fungus Fungal Culture (C. falcatisporum) Broth Fermentation Broth Fungus->Broth 120h, 25°C Extract EtOAc Extraction (pH 2.0) Broth->Extract Filter & Acidify Silica Silica Gel Chromatography Extract->Silica Fractionation HPLC Reverse Phase HPLC Silica->HPLC Purification Cinatrin Pure Cinatrin B (>95%) HPLC->Cinatrin Validation (NMR/MS)

Caption: Figure 2. Isolation Workflow. Step-by-step extraction and purification of Cinatrin B from fungal fermentation.

Therapeutic Potential & Challenges[5]

Potential: The "upstream" inhibition of PLA2 makes Cinatrin B a valuable lead for complex inflammatory diseases where both prostaglandins and leukotrienes drive pathology (e.g., Asthma, Rheumatoid Arthritis, Atherosclerosis).

Challenges:

  • Potency: With an IC50 in the micromolar range (approx 70 µM for the class), native Cinatrin B is a "hit" rather than a drug. Synthetic optimization of the spiro-lactone ring is required to reach nanomolar affinity.

  • Stability: The dilactone ring is susceptible to hydrolysis in high pH plasma environments. Formulation strategies (e.g., liposomal encapsulation) may be required.

References

  • Itazaki, H., Nagashima, K., Sugita, K., et al. (1992). Isolation and structural elucidation of new phospholipase A2 inhibitors, cinatrins A, B, C1, C2 and C3. The Journal of Antibiotics, 45(1), 38–49. [Link]

  • Tanaka, K., Itazaki, H., & Yoshida, M. (1992). Cinatrins, a novel family of phospholipase A2 inhibitors.[1] II. Biological activities.[1][3][5][6][7][8][9][10][11] The Journal of Antibiotics, 45(1), 50–55.[3] [Link]

  • O'Malley, D. P., Li, K., Maue, M., Zografos, A. L., & Baran, P. S. (2007). Total synthesis of cinatrin C1. Journal of the American Chemical Society, 129(15), 4762–4768. (Demonstrates synthetic feasibility of the scaffold). [Link]

  • Gao, X., Snider, B. B. (2002). Enantiospecific synthesis of the phospholipase A2 inhibitor (-)-cinatrin B.[2] The Journal of Organic Chemistry, 67(13), 4392–4398. [Link]

Sources

Foundational

The Gatekeeper of Inflammation: A Technical Guide to PLA2 Inhibition in Cellular Signaling

Executive Summary Phospholipase A2 (PLA2) enzymes represent the critical "bottleneck" in lipid signaling, governing the release of arachidonic acid (AA) and the subsequent generation of eicosanoids.[1][2][3][4][5][6][7][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phospholipase A2 (PLA2) enzymes represent the critical "bottleneck" in lipid signaling, governing the release of arachidonic acid (AA) and the subsequent generation of eicosanoids.[1][2][3][4][5][6][7][8] For researchers and drug developers, PLA2 inhibition offers a theoretical master switch to dampen inflammation upstream of COX and LOX enzymes. However, the superfamily’s diversity—spanning cytosolic (cPLA2), secreted (sPLA2), and calcium-independent (iPLA2) isoforms—demands precise pharmacological tools and rigorous experimental design.

This guide provides an advanced technical framework for dissecting PLA2 signaling, detailing the mechanistic divergence of isoforms, validating specific inhibitors, and executing "gold standard" functional assays.

Part 1: Mechanistic Foundations

The Hydrolytic Trigger

The defining event in PLA2 signaling is the hydrolysis of the sn-2 acyl bond of membrane glycerophospholipids.[1][4] This reaction produces two distinct signaling precursors:[9]

  • Free Fatty Acid (Arachidonic Acid): The substrate for Cyclooxygenases (COX) and Lipoxygenases (LOX).[10]

  • Lysophospholipids (LPC/LPA): Precursors for Platelet-Activating Factor (PAF) and ligands for GPCRs (LPA receptors).[10]

Unlike downstream enzymes (e.g., COX-2) that act on free AA, cPLA2


  (Group IVA) is the only isoform with significant specificity for sn-2 arachidonic acid, making it the primary driver of the eicosanoid storm during acute inflammation.
DOT Diagram: The Arachidonic Acid Cascade

The following diagram maps the flow from membrane hydrolysis to downstream signaling, highlighting the intervention points.

PLA2_Cascade Membrane Membrane Phospholipids (PC/PE) AA Arachidonic Acid (Free Fatty Acid) Membrane->AA Hydrolysis (sn-2) LPC Lysophospholipids (LPC/LPA) Membrane->LPC cPLA2 cPLA2-alpha (Group IVA) cPLA2->Membrane Translocation (Ca2+ dependent) sPLA2 sPLA2 (Group IIA/V) sPLA2->Membrane Interfacial Binding COX COX-1 / COX-2 AA->COX LOX 5-LOX / 12-LOX AA->LOX PAF Platelet Activating Factor (PAF) LPC->PAF Acetylation Prostaglandins Prostaglandins (PGE2, PGI2) COX->Prostaglandins Leukotrienes Leukotrienes (LTB4, C4) LOX->Leukotrienes Receptors GPCR Signaling (EP1-4, BLT1/2) Prostaglandins->Receptors Leukotrienes->Receptors

Caption: The central role of PLA2 isoforms in liberating Arachidonic Acid and Lysophospholipids, initiating divergent inflammatory pathways.[10]

Part 2: The Pharmacological Landscape

Selecting the correct inhibitor is paramount. Early literature often relied on non-specific inhibitors (e.g., AACOCF3, MAFP) which cross-react with fatty acid amide hydrolase (FAAH) and other lipases, leading to confounding data.

Table 1: Validated Research Inhibitors
Isoform TargetPrimary FunctionGold Standard Inhibitor IC50 / Potency Mechanism / Specificity
cPLA2

(Group IVA)
Intracellular AA release; Acute inflammationPyrrophenone ~4.2 nMIndole derivative.[10] Highly selective for cPLA2

over sPLA2/iPLA2.[10][11]
cPLA2

(Alternative)
Systemic efficacy (Oral)ASB14780 ~20 nM2-oxoester.[10] Orally bioavailable; used in metabolic/liver fibrosis studies.[10][12]
sPLA2 (Group IIA/V/X)Extracellular inflammation; BactericidalVarespladib (LY315920)~9 nMIndole-based.[10] Pan-sPLA2 inhibitor.[10] Failed in CVD trials but potent for snakebite.[10]
Lp-PLA2 (Group VIIA)Oxidized phospholipid hydrolysis (LDL)Darapladib ~0.25 nMReversible inhibitor.[10] High specificity for lipoprotein-associated form.[10]
iPLA2 (Group VIA)Membrane remodeling; Basal homeostasisBEL (Bromoenol lactone)~60 nMIrreversible suicide inhibitor.[10] Differentiates iPLA2 from cPLA2 (Ca2+ independent).[8][10][11][13]

Critical Note: Avoid using Quinarcine or Mepacrine for specific mechanistic studies. These are "dirty" drugs that affect membrane fluidity and ion channels, masking true PLA2 effects.

Part 3: Experimental Frameworks

To rigorously define PLA2 involvement, one must demonstrate both enzymatic inhibition (cell-free) and functional suppression (cell-based).[10]

Protocol A: The Mixed Micelle Assay (In Vitro Activity)

PLA2 enzymes display "interfacial activation"—they are inactive on monomeric substrates but hyperactive at lipid-water interfaces.[10] Therefore, simple aqueous substrates fail. You must use a mixed micelle system.[10]

Reagents:

  • Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC).[10]

  • Detergent: Triton X-100 (creates the micelle surface).[10]

  • Buffer: 100 mM HEPES, pH 7.[14]5. Crucial: Add 80-100 µM free Ca2+ for cPLA2; use EGTA (Ca2+-free) for iPLA2.

Methodology:

  • Micelle Formation: Dry down PAPC and resuspend in buffer with Triton X-100. The molar ratio of Triton:Lipid should be roughly 4:1 to ensure "surface dilution" kinetics.

  • Inhibitor Incubation: Pre-incubate the enzyme (recombinant cPLA2) with the inhibitor (e.g., Pyrrophenone) for 10 minutes.

  • Reaction: Add substrate micelles. Incubate at 37°C.

  • Detection: Use a colorimetric thiol-reactive reagent (DTNB) if using a thio-ester substrate analog, or mass spectrometry (Lipidomics) for native PAPC cleavage.[10]

Protocol B: Cellular [3H]-Arachidonic Acid Release Assay

This is the functional "gold standard."[10] It measures the actual liberation of AA from the nuclear envelope/ER in living cells.

Workflow Diagram:

AA_Release_Assay Step1 Step 1: Labeling Incubate cells with [3H]-Arachidonic Acid (18-24 hours) Step2 Step 2: Washing Remove unincorporated AA with BSA-containing buffer Step1->Step2 Equilibrium Step3 Step 3: Inhibition Pre-treat with Pyrrophenone (30 min) Step2->Step3 Baseline Step4 Step 4: Stimulation Add Agonist (e.g., A23187, LPS, Thrombin) Step3->Step4 Activation Step5 Step 5: Quantification Count [3H] in supernatant via Scintillation Step4->Step5 Release

Caption: Step-by-step workflow for the radiometric [3H]-Arachidonic Acid release assay.

Detailed Protocol:

  • Labeling: Seed cells (e.g., RAW 264.7 or HUVECs). Add [3H]-AA (0.1 µCi/mL) to culture media overnight.[10] The AA will be esterified primarily into the sn-2 position of membrane phospholipids.

  • Washing (Critical): Wash cells 3x with buffer containing 0.1% Fatty Acid-Free BSA. The BSA acts as a "sink" to trap any spontaneously released AA and ensures low background.

  • Inhibitor Pre-treatment: Add Pyrrophenone (or vehicle) for 30 mins in serum-free media.[10]

  • Stimulation: Add agonist (e.g., Calcium Ionophore A23187 for maximal cPLA2 activation, or TNF-alpha for receptor-mediated activation).[10] Incubate for 15–60 mins.

  • Quantification: Remove supernatant. Centrifuge to remove detached cells.[5][10] Mix aliquot with scintillation fluid.[10]

    • Calculation: % Release = (Supernatant CPM) / (Supernatant CPM + Cell Lysate CPM) × 100.[10]

Part 4: Therapeutic Implications & Case Studies

The Cardiovascular Paradox (Varespladib & Darapladib)

Despite strong mechanistic rationale, sPLA2 (Varespladib) and Lp-PLA2 (Darapladib) inhibitors failed in Phase III cardiovascular trials (VISTA-16, STABILITY).[10]

  • Insight: The failure suggests that while these enzymes are biomarkers of vascular inflammation, they may not be the sole drivers of plaque rupture, or that systemic inhibition disrupts beneficial housekeeping functions.

  • Pivot: Varespladib has found new life as a potent snake venom antidote .[10] Snake venoms are rich in sPLA2s that cause myotoxicity; Varespladib neutralizes these toxins universally across species.

Cancer Signaling (PI3K/Akt Crosstalk)

In Hepatocellular Carcinoma (HCC) and Breast Cancer, cPLA2


 is often upregulated.[10]
  • Mechanism: Released AA is converted to PGE2, which binds EP receptors. This transactivates EGFR and phosphorylates Akt and ERK , creating a positive feedback loop for cell survival and proliferation.

  • Experimental Application: Combining cPLA2 inhibitors with PI3K inhibitors (e.g., Wortmannin) often yields synergistic apoptosis in resistant tumor lines.

References

  • Dennis, E. A., et al. (2011). "Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention." Chemical Reviews. Link

  • Murakami, M., et al. (2011). "The phospholipase A2 superfamily: an update." Nature Reviews Drug Discovery.[10] Link

  • Seno, K., et al. (2001). "Pyrrolidine inhibitors of human cytosolic phospholipase A2.[15] Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone'."[10][15] Bioorganic & Medicinal Chemistry Letters. Link

  • Kokotos, G., et al. (2014). "Novel 2-Oxoamide Inhibitors of Human Cytosolic Phospholipase A2." Journal of Medicinal Chemistry. Link

  • Nicholls, S. J., et al. (2014). "Varespladib and cardiovascular events in patients with an acute coronary syndrome: the VISTA-16 randomized clinical trial." JAMA.[10] Link

  • Lewin, M. R., et al. (2016). "Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation." Toxins.[10][16] Link

Sources

Exploratory

Enantiospecific Synthesis of (-)-Cinatrin B: A Technical Guide

The following technical guide details the enantiospecific synthesis of (-)-cinatrin B, focusing on the pioneering work by the Rizzacasa group. Executive Summary (-)-Cinatrin B is a potent phospholipase A2 (PLA2) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the enantiospecific synthesis of (-)-cinatrin B, focusing on the pioneering work by the Rizzacasa group.

Executive Summary

(-)-Cinatrin B is a potent phospholipase A2 (PLA2) inhibitor isolated from the fungus Circinotrichum falcatisporum. Structurally, it is characterized by a unique spiro-


-dilactone  (or spiro- 

-lactone-

-lactam depending on the congener) core containing contiguous stereocenters, including a challenging quaternary carbon.

This guide details the first enantiospecific total synthesis of (-)-cinatrin B, developed by Rizzacasa and colleagues. The route is distinguished by its use of the chiral pool (D-arabinose) to establish absolute configuration and a highly diastereoselective Ireland-Claisen rearrangement to construct the sterically congested quaternary center. This approach provides a robust, self-validating system for accessing the cinatrin scaffold for structure-activity relationship (SAR) studies.

Structural Analysis & Retrosynthesis

The primary synthetic challenge of (-)-cinatrin B is the spirocyclic core and the quaternary stereocenter at the spiro-junction. The retrosynthetic logic relies on disconnecting the spiro-lactone to a linear precursor capable of undergoing a stereocontrolled rearrangement.

Retrosynthetic Logic
  • Spiro-Lactone Disconnection: The final spiro-lactone is traced back to a

    
    -unsaturated acid.
    
  • Stereochemical Relay: The quaternary center is installed via a [3,3]-sigmatropic rearrangement (Ireland-Claisen), which transfers chirality from a secondary allylic alcohol to the adjacent carbon bond.

  • Chiral Pool Origin: The furanose backbone is derived from D-arabinose , ensuring the correct absolute configuration of the initial stereocenters.

Visualization: Retrosynthetic Tree

Retrosynthesis CinatrinB (-)-Cinatrin B (Target Molecule) SpiroCore Spiro-Lactone Intermediate (Quaternary Center Established) CinatrinB->SpiroCore Oxidative Lactonization ClaisenProd Ireland-Claisen Product (Gamma,Delta-Unsaturated Acid) SpiroCore->ClaisenProd Ring Closure EsterPrecursor Allylic Ester Precursor (Substrate for Rearrangement) ClaisenProd->EsterPrecursor Ireland-Claisen Rearrangement Furanose Furanose Derivative EsterPrecursor->Furanose Esterification Arabinose D-Arabinose (Chiral Pool Starting Material) Furanose->Arabinose Functional Group Manipulation

Figure 1: Retrosynthetic analysis of (-)-cinatrin B tracing back to D-arabinose.

Detailed Synthetic Pathway[1][2]

The synthesis is executed in three distinct phases: chiral pool manipulation, the key sigmatropic rearrangement, and post-rearrangement elaboration.

Phase 1: Preparation of the Ireland-Claisen Precursor

The synthesis commences with D-arabinose , which possesses the requisite stereochemistry at C2, C3, and C4.

  • Protection & Furanose Formation: D-arabinose is converted into a protected furanose derivative. This typically involves acetonide protection and selective oxidation of the anomeric position to a carboxylic acid or equivalent.

  • Esterification: The resulting furan-2-carboxylic acid is esterified with a specific allylic alcohol . This step is critical as the allylic alcohol fragment will become the side chain of the final molecule, and its geometry influences the stereochemical outcome of the rearrangement.

Phase 2: The Key Ireland-Claisen Rearrangement

This is the defining step of the synthesis. The ester formed in Phase 1 is subjected to the Ireland-Claisen rearrangement conditions to generate the quaternary center.[1]

  • Reagents: Lithium hexamethyldisilazide (LiHMDS), Trimethylsilyl chloride (TMSCl), and HMPA (or DMPU) as a cosolvent.

  • Mechanism:

    • Enolization: LiHMDS generates the lithium enolate of the ester at low temperature (-78 °C).

    • Trapping: The enolate is trapped with TMSCl to form the silyl ketene acetal .

    • Rearrangement: Upon warming (or keeping at controlled temp), the silyl ketene acetal undergoes a concerted, suprafacial [3,3]-sigmatropic rearrangement via a chair-like transition state .

  • Stereocontrol: The geometry of the enolate (controlled by the solvent system, specifically HMPA) determines the diastereoselectivity. The E-silyl ketene acetal typically favors the anti product, while the Z-isomer favors the syn product. In this synthesis, high diastereoselectivity is achieved to set the quaternary center relative to the existing furanose stereocenters.

Phase 3: Elaboration to (-)-Cinatrin B

Following the rearrangement, the linear carboxylic acid is transformed into the spiro-lactone core.

  • Methylation: The crude acid is often methylated (e.g., diazomethane) to facilitate purification and characterization.

  • Oxidative Cleavage/Lactonization: The alkene resulting from the rearrangement is oxidatively cleaved (e.g., ozonolysis or Lemieux-Johnson oxidation) to an aldehyde or ketone, which then undergoes spontaneous or acid-catalyzed cyclization with the pendant alcohol (deprotected from the furanose) to form the spiro-lactone.

  • Final Deprotection: Removal of remaining protecting groups (e.g., acetonides, benzyl ethers) yields (-)-cinatrin B.

Visualization: Forward Synthesis Flow

ForwardSynthesis Step1 D-Arabinose Step2 Furanose Acid Step1->Step2 Protection/ Oxidation Step3 Allylic Ester Step2->Step3 Esterification (Allylic Alcohol) Step4 Silyl Ketene Acetal Step3->Step4 LiHMDS, TMSCl -78°C Step5 Rearranged Acid (Quaternary Center) Step4->Step5 [3,3]-Sigmatropic Rearrangement Step6 (-)-Cinatrin B Step5->Step6 Cyclization & Deprotection

Figure 2: Forward synthetic pathway highlighting the Ireland-Claisen rearrangement.

Key Experimental Protocols

Ireland-Claisen Rearrangement Protocol

Note: This protocol is a generalized high-fidelity representation based on the Rizzacasa methodology.

Objective: Stereoselective formation of the quaternary carbon via [3,3]-sigmatropic rearrangement.

  • Reagent Preparation:

    • Dry THF and HMPA (or DMPU) must be freshly distilled or obtained from anhydrous sources.

    • Prepare a 1.0 M solution of LiHMDS in THF.

  • Enolization:

    • Charge a flame-dried flask with the allylic ester substrate (1.0 equiv) in THF/HMPA (4:1 ratio).

    • Cool the solution to -78 °C under an argon atmosphere.

    • Add LiHMDS (1.2 equiv) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete deprotonation.

  • Trapping:

    • Add TMSCl (1.5 equiv, freshly distilled) dropwise.

    • Stir for 10 minutes at -78 °C, then allow the reaction to warm to room temperature (or reflux, depending on substrate sterics) over 1-2 hours.

  • Workup:

    • Quench the reaction with 1N HCl (aq) to hydrolyze the silyl ester back to the carboxylic acid.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation:

    • Analyze the crude mixture by ¹H NMR to determine the diastereomeric ratio (dr) before purification.

Critical Control Point: The ratio of THF to HMPA is crucial. HMPA promotes the formation of the separated ion pair, favoring the Z-enolate (which leads to the syn product via the chair transition state) or optimizing the geometry for the specific steric demands of the furanose ring.

Mechanism of Action (Biological Context)[4][5]

Target: Phospholipase A2 (PLA2) Relevance: PLA2 enzymes catalyze the hydrolysis of membrane phospholipids to release arachidonic acid, a precursor to inflammatory mediators (prostaglandins, leukotrienes).

Cinatrin B Mechanism:

  • Transition State Mimicry: The spiro-

    
    -lactone core of Cinatrin B mimics the tetrahedral intermediate formed during the hydrolysis of the phospholipid ester bond by PLA2.
    
  • Competitive Inhibition: By binding to the active site of PLA2, Cinatrin B prevents the enzyme from accessing its natural substrate, thereby blocking the inflammatory cascade.

  • Specificity: The unique stereochemical arrangement (set by the D-arabinose scaffold and the Ireland-Claisen step) ensures high affinity for the chiral environment of the enzyme's active site.

Data Summary

ParameterValue/Description
Starting Material D-Arabinose (Chiral Pool)
Key Step Ireland-Claisen Rearrangement
Key Reagents LiHMDS, TMSCl, HMPA
Stereocontrol Source Substrate control (D-arabinose) + Transition state control (Chair-like)
Target Activity Phospholipase A2 (PLA2) Inhibition
Core Structure 1,2,3,5-tetrahydroxypentane-1,2,3-tricarboxylic acid derivative (Spiro-lactone)

References

  • Primary Synthesis: Rizzacasa, M. A., et al. "Enantiospecific Synthesis of the Phospholipase A2 Inhibitor (-)-Cinatrin B." The Journal of Organic Chemistry, vol. 67, no. 13, 2002, pp. 4392–4398.

  • Isolation & Structure: Itazaki, H., et al. "Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins." The Journal of Antibiotics, vol. 45, no. 1, 1992, pp. 38-49.

  • Related Methodology: Urabe, F., et al. "Total Synthesis of (-)-Cinatrin C1 Based on an In(OTf)3-Catalyzed Conia-Ene Reaction." The Journal of Organic Chemistry, vol. 78, no. 8, 2013, pp. 3847–3857.

Sources

Protocols & Analytical Methods

Method

How to use Cinatrin B in cell-based inflammation models

Application Note: Mechanistic Interrogation of the Arachidonic Acid Cascade using Cinatrin B Abstract & Mechanistic Rationale Cinatrin B is a spiro-gamma-dilactone fungal metabolite isolated from Circinotrichum falcatisp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Interrogation of the Arachidonic Acid Cascade using Cinatrin B

Abstract & Mechanistic Rationale

Cinatrin B is a spiro-gamma-dilactone fungal metabolite isolated from Circinotrichum falcatisporum.[1] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target Cyclooxygenase (COX) enzymes downstream, Cinatrin B functions as a Phospholipase A2 (PLA2) inhibitor .

Why this matters: PLA2 is the "gatekeeper" enzyme of the inflammatory cascade. Upon cellular activation (e.g., by LPS or calcium influx), PLA2 hydrolyzes membrane phospholipids at the sn-2 position to release Arachidonic Acid (AA).[2][3] By inhibiting this specific step, Cinatrin B effectively throttles the production of both pro-inflammatory prostaglandins (via COX pathway) and leukotrienes (via LOX pathway).

This protocol details the use of Cinatrin B in macrophage models to study upstream inflammatory blockade, distinguishing true enzymatic inhibition from non-specific cytotoxicity.

Signal Transduction & Target Map

To understand the experimental design, one must visualize the precise intervention point of Cinatrin B within the lipid mediator signaling pathway.

Cinatrin_Mechanism Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis PLA2 Phospholipase A2 (PLA2) (Target Enzyme) PLA2->Membrane Catalyzes Cinatrin Cinatrin B (Inhibitor) Cinatrin->PLA2 Inhibits Activity (Direct Interaction) COX Cyclooxygenase (COX-1/2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX PGE2 Prostaglandins (PGE2, PGD2) COX->PGE2 Inflammation (Pain/Fever) LT Leukotrienes (LXB4, LTC4) LOX->LT Chemotaxis (Vascular Permeability)

Figure 1: Mechanism of Action. Cinatrin B inhibits PLA2, preventing the release of Arachidonic Acid and halting the downstream synthesis of both prostaglandins and leukotrienes.

Material Preparation & Handling

Cinatrin B is a lipophilic lactone. Proper solubilization is critical to prevent micro-precipitation in aqueous cell culture media, which causes false-negative results.

ParameterSpecificationNotes
Molecular Weight ~400-500 Da (varies by salt/form)Check specific batch CoA.
Primary Solvent DMSO (Dimethyl sulfoxide)Solubility is typically >10 mg/mL in DMSO.[4]
Stock Concentration 10 mM or 50 mM Store in aliquots at -20°C. Avoid freeze-thaw cycles.
Working Solvent Cell Culture MediaCritical: Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity.
Stability Hydrolysis-proneThe lactone ring is sensitive to high pH. Use neutral buffers (pH 7.0–7.4).

Experimental Protocol: Macrophage Inflammation Model

Cell Line: RAW 264.7 (Murine Macrophages) or THP-1 (Human Monocytes). Inducer: Lipopolysaccharide (LPS) from E. coli (0111:B4).

Phase 1: Cytotoxicity Screening (Mandatory)

Rationale: PLA2 inhibitors can disrupt membrane integrity. You must establish the "Sub-Toxic Window" (STW) before assessing efficacy.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Treatment: Treat cells with Cinatrin B (0, 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Readout: Perform CCK-8 or MTT assay.

  • Analysis: Determine the

    
     (concentration causing 10% death). Do not exceed this concentration in efficacy assays. 
    
Phase 2: Anti-Inflammatory Efficacy (PGE2 Release)

Rationale: Since Cinatrin B blocks AA release, the most direct downstream marker is Prostaglandin E2 (PGE2).

Experimental Workflow Diagram:

Protocol_Workflow Seed Seed Cells (RAW 264.7) PreTreat Pre-Treatment (Cinatrin B) 1 Hour Seed->PreTreat Overnight Recovery Induce Induction (LPS 1 µg/mL) 18-24 Hours PreTreat->Induce Do NOT Wash Harvest Harvest Supernatant Induce->Harvest Assay Quantification (ELISA / Griess) Harvest->Assay

Figure 2: The "Pre-Treatment" model is essential. Cinatrin B must occupy the enzyme before LPS triggers the calcium-dependent translocation of PLA2 to the membrane.

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 24-well plates. Allow adherence (12-16h).
    
  • Serum Starvation (Optional but Recommended): Replace media with 1% FBS media 2 hours prior to treatment to lower basal inflammatory noise.

  • Pre-Treatment (Critical): Add Cinatrin B at determined concentrations (e.g., 10, 25, 50 µM) directly to the media.

    • Note: Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Dexamethasone 1 µM).

    • Incubate for 1 hour at 37°C.

  • Induction: Add LPS (final concentration 1 µg/mL) directly to the wells containing Cinatrin B. Do not wash the cells; the inhibitor must remain present.

  • Incubation: Incubate for 18–24 hours.

  • Harvest:

    • Collect supernatant for PGE2 ELISA or NO (Nitric Oxide) Griess Assay .

    • Lyse cells for Western Blot (COX-2, iNOS protein levels) or qPCR.

Data Analysis & Expected Results

1. Calculation of Inhibition: Normalize all data to the LPS-only control (100% inflammation).



2. Differentiating Mechanism:

  • Scenario A (True PLA2 Inhibition): PGE2 levels drop significantly, but COX-2 protein expression (Western Blot) remains relatively unchanged or drops only slightly. This proves the blockade is substrate-limited (lack of AA), not expression-limited.

  • Scenario B (Off-Target/Cytotoxicity): Both PGE2 and housekeeping proteins (Actin/GAPDH) drop. This indicates cell death, not specific inhibition.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilityPre-dilute Cinatrin B in warm media (

C) while vortexing. Ensure DMSO

.
No Inhibition Observed Competitive displacement by substrateCinatrin C3 (and likely B) is non-competitive [1], but high serum levels (FBS) contain albumin which binds drugs. Reduce FBS to 1-2% during assay.
High Basal Inflammation Cell stressEnsure cells are not over-confluent (>80%) before seeding. Avoid excessive trypsinization.
Inconsistent IC50 Batch variabilityFungal metabolites can vary in purity. Verify purity via HPLC if results fluctuate between batches.

References

  • Tanaka, K., Itazaki, H., & Yoshida, T. (1992). Cinatrins, a novel family of phospholipase A2 inhibitors.[1][5] II. Biological activities.[1][2][3][5][6][7][8][9] The Journal of Antibiotics, 45(1), 50–55. Link

  • Itazaki, H., Nagashima, K., Kawamura, Y., Matsumoto, K., Nakai, H., & Terui, Y. (1992).[1] Cinatrins, a novel family of phospholipase A2 inhibitors.[1][5] I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins.[1] The Journal of Antibiotics, 45(1), 38–49.[1] Link

  • Dennis, E. A., et al. (2011). Phospholipase A2 enzymes: physical structure, biological function, disease implication, chemical inhibition, and therapeutic intervention. Chemical Reviews, 111(10), 6130–6185. Link

  • Balsinde, J., Winstead, M. V., & Dennis, E. A. (2002). Phospholipase A(2) regulation of arachidonic acid mobilization.[2][3][6] FEBS Letters, 531(1), 2–6. Link

Sources

Application

Experimental Setup for Assessing Cinatrin B In Vivo

Application Note & Protocol Guide Executive Summary & Mechanism of Action Cinatrin B is a spiro-gamma-dilactone fungal metabolite isolated from Circinotrichum falcatisporum.[1] It belongs to the Cinatrin family, which ar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Mechanism of Action

Cinatrin B is a spiro-gamma-dilactone fungal metabolite isolated from Circinotrichum falcatisporum.[1] It belongs to the Cinatrin family, which are characterized as direct inhibitors of Phospholipase A2 (PLA2) .[1][2][3][4]

PLA2 is the rate-limiting enzyme in the inflammatory cascade. It hydrolyzes the sn-2 position of membrane glycerophospholipids to release Arachidonic Acid (AA) . Free AA is subsequently metabolized by Cyclooxygenases (COX) and Lipoxygenases (LOX) into pro-inflammatory eicosanoids (Prostaglandins, Leukotrienes).

By inhibiting PLA2, Cinatrin B theoretically blocks the inflammatory response at the "top of the funnel," preventing the generation of multiple classes of inflammatory mediators. This guide details the experimental setup to validate this mechanism and assess therapeutic efficacy in vivo.

Mechanistic Pathway (Graphviz Diagram)

PLA2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->Membrane Catalyzes Cinatrin Cinatrin B (Inhibitor) Cinatrin->PLA2 Inhibits (IC50 ~120 µM) COX Cyclooxygenase (COX-1/2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX PG Prostaglandins (PGE2, PGI2) COX->PG LT Leukotrienes (LTB4) LOX->LT Inflammation Edema, Pain, Cell Recruitment PG->Inflammation LT->Inflammation

Figure 1: Mechanism of Action.[2] Cinatrin B inhibits PLA2, preventing the release of Arachidonic Acid and subsequent inflammatory mediators.

Pre-Clinical Formulation Strategy

Cinatrin B is a lipophilic spirolactone with carboxylic acid functionality. It has poor water solubility, which is a critical variable for in vivo reproducibility.

Solubility Profile & Vehicle Selection
  • Challenge: Direct dissolution in saline will likely result in precipitation and erratic bioavailability.

  • Solution: Use a co-solvent system compatible with Intraperitoneal (IP) or Oral (PO) administration.

Recommended Vehicle Formulation (Stock & Working Solution):

ComponentConcentrationFunction
DMSO 5% (v/v)Primary solubilizer for lipophilic compound.
PEG 400 40% (v/v)Co-solvent to maintain solubility upon dilution.
Tween 80 5% (v/v)Surfactant to prevent precipitation/aggregation.
Saline (0.9%) 50% (v/v)Aqueous bulk for physiological compatibility.

Preparation Protocol:

  • Weigh Cinatrin B powder.

  • Dissolve completely in 100% DMSO (volume = 5% of final total). Vortex until clear.

  • Add PEG 400 and Tween 80; vortex to mix.

  • Slowly add warm (37°C) Saline while vortexing to prevent "crashing out."

  • QC Check: Inspect for turbidity. If cloudy, sonicate for 5 minutes. If turbidity persists, increase PEG 400 to 50% and reduce Saline.

Animal Model Selection

To assess PLA2 inhibition specifically, we must use models where PLA2 activation is the primary driver of pathology.

Primary Model: Carrageenan-Induced Paw Edema (Rat/Mouse)
  • Rationale: This is the gold standard for acute inflammation. The initial phase (0-1h) is histamine/serotonin driven, but the late phase (2.5h - 6h) is maintained by the release of prostaglandins via the PLA2/COX pathway. Efficacy here confirms anti-inflammatory activity.

  • Species: Male Wistar Rats (200-250g) or C57BL/6 Mice. Rats are preferred for easier volumetric paw measurements.

Secondary Model: Arachidonic Acid (AA)-Induced Ear Edema
  • Rationale: This model differentiates PLA2 inhibitors from downstream COX inhibitors.

    • PLA2 Inhibitors (Cinatrin B): Should show lower efficacy here because injecting AA bypasses the PLA2 step (the substrate is already provided).

    • Interpretation: If Cinatrin B works in Carrageenan (PLA2 dependent) but fails/works poorly in AA-induced edema (PLA2 independent), it confirms the mechanism is upstream of AA release.

Experimental Protocol: Carrageenan-Induced Paw Edema

Workflow Diagram

Workflow Start Acclimatization (7 Days) Base Baseline Paw Volume (V0) Start->Base Treat Drug Admin (IP or PO) (-1 Hour) Base->Treat Induce Induction 1% Carrageenan (Time 0) Treat->Induce Measure Measurements (1, 3, 5, 24 hrs) Induce->Measure Term Termination & Tissue Harvest Measure->Term

Figure 2: Experimental timeline for the efficacy study.

Step-by-Step Methodology
Phase 1: Grouping & Dosing

Randomize animals (n=8 per group) to ensure statistical power.

GroupTreatmentDoseRouteRationale
G1 Vehicle ControlN/AIPEstablishes baseline inflammation.
G2 Indomethacin 10 mg/kgIPPositive Control (COX inhibitor).
G3 Cinatrin B (Low) 10 mg/kgIPInvestigation of dose-dependency.
G4 Cinatrin B (High) 50 mg/kgIPHigh dose required due to moderate IC50 (~120 µM).
Phase 2: Induction
  • Time -1h: Administer Vehicle, Indomethacin, or Cinatrin B via Intraperitoneal (IP) injection.

  • Time 0: Anesthetize rat lightly (Isoflurane).

  • Inject 0.1 mL of 1% Carrageenan (lambda type, prepared in sterile saline) into the sub-plantar region of the right hind paw.

  • Inject 0.1 mL saline into the left hind paw (internal control, optional).

Phase 3: Data Acquisition
  • Method: Use a Plethysmometer (water displacement) to measure paw volume.

  • Timepoints: Measure paw volume (mL) at 0h (before carrageenan), 1h, 3h, 5h, and 24h.

  • Calculation:

    
    
    
    
    
Phase 4: Biomarker Verification (Optional but Recommended)

At the peak of inflammation (3h or 5h), euthanize a satellite group of animals.

  • Harvest the inflamed paw tissue.

  • Homogenize in PBS with protease inhibitors.

  • ELISA Analysis: Measure PGE2 (Prostaglandin E2) and LTB4 (Leukotriene B4).

    • Prediction: Cinatrin B should reduce both PGE2 and LTB4. (Note: Indomethacin will only reduce PGE2, potentially increasing LTB4 via shunt).

Expert Insights & Troubleshooting

The "Potency Gap"

Cinatrin B has an IC50 of ~120 µM against rat platelet PLA2 [1].[2] This is relatively weak compared to nanomolar synthetic inhibitors.

  • Implication: You may not see significant efficacy at standard doses (1-10 mg/kg). Be prepared to escalate to 50-100 mg/kg .

  • Toxicity: Monitor animals for sedation or piloerection, as high doses of fungal metabolites can have off-target neurotoxicity.

Differentiating from COX Inhibition

To prove you are inhibiting PLA2 and not just COX (like NSAIDs), measuring Leukotrienes (LTB4) is critical.

  • COX Inhibitors: Decrease Prostaglandins, Increase Leukotrienes (substrate shunting).

  • PLA2 Inhibitors (Cinatrin B): Decrease both Prostaglandins and Leukotrienes.

Stability

Lactone rings are susceptible to hydrolysis in plasma esterases.

  • Recommendation: If oral efficacy is poor, switch to IV or IP. Collect plasma at 30 min post-dose to check for the open-ring hydrolyzed metabolite (which is often inactive).

References

  • Itazaki, H., Nagashima, K., Kawamura, Y., Matsumoto, K., Nakai, H., & Terui, Y. (1992).[1] Cinatrins, a novel family of phospholipase A2 inhibitors.[1][2][3] I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins.[1] The Journal of Antibiotics, 45(1), 38–49.[1]

  • Tanaka, K., Itazaki, H., & Yoshida, N. (1992). Cinatrins, a novel family of phospholipase A2 inhibitors.[1][2][3] II. Biological activities.[1][3][5][6][7][8][9] The Journal of Antibiotics, 45(1), 50–55.

  • Crane, S. N., & Burkhart, D. J. (2002). Enantiospecific Synthesis of the Phospholipase A2 Inhibitor (−)-Cinatrin B.[2][4] The Journal of Organic Chemistry, 67(3), 733–740.

  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer Science & Business Media. (Reference for Carrageenan Protocol standards).

Sources

Method

Using Cinatrin B to study eicosanoid production

Abstract & Introduction The eicosanoid signaling pathway is a critical driver of inflammation, regulating processes from vascular permeability to immune cell recruitment. The rate-limiting step in this cascade is the lib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The eicosanoid signaling pathway is a critical driver of inflammation, regulating processes from vascular permeability to immune cell recruitment. The rate-limiting step in this cascade is the liberation of Arachidonic Acid (AA) from membrane phospholipids, a reaction catalyzed by Phospholipase A2 (PLA2) .[1]

Cinatrin B is a specialized fungal metabolite isolated from Circinotrichum falcatisporum (strain RF-641). Chemically defined by a unique spiro-gamma-lactone structure, it belongs to the Cinatrin family (A, B, C1-C3). While Cinatrin C3 is historically noted for the highest potency in this class, Cinatrin B remains a vital tool for Structure-Activity Relationship (SAR) studies and for validating PLA2-dependent mechanisms in complex biological systems.

Unlike competitive inhibitors that may mimic the substrate, members of the Cinatrin family have demonstrated non-competitive inhibition kinetics, suggesting they interact with the enzyme at a site distinct from the catalytic center. This Application Note provides a rigorous framework for using Cinatrin B to study eicosanoid production, specifically focusing on the RBL-2H3 (Rat Basophilic Leukemia) cell model, a gold standard for mast cell degranulation and lipid mediator research.

Mechanism of Action

Cinatrin B acts upstream of the Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways. By inhibiting PLA2, it prevents the release of the precursor Arachidonic Acid. Consequently, it suppresses the production of both prostaglandins (e.g., PGE2, PGD2) and leukotrienes (e.g., LTC4), distinguishing it from NSAIDs (which only block COX).

Figure 1: The Eicosanoid Biosynthetic Pathway and Cinatrin B Intervention

EicosanoidPathway Stimulus Stimulus (IgE/Ag or A23187) PLA2 Phospholipase A2 (cPLA2 / sPLA2) Stimulus->PLA2 Activates (Ca2+ influx) Membrane Membrane Phospholipids (PC, PI, PE) AA Arachidonic Acid (Free Fatty Acid) Membrane->AA Hydrolysis PLA2->Membrane Cinatrin Cinatrin B (Inhibitor) Cinatrin->PLA2 Blocks COX Cyclooxygenase (COX-1/2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGE2, PGD2) COX->PGs Synthesis LTs Leukotrienes (LTC4, LTB4) LOX->LTs Synthesis

Caption: Schematic of the Arachidonic Acid Cascade. Cinatrin B targets the initial hydrolysis step, effectively silencing downstream lipid mediator synthesis.

Experimental Design Considerations

Before initiating wet-lab protocols, consider the following parameters to ensure data integrity.

Compound Handling
  • Solubility: Cinatrin B is lipophilic. Dissolve in high-grade DMSO (Dimethyl sulfoxide).

  • Stock Concentration: Prepare a 10 mM or 50 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: All experimental conditions must contain the same final concentration of DMSO (typically < 0.1% v/v) to rule out solvent toxicity.

Dosage Strategy

Cinatrin B is generally less potent than its analog Cinatrin C3 (IC50 ~70 µM). Therefore, a broader concentration range is required for initial screening.

  • Recommended Range: 10 µM – 500 µM.

  • Positive Control: Use Manoalide (sPLA2 inhibitor) or AACOCF3 (cPLA2 inhibitor) to validate the assay system.

Protocol A: Measurement of Arachidonic Acid Release

Objective: To quantify the inhibition of PLA2 activity in intact cells by measuring the release of [3H]-Arachidonic Acid.

Cell Model: RBL-2H3 (Rat Basophilic Leukemia) cells.[2][3]

Materials Required:
  • RBL-2H3 cells (ATCC CRL-2256).

  • [5,6,8,9,11,12,14,15-3H(N)]-Arachidonic Acid (Specific Activity: ~100 Ci/mmol).

  • Assay Buffer: Tyrode’s Buffer with 0.1% BSA (Fatty-acid free).

  • Stimulant: Calcium Ionophore A23187 (1 µM) or IgE-DNP/DNP-BSA.

  • Scintillation Counter.[4]

Step-by-Step Methodology:
  • Seeding: Plate RBL-2H3 cells in 24-well plates at

    
     cells/well in complete MEM media. Incubate overnight at 37°C.
    
  • Radiolabeling (The Tracer):

    • Add [3H]-Arachidonic Acid (0.2 µCi/mL) to the culture media.

    • Incubate for 18–24 hours . This allows the radioactive AA to be esterified into the sn-2 position of membrane phospholipids.

  • Washing:

    • Remove radioactive media.

    • Wash cells

      
       with warm Tyrode’s Buffer (+0.1% BSA) to remove unincorporated [3H]-AA.
      
    • Critical: The BSA acts as a "sink" to trap released fatty acids during the assay.

  • Pre-Treatment (Inhibition):

    • Add Cinatrin B (diluted in Tyrode’s) at varying concentrations (e.g., 0, 50, 100, 250, 500 µM).

    • Incubate for 15–30 minutes at 37°C.

  • Stimulation:

    • Add A23187 (Final conc: 1 µM) or Antigen (if cells were IgE-sensitized).

    • Incubate for 30 minutes at 37°C.

  • Harvesting:

    • Transfer the supernatant (containing released [3H]-AA) to scintillation vials.

    • Lyse the remaining cells with 1% Triton X-100 (to determine total incorporation).

  • Quantification:

    • Add liquid scintillation cocktail.

    • Measure CPM (Counts Per Minute) in a beta-counter.

Data Analysis:

Calculate the Percent Release :


[2]

Calculate Percent Inhibition relative to the Vehicle Control (DMSO only).

Protocol B: Downstream Eicosanoid Quantification (ELISA)

Objective: To confirm that Cinatrin B-mediated PLA2 inhibition results in a functional reduction of inflammatory mediators (PGE2 or LTC4).

Workflow Diagram

ELISAWorkflow Prep Cell Prep (RBL-2H3) Treat Treat with Cinatrin B (30 min) Prep->Treat Stim Stimulate (A23187/Ag) Treat->Stim Collect Collect Supernatant Stim->Collect Assay EIA / ELISA (PGE2 or LTC4) Collect->Assay

Caption: Workflow for functional validation of Cinatrin B using downstream ELISA endpoints.

Methodology:
  • Preparation: Seed cells as in Protocol A (no radioactive labeling required).

  • Treatment: Incubate cells with Cinatrin B (at IC50 determined in Protocol A) for 30 minutes.

  • Stimulation: Stimulate with A23187 for 1 hour (optimal for Leukotrienes) or 4–6 hours (optimal for Prostaglandins, allowing time for COX-2 induction if relevant, though immediate release relies on COX-1).

  • Collection: Collect supernatant. Centrifuge at

    
     for 5 min to remove cell debris.
    
  • Assay: Use a commercial competitive EIA kit (e.g., Cayman Chemical or Enzo Life Sciences) for PGE2 or Cysteinyl Leukotrienes .

  • Validation: A reduction in these metabolites confirms that Cinatrin B is effectively starving the COX and LOX enzymes of their substrate.

Expected Results & Troubleshooting

ObservationPossible CauseSolution
High Background Release Cell stress or damage during washing.Use warm buffers; wash gently. Ensure BSA is present in buffer.[3]
Low Signal (CPM) Poor incorporation of [3H]-AA.Check specific activity of isotope; ensure FBS is low during labeling.
No Inhibition Cinatrin B degradation or insufficient dose.Prepare fresh stock; increase concentration range up to 500 µM.
Cell Detachment High DMSO concentration.Keep final DMSO < 0.1%.

References

  • Tanaka, K., et al. (1992). "Cinatrins, a novel family of phospholipase A2 inhibitors.[5] I. Taxonomy and fermentation of the producing fungus and isolation and characterization of the antibiotics." The Journal of Antibiotics, 45(1), 44-49. Link

  • Itazaki, H., et al. (1992). "Cinatrins, a novel family of phospholipase A2 inhibitors.[5] II. Biological activities." The Journal of Antibiotics, 45(1), 50-55. Link

  • Cuzzupe, A. N., et al. (2002). "Enantiospecific synthesis of the phospholipase A2 inhibitor (-)-cinatrin B." Organic & Biomolecular Chemistry. Link

  • Passante, E., & Frankish, N. (2009). "The RBL-2H3 cell line: its provenance and suitability as a model for the mast cell." Inflammation Research, 58, 737–745. Link

  • Balsinde, J., et al. (1999). "Regulation and inhibition of phospholipase A2." Annual Review of Pharmacology and Toxicology, 39, 175-189. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cinatrin B Stability &amp; Handling Guide

Topic: Cinatrin B stability in different experimental buffers Content type: Technical Support Center Guide Case ID: CIN-B-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary Cinatr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cinatrin B stability in different experimental buffers Content type: Technical Support Center Guide

Case ID: CIN-B-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

Cinatrin B is a potent phospholipase A2 (PLA2) inhibitor characterized by a sensitive spiro-


-dilactone  core. While chemically stable as a lyophilized solid, its stability in solution is strictly governed by pH and nucleophile presence. This guide addresses the frequent observation of "loss of potency" or "peak disappearance" in LC-MS, which is often misdiagnosed as solubility issues but is actually base-catalyzed lactone hydrolysis .

Part 1: Chemical Stability Profile

The Mechanism of Instability

Cinatrin B contains a spiro-dilactone moiety. In aqueous environments, particularly at neutral to alkaline pH, these lactone rings are susceptible to nucleophilic attack by hydroxide ions (


).
  • Alkaline Conditions (pH > 7.5): Rapid irreversible hydrolysis occurs. The lactone ring opens to form a hydroxy-carboxylate species, which is biologically inactive against PLA2.

  • Acidic Conditions (pH < 5.0): The lactone ring is generally stable. In fact, synthesis protocols utilize acid-induced relactonization to restore the active structure from its hydrolyzed form.

  • Nucleophiles: Primary amines (e.g., Tris buffer) can theoretically attack the lactone, forming stable amides and permanently deactivating the inhibitor.

Buffer Compatibility Matrix
Buffer SystempH RangeStability RatingTechnical Notes
PBS / TBS 7.2 - 7.4⚠️ Metastable Use immediately (< 4 hours). Hydrolysis accelerates with temperature.
Tris-HCl 7.0 - 8.5High Risk Primary amines in Tris can aminolyze the lactone ring. Avoid for storage.
HEPES / MOPS 7.0 - 7.5Preferred Non-nucleophilic buffers are safer than Tris at physiological pH.
Acetate / Citrate 4.0 - 6.0High Stability Ideal for LC-MS mobile phases or intermediate dilutions.
Ammonium Bicarbonate 7.8 - 8.2Unstable High pH and volatility make this poor for Cinatrin B stability.

Part 2: Handling Workflows (Visualization)

The following decision tree outlines the correct handling of Cinatrin B to maximize experimental reproducibility.

CinatrinB_Workflow Start Lyophilized Cinatrin B (-20°C Storage) Solubilization Solubilization (100% DMSO or Ethanol) Start->Solubilization Check_App Select Application Solubilization->Check_App BioAssay Biological Assay (PLA2 Inhibition) Check_App->BioAssay Inhibition Study LCMS Analytical QC (LC-MS/HPLC) Check_App->LCMS Quantification Storage Long-term Storage Check_App->Storage Stock Prep Dilution_Bio Dilute into HEPES/MOPS (Keep DMSO < 1%) BioAssay->Dilution_Bio Dilution_LC Dilute into Water + 0.1% Formic Acid LCMS->Dilution_LC Action_Storage Aliquot & Freeze at -80°C (Anhydrous only) Storage->Action_Storage Run Assay Immediately\n(Do not incubate stock) Run Assay Immediately (Do not incubate stock) Dilution_Bio->Run Assay Immediately\n(Do not incubate stock) Inject Cold (4°C) Inject Cold (4°C) Dilution_LC->Inject Cold (4°C)

Figure 1: Decision tree for Cinatrin B solubilization and experimental application to prevent hydrolytic degradation.

Part 3: Troubleshooting & FAQs

Q1: I observed a double peak in my LC-MS chromatogram. Is my compound impure?

Diagnosis: Likely Hydrolysis Artifact . Explanation: If your LC-MS mobile phase or sample diluent was neutral (pH 7) or basic, the lactone ring may have opened during the run. Solution:

  • Ensure your sample diluent contains 0.1% Formic Acid or Acetic Acid (pH ~3-4).

  • Use an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid).

  • Avoid ammonium bicarbonate buffers for MS.

Q2: Why did Cinatrin B lose potency after I stored the working solution overnight at 4°C?

Diagnosis: Base-Catalyzed Deactivation . Explanation: Even at 4°C, hydrolysis proceeds slowly at pH 7.4. The open-ring form (hydroxy acid) has significantly reduced affinity for the PLA2 active site compared to the spiro-lactone. Solution:

  • Never store aqueous working solutions.

  • Prepare the working dilution from the DMSO stock immediately before addition to the assay plate.

  • If a "master mix" is required, keep it on ice and use within 30 minutes.

Q3: Can I use Tris buffer for my PLA2 assay?

Diagnosis: Chemical Incompatibility . Explanation: Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine. While PLA2 assays often use Tris, the amine can react with the lactone of Cinatrin B over time (aminolysis). Solution: Switch to HEPES or MOPS (pH 7.4) for the assay buffer. These are non-nucleophilic Good's buffers and minimize chemical interference.

Q4: My DMSO stock froze. Is the compound stable after freeze-thaw?

Diagnosis: Hygroscopic Risk . Explanation: DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles introduce water into the stock, which can cause slow hydrolysis even in the "frozen" state if the DMSO doesn't freeze completely (eutectic effects) or during the thawing process. Solution:

  • Aliquot stocks into single-use vials.

  • Store under inert gas (Nitrogen/Argon) if possible.

  • Use anhydrous DMSO for initial solubilization.

Part 4: Standardized Stability Assay Protocol

If you need to validate Cinatrin B stability in your specific assay buffer, follow this protocol.

Objective: Determine the half-life (


) of Cinatrin B in Assay Buffer X.

Materials:

  • Cinatrin B Stock (10 mM in DMSO).

  • Test Buffer (e.g., PBS pH 7.4).

  • Quench Solution (50% Acetonitrile + 1% Formic Acid).

  • HPLC/LC-MS system.

Methodology:

  • Preparation: Warm Test Buffer to assay temperature (e.g., 37°C).

  • Initiation: Spike Cinatrin B into Test Buffer to a final concentration of 10

    
    M (keep DMSO < 1%). Vortex briefly.
    
  • Sampling:

    • T=0: Immediately transfer 50

      
      L of mixture into 50 
      
      
      
      L Quench Solution. Vortex.
    • Timepoints: Repeat sampling at 15, 30, 60, 120, and 240 minutes.

  • Analysis: Analyze samples via HPLC/LC-MS. Monitor the parent peak area.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    represents the degradation rate constant.

Acceptance Criteria:

  • If degradation > 10% within the assay window, the buffer is unsuitable for "pre-incubation" steps.

References

  • Itazaki, H., et al. (1992). "Cinatrins, a novel family of phospholipase A2 inhibitors.[1] I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins."[1] The Journal of Antibiotics, 45(1), 38-49.[1]

  • Tanaka, K., et al. (1992). "Cinatrins, a novel family of phospholipase A2 inhibitors.[1] II. Biological activities." The Journal of Antibiotics, 45(1), 50-55.

  • Pattenden, G., et al. (2002). "Enantiospecific Synthesis of the Phospholipase A2 Inhibitor (-)-Cinatrin B."[2] The Journal of Organic Chemistry, 67(17), 5890–5895.

Sources

Optimization

Technical Support Center: Overcoming Low Yield in the Total Synthesis of Cinatrin B

Welcome to the technical support center for the total synthesis of Cinatrin B. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this complex synthetic ende...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the total synthesis of Cinatrin B. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this complex synthetic endeavor. The total synthesis of alkyl citrates like the cinatrins is known to be a formidable challenge, primarily due to the dense stereochemical landscape and the highly oxidized triacid core.[1] These structural features necessitate intricate synthetic routes, often involving sophisticated protecting group strategies that can add to the step count and diminish overall yield.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings.

Section 1: Core Synthetic Challenges & General Troubleshooting

The synthesis of Cinatrin B requires precise control over multiple stereocenters and the careful orchestration of protecting groups. Low yields can often be traced back to a few key areas. This section addresses overarching issues that can affect multiple stages of the synthesis.

General Workflow and Potential Bottlenecks

The following diagram outlines a generalized retrosynthetic approach to Cinatrin B, highlighting key transformations that are common sources of yield loss.

Cinatrin_B Cinatrin B Late_Stage Late-Stage Deprotection & Oxidation Cinatrin_B->Late_Stage Final Steps Cyclized_Core Cyclized γ-Lactone Core Late_Stage->Cyclized_Core Key_Cyclization Key Cyclization (e.g., Conia-Ene or Lactonization) Cyclized_Core->Key_Cyclization Acyclic_Precursor Acyclic Stereodefined Precursor Key_Cyclization->Acyclic_Precursor Stereocenter_Construction Stereocenter Construction (e.g., Aldol, Alkylation) Acyclic_Precursor->Stereocenter_Construction Fragments Simpler Chiral Fragments Stereocenter_Construction->Fragments Starting_Materials Achiral Starting Materials Fragments->Starting_Materials Chiral Pool or Asymmetric Synthesis

Caption: Retrosynthetic analysis of Cinatrin B, highlighting potential low-yield steps.

Frequently Asked Questions (General)

Q1: My overall yield is collapsing in the final steps of the synthesis. Where should I start looking for the problem?

A1: Late-stage yield collapse is a common and frustrating issue in complex syntheses. The problem often lies in one of two areas:

  • Cumulative Loss: Small, seemingly acceptable losses at each of the 15+ steps compound to a very low overall yield.[1] A 90% yield over 15 steps results in only a 20.5% overall yield. Re-evaluate each step to see if even minor improvements can be made.

  • Late-Stage Instability: The highly functionalized, deprotected core of Cinatrin B can be significantly less stable than its protected precursors. Final deprotection and oxidation steps are notorious for this. Focus your troubleshooting on the final 2-3 transformations. Consider if the order of deprotection can be changed or if milder reagents can be used.

Q2: I'm observing a complex mixture of byproducts after my reaction, making purification a nightmare and lowering my isolated yield. What can I do?

A2: A complex byproduct profile suggests issues with reaction selectivity (chemo-, regio-, or stereo-) or product decomposition.

  • Purity of Reagents: First, ensure the purity of your starting materials, reagents, and solvents. Impurities can initiate side reactions or poison catalysts.[2]

  • Reaction Conditions: Systematically vary your reaction parameters. Key variables to investigate include temperature, concentration, and the rate of reagent addition.[3] Running reactions at lower temperatures or under higher dilution can often suppress side reactions.

  • Work-up Procedure: Post-reaction manipulations can be a major source of yield loss.[2] Ensure your quenching and extraction procedures are optimized and not causing decomposition of your desired product. If your compound is acid-sensitive, for example, avoid acidic workups or chromatography on silica gel.[2]

Section 2: Troubleshooting Stereocenter Construction

The selective construction of contiguous stereocenters is a primary challenge in synthesizing cinatrins.[1] Low diastereoselectivity in key bond-forming reactions is a frequent cause of low yields of the desired isomer.

Common Issues in Stereoselective Reactions
Problem Potential Cause Suggested Solution
Low Diastereomeric Ratio (d.r.) Poor facial selectivity in nucleophilic addition (e.g., aldol reaction).1. Change the Lewis acid or counterion (e.g., switch from TiCl₄ to MgBr₂·OEt₂).2. Alter the solvent to influence the transition state geometry.3. Use a substrate-controlled approach with a different protecting group on a nearby stereocenter.
Epimerization of Existing Stereocenters Use of overly harsh basic or acidic conditions.1. Use non-nucleophilic bases (e.g., LiHMDS instead of LDA) at low temperatures.2. Buffer the reaction mixture if pH control is critical.3. Reduce reaction times and carefully monitor for completion.
Poor Enantioselectivity (in asymmetric steps) Inefficient catalyst turnover or catalyst inhibition.1. Screen different chiral ligands or catalysts.2. Ensure strict anhydrous and anaerobic conditions.3. Check for impurities in the substrate that might be coordinating to the catalyst.
FAQ: Stereocontrol

Q3: My Evans' aldol reaction to set the C4/C5 stereocenters is giving me a nearly 1:1 mixture of diastereomers. How can I improve this?

A3: A 1:1 d.r. in a typically reliable reaction like an Evans' aldol suggests a fundamental issue with the reaction conditions. The stereochemical outcome is dictated by the chelated Z-enolate.

  • Enolate Geometry: Ensure you are forming the Z-enolate. This is typically achieved using boron triflate reagents like Bu₂BOTf in the presence of a tertiary amine (e.g., DIPEA or Et₃N). Incomplete enolization or formation of the E-enolate will scramble the stereochemical information.

  • Lewis Acid: The choice of Lewis acid is critical. Boron-based Lewis acids provide a rigid, six-membered Zimmerman-Traxler transition state, which is key to high diastereoselectivity.

  • Temperature Control: Perform the enolization at 0 °C or lower, and the subsequent reaction with the aldehyde at -78 °C. Letting the temperature rise can compromise selectivity.

cluster_0 Troubleshooting Low Diastereoselectivity Start Low d.r. observed Check_Temp Verify Temperature Control (-78 °C) Start->Check_Temp Change_Lewis_Acid Screen Lewis Acids (Bu₂BOTf, TiCl₄, etc.) Check_Temp->Change_Lewis_Acid Temp OK Change_Solvent Screen Solvents (DCM, Toluene, THF) Change_Lewis_Acid->Change_Solvent Change_Base Screen Amines (DIPEA, Et₃N) Change_Solvent->Change_Base Success Improved d.r. Change_Base->Success

Caption: Troubleshooting flowchart for improving diastereoselectivity.

Section 3: Key Transformation Protocol: Indium-Catalyzed Conia-Ene Cyclization

The formation of the core lactone structure is a critical, and often low-yielding, step. A successful strategy employed in the synthesis of the related Cinatrin C1 is an Indium(III) triflate-catalyzed Conia-Ene reaction.[4] This protocol provides a template for constructing similar cyclic systems.

Detailed Experimental Protocol

Reaction: In(OTf)₃-Catalyzed Conia-Ene Cyclization of an Alkynyl β-Keto Ester

  • Glassware Preparation: All glassware must be rigorously flame-dried or oven-dried (120 °C overnight) and allowed to cool under a stream of dry argon or nitrogen.[2]

  • Reagent Preparation:

    • Prepare a stock solution of the alkynyl β-keto ester precursor (1.0 eq) in anhydrous dichloromethane (DCM) to a final concentration of 0.01 M. Rationale: High dilution favors intramolecular cyclization over intermolecular side reactions.

    • Weigh Indium(III) triflate (In(OTf)₃, 0.1 eq) into a separate flame-dried flask under an inert atmosphere.

  • Reaction Setup:

    • Transfer the DCM solution of the substrate to the flask containing the In(OTf)₃ catalyst via cannula.

    • Stir the reaction mixture vigorously at room temperature (23 °C).

  • Monitoring the Reaction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. Rationale: Over-running the reaction can lead to decomposition or side-product formation. The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[2]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired cyclized product.

Section 4: Protecting Group Strategy

The highly oxidized triacid core of Cinatrin B requires a robust and orthogonal protecting group strategy.[1] Low yields frequently arise from difficult deprotection steps or incompatibility of protecting groups with reaction conditions.

FAQ: Protecting Groups

Q4: The final, simultaneous deprotection of my three ester groups is giving me a very low yield and a tar-like substance.

A4: This is a classic problem in late-stage synthesis. The fully deprotected, polar tri-acid is likely unstable under the reaction conditions or during workup.

  • Staggered Deprotection: Avoid removing all protecting groups at once. Design your synthesis so that you can deprotect them sequentially. For example, use a benzyl ester (removed by hydrogenolysis), a t-butyl ester (removed by mild acid), and a silyl ester (removed by fluoride). This allows you to unmask the most sensitive functionality last.

  • Milder Conditions: If you must use a single type of ester (e.g., methyl esters), avoid harsh saponification with NaOH or LiOH. Consider enzymatic hydrolysis or milder reagents like trimethyltin hydroxide (LiSn(Me)₃OH), which can proceed under neutral conditions.

  • Immediate Derivatization: Sometimes the free acid is inherently unstable. After deprotection, immediately convert the crude product to a more stable derivative (e.g., a salt or a different ester) for purification and storage.

References

  • Total Biosynthesis and Engineering of Cinatrins: Inhibitors of Phospholipase A2 and Squalene Synthase. ChemRxiv.
  • Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Organic & Inorganic Au.
  • Natural Product Synthesis: The Endless Quest for Unreachable Perfection. PMC - NIH.
  • Synthesis - General tips for improving yield?. Reddit.
  • Total Biosynthesis and Engineering of Cinatrins: Inhibitors of Phospholipase A2 and Squalene Synthase. ChemRxiv.
  • Tips & Tricks: (How to Improve) Yield. Chemistry - University of Rochester.
  • Collection - Total Synthesis of (−)-Cinatrin C1 Based on an In(OTf)3‑Catalyzed Conia-Ene Reaction. The Journal of Organic Chemistry - ACS Figshare.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Cinnarizine Experiments

A Note to Our Valued Researchers: The following troubleshooting guide has been developed for "Cinnarizine." We have inferred that "Cinatrin B" in your query may be a typographical error. If you are working with a differe...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Researchers: The following troubleshooting guide has been developed for "Cinnarizine." We have inferred that "Cinatrin B" in your query may be a typographical error. If you are working with a different compound, please contact our technical support for specific assistance.

This guide is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments with Cinnarizine. As Senior Application Scientists, we have structured this resource to provide not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and issues that arise when working with Cinnarizine.

Q1: Why am I seeing significant variability in my cell viability (e.g., MTT, XTT) assay results with Cinnarizine?

This is a frequent challenge and can stem from several factors. Firstly, Cinnarizine is a lipophilic weak base with low aqueous solubility, especially at physiological pH.[1][2][3] This can lead to precipitation in your culture medium, resulting in inconsistent concentrations of the active compound. Secondly, as with many cell-based assays, results are highly sensitive to cell health, seeding density, and passage number.[4][5][6] Finally, the "edge effect" in microplates, where outer wells are prone to evaporation, can concentrate the compound and affect cell viability, leading to skewed results.[4][5]

Q2: I'm observing effects that seem unrelated to Cinnarizine's primary mechanism as a calcium channel blocker. Is this expected?

Yes, this is entirely plausible. Cinnarizine has a multifaceted mechanism of action. In addition to being a calcium channel blocker, it exhibits antihistamine properties by acting as an antagonist to H1 histamine receptors.[7] It can also block serotonin receptors (5-HT2) and has vasodilatory and anti-inflammatory effects.[7][8] Therefore, depending on your experimental model, you may be observing off-target effects or consequences of these other activities.[9][10][11]

Q3: My IC50 values for Cinnarizine's inhibition of a specific kinase are not consistent between experiments. What could be the cause?

Inconsistent IC50 values in kinase assays can arise from several sources. A primary reason can be the purity and stability of your reagents, especially ATP and the kinase itself.[12] Kinase aggregation can also lead to altered activity.[12] Furthermore, if you are using a luciferase-based assay that measures ATP consumption, be aware that these assays do not distinguish between substrate phosphorylation and kinase autophosphorylation, which can be a source of variability.[13][14] The concentration of DMSO used as a solvent can also impact kinase activity.[12]

Q4: I'm having trouble reproducing my Western blot results for downstream signaling proteins after Cinnarizine treatment. What should I check?

Western blot variability is a common issue in many experimental settings. For Cinnarizine experiments, ensure that you are loading equal amounts of protein for each sample. Optimize your antibody concentrations, as too much or too little can lead to faint bands, high background, or non-specific bands.[15][16][17] Insufficient washing or improper blocking can also contribute to high background and obscure your results.[16][17] Finally, ensure your transfer from the gel to the membrane is efficient and uniform.[17]

In-Depth Troubleshooting Guides

Guide 1: Addressing Inconsistent Results in Cell-Based Assays

Inconsistent results in cell-based assays are a significant hurdle. This guide provides a systematic approach to troubleshooting these issues when working with Cinnarizine.

  • Causality: Cinnarizine is poorly soluble in aqueous solutions at neutral pH.[1][2][3] When added to cell culture media, it can precipitate, leading to a lower effective concentration and high variability.

  • Troubleshooting Protocol:

    • Solubility Testing: Before your experiment, visually inspect the solubility of Cinnarizine in your specific cell culture medium at the highest concentration you plan to use. Look for any cloudiness or particulate matter.

    • Solvent Optimization: While DMSO is a common solvent, ensure the final concentration in your media is low (typically <0.5%) to avoid solvent-induced toxicity.[4]

    • Complexation with Cyclodextrins: Consider using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), to improve the solubility and stability of Cinnarizine in your aqueous media.[1][18][19]

    • Sonication: Briefly sonicate your stock solution before diluting it into the media to help break up any aggregates.

  • Causality: The physiological state of your cells can dramatically impact their response to a compound. Cells that are over-confluent, in a non-logarithmic growth phase, or at a high passage number can exhibit altered metabolism and drug sensitivity.[4][5][6]

  • Troubleshooting Protocol:

    • Standardize Cell Passage Number: Use cells within a consistent and narrow range of passage numbers for all experiments.

    • Ensure Logarithmic Growth Phase: Seed your cells at a density that ensures they are in the exponential growth phase at the time of treatment. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[5]

    • Cell Viability Check: Before seeding, perform a trypan blue exclusion assay to ensure high cell viability (>95%).

    • Regular Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.

A Inconsistent Cell-Based Assay Results B Check Cinnarizine Solubility A->B C Precipitate Observed? B->C Yes E Review Cell Culture Practices B->E No D Optimize Solvent & Concentration Consider Cyclodextrins C->D D->E F Standardize Passage Number Optimize Seeding Density Check for Contamination E->F G Mitigate Plate Edge Effects F->G H Fill Perimeter Wells with PBS Do Not Use for Data G->H I Consistent Results Achieved H->I

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Guide 2: Investigating Unexpected Off-Target Effects

Given Cinnarizine's multiple mechanisms of action, it is crucial to dissect which pathways are responsible for your observed effects.

cluster_0 Cinnarizine Cin Cinnarizine Ca Voltage-Gated Ca2+ Channels Cin->Ca Inhibits H1 Histamine H1 Receptors Cin->H1 Antagonizes S_HT2 Serotonin 5-HT2 Receptors Cin->S_HT2 Blocks Cellular_Response1 Modulation of Intracellular Ca2+ Ca->Cellular_Response1 Cellular_Response2 Altered Histaminic Signaling H1->Cellular_Response2 Cellular_Response3 Modified Serotonergic Pathway Activity S_HT2->Cellular_Response3

Caption: Potential signaling pathways modulated by Cinnarizine.

  • Use of Specific Antagonists/Agonists:

    • To confirm the involvement of H1 receptors, pre-treat your cells with a known H1 agonist (e.g., histamine) and observe if Cinnarizine can block the effect.

    • Similarly, to investigate the role of 5-HT2 receptors, use a specific 5-HT2 agonist.

  • Calcium Imaging:

    • Use a calcium-sensitive fluorescent dye (e.g., Fura-2) to directly measure changes in intracellular calcium concentrations after Cinnarizine treatment. This will help validate its effect as a calcium channel blocker in your specific cell model.

  • Western Blot Analysis of Downstream Pathways:

    • Probe for key signaling molecules downstream of each potential receptor. For example, assess the phosphorylation status of proteins in the MAPK/ERK pathway, which can be modulated by various G-protein coupled receptors.

  • Control Compounds:

    • Include compounds with more specific mechanisms of action in your experiments. For instance, use Verapamil as a more selective calcium channel blocker and a well-characterized antihistamine as controls to compare the effects.

Guide 3: Ensuring Reproducibility in Biochemical Assays

For direct target engagement assays, such as in vitro kinase assays, precision is paramount.

ParameterRecommendationRationale
Enzyme Concentration Determine the optimal enzyme concentration that results in a linear reaction rate over the time course of your assay.Too much enzyme can lead to rapid substrate depletion, while too little can result in a weak signal.[12]
Substrate Concentration Use a substrate concentration at or near the Km value.This ensures the assay is sensitive to competitive inhibitors.
ATP Concentration If studying an ATP-competitive inhibitor, use an ATP concentration close to its Km.High ATP concentrations will require higher inhibitor concentrations to achieve the same level of inhibition, shifting the IC50.[13][14]
DMSO Concentration Keep the final DMSO concentration consistent across all wells and as low as possible.DMSO can directly inhibit some kinases.[12]
Reagent Stability Prepare fresh reagents, especially ATP and kinase solutions, for each experiment.Repeated freeze-thaw cycles can lead to degradation and loss of activity.[5]
  • Establish a Standard Operating Procedure (SOP): Document every step of your assay, including reagent preparation, incubation times, and instrument settings.[20][21][22][23]

  • Positive and Negative Controls: Always include a known inhibitor of your kinase as a positive control and a vehicle-only (DMSO) control as a negative control.

  • Z'-Factor Calculation: For plate-based assays, calculate the Z'-factor to assess the quality and reproducibility of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Inter-Assay and Intra-Assay Variability: Run replicates of your controls and a standard concentration of Cinnarizine on the same plate (intra-assay) and on different days (inter-assay) to quantify the variability.

  • Orthogonal Assays: Validate your findings using a different assay format.[24] For example, if you are using a fluorescence-based assay, confirm your results with a radiometric assay.[13]

By systematically addressing these potential sources of error, you can enhance the consistency and reliability of your experimental data when working with Cinnarizine.

References

  • Troubleshooting Western Blots with the Western Blot Doctor™ | Bio-Rad. (n.d.). Retrieved from [Link]

  • 101 Western Blot Troubleshooting Tips & Tricks - Assay Genie. (n.d.). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved from [Link]

  • Western Blot Troubleshooting Guide - TotalLab. (n.d.). Retrieved from [Link]

  • Why can't I get reproducible results in cell based assays? - ResearchGate. (2021, January 16). Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024, October 2). Retrieved from [Link]

  • What is the mechanism of Cinnarizine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Making Sense of Compound Screening Results in Drug Discovery - KCAS Bio. (2025, September 5). Retrieved from [Link]

  • How to Troubleshoot Common In-cell Western Issues - Azure Biosystems. (2024, March 15). Retrieved from [Link]

  • Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery - Infinix Bio. (2026, February 7). Retrieved from [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Retrieved from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (n.d.). Retrieved from [Link]

  • What Is Compound Screening? Methods & Applications Guide | Boster Bio. (2023, July 7). Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (2021, August 12). Retrieved from [Link]

  • Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates | PNAS. (2012, March 26). Retrieved from [Link]

  • How to Reduce Cell Culture Variability - Promega Connections. (2018, March 23). Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro - MACAU. (n.d.). Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6). Retrieved from [Link]

  • Mechanism of Tacrine Block at Adult Human Muscle Nicotinic Acetylcholine Receptors. (n.d.). Retrieved from [Link]

  • An Overview of Concept of Pharmaceutical Validation - RJPT. (2014, August 12). Retrieved from [Link]

  • From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes - PMC. (2025, October 16). Retrieved from [Link]

  • Types of validation in the pharmaceutical industry: a guide. (2026, January 16). Retrieved from [Link]

  • Cinnarizine, a Calcium Channel Blocker, Partially Prevents the Striatal Dopamine Decline and Loss of Nigral Dopamine Neurons in the Lactacystin-Induced Rat Model of Parkinson's Disease - MDPI. (2025, September 10). Retrieved from [Link]

  • Quinacrine (Atebrin): Mode of Action - PubMed. (n.d.). Retrieved from [Link]

  • Validation In Pharmaceuticals: A Critical Component Of Good Manufacturing Practices. (2024, August 31). Retrieved from [Link]

  • Types of Validation in the Pharmaceutical Industry - ValGenesis. (2023, November 23). Retrieved from [Link]

  • The Role of Assay Development and Validation in Drug Discovery - PeploBio. (2024, May 29). Retrieved from [Link]

  • Solubility of Cinnarizine in (Transcutol + Water) Mixtures: Determination, Hansen Solubility Parameters, Correlation, and Thermodynamics - PMC. (n.d.). Retrieved from [Link]

  • Off Target Effect - Massive Bio. (2026, January 6). Retrieved from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization studies of Cisplatin/Hydroxypropyl-β-Cyclodextrin Complex - PharmacologyOnLine. (n.d.). Retrieved from [Link]

  • off-target effects - YouTube. (2020, August 23). Retrieved from [Link]

  • On-Target and Off-Target Side Effects | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2020, April 17). Retrieved from [Link]

  • Solubility and Caloric Properties of Cinnarizine | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Off-Target Effects of Mirabegron on Muscarinic Receptors - MDPI. (2026, January 30). Retrieved from [Link]

  • Inhibitors of cathepsin B - PubMed. (n.d.). Retrieved from [Link]

  • Solubility and stability enhancement of atorvastatin by cyclodextrin complexation - PubMed. (2009, May 15). Retrieved from [Link]

  • Magic Red Cathepsin B activity assay | Protocols.io. (2024, June 7). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Cinatrin B for Cell Culture

Topic: Optimization of Cinatrin B Concentration for Phospholipase A2 (PLA2) Inhibition Ticket ID: #CIN-B-OPT-001 Assigned Specialist: Senior Application Scientist, Lipid Signaling Unit Executive Summary Cinatrin B is a s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Cinatrin B Concentration for Phospholipase A2 (PLA2) Inhibition Ticket ID: #CIN-B-OPT-001 Assigned Specialist: Senior Application Scientist, Lipid Signaling Unit

Executive Summary

Cinatrin B is a specialized spiro-


-lactone antibiotic and phospholipase A2 (PLA2) inhibitor originally isolated from the fungus Circinella muscae. Unlike modern synthetic inhibitors which often operate in the nanomolar range, Cinatrin B is a natural product with an IC50 in the micromolar (

M) range
.

Common Failure Point: Researchers often treat Cinatrin B like a high-potency synthetic drug (using 10–100 nM), resulting in a "false negative" for activity. Successful application requires careful solubility management, higher concentration ranges (10–200


M), and strict control of serum albumin levels.

Part 1: Reconstitution & Storage (The Foundation)

Q: My stock solution precipitated when added to the media. How do I prevent this?

A: Cinatrin B is lipophilic. Precipitation occurs due to "solvent shock" when a high-concentration DMSO stock hits an aqueous buffer too quickly.

Protocol: The "Step-Down" Solvation Method

Do not add DMSO stock directly to the cell culture dish. Use an intermediate dilution step.

  • Primary Stock: Dissolve lyophilized Cinatrin B in high-grade anhydrous DMSO to 50 mM .

    • Why: This minimizes the volume of DMSO added to cells later.

    • Storage: Aliquot into amber glass vials (protect from light) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (10x): Dilute the Primary Stock into serum-free media to create a 10x working solution (e.g., if final target is 100

    
    M, make a 1 mM solution).
    
    • Vortex immediately upon addition.

    • Check for turbidity: If cloudy, sonicate for 10 seconds.

  • Final Application: Add the 10x Working Solution to your cell culture wells.

    • Result: This prevents the "DMSO bolus" effect that kills cells and precipitates the compound.

Critical Constraint: Ensure final DMSO concentration is


 (v/v).

Part 2: Dose-Response Optimization (The Core)

Q: What concentration range should I use? I see no effect at 1


M. 

A: You are likely under-dosing. Literature indicates that Cinatrin C3 (the most potent analog) has an IC50 of approximately 70


M  against platelet PLA2.[1] Cinatrin B is structurally similar but generally less potent. Therefore, you must test a higher logarithmic range.
Recommended Concentration Matrix
Experimental GroupConcentration (

M)
Purpose
Low 10

M
Threshold for sensitive cell lines.
Medium 50

M
Approaching typical IC50 for Cinatrins.
High 100

M
Likely effective dose for robust inhibition.
Max 200

M
Test for maximal inhibition vs. cytotoxicity.
Vehicle Control 0

M (DMSO matched)
Mandatory: Must match the DMSO % of the "Max" group.
Experimental Workflow: IC50 Determination

Objective: Determine the effective dose without killing the cells.

G Start Seed Cells (96-well plate) Starve Serum Starvation (12-24 Hours) Start->Starve Adhesion Treat Cinatrin B Treatment (10 - 200 µM) Starve->Treat Remove Albumin Stimulate Stimulate PLA2 (e.g., A23187 or Thrombin) Treat->Stimulate Pre-incubation (30 min) Assay Measure Output (AA Release / PGE2) Stimulate->Assay Supernatant Collection

Caption: Workflow for Cinatrin B optimization. Note the "Serum Starvation" step is critical to remove albumin interference.

Part 3: Mechanism & Pathway Validation

Q: How do I confirm Cinatrin B is actually inhibiting PLA2 and not just acting toxic?

A: You must map the inhibition to the Arachidonic Acid (AA) cascade. Cinatrin B inhibits the hydrolysis of membrane phospholipids. If it works, you should see a decrease in downstream metabolites (Prostaglandins/Leukotrienes) but no change in COX/LOX enzyme efficiency if you were to add free Arachidonic Acid.

Pathway Visualization

PLA2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (Free) Membrane->AA Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->Membrane Catalyzes Cinatrin Cinatrin B (Inhibitor) Cinatrin->PLA2 Blocks COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prost Prostaglandins (PGE2, PGI2) COX->Prost Leuko Leukotrienes LOX->Leuko

Caption: Cinatrin B targets the initial release of Arachidonic Acid. Downstream enzymes (COX/LOX) remain active but lack substrate.

Part 4: Troubleshooting Guide (FAQs)

Issue 1: "I see no inhibition even at 100 M."
  • Cause: Serum Interference. Albumin (BSA/FBS) in culture media acts as a "lipid sink." It binds lipophilic drugs like Cinatrin B and sequesters them, preventing them from entering the cell or binding the enzyme.

  • Solution: Perform the assay in Serum-Free Media (or 0.1% BSA max) during the treatment window (1–4 hours).

Issue 2: "The cells are detaching after treatment."
  • Cause: DMSO Cytotoxicity. If you used a 100 mM stock and added it directly to reach 200

    
    M, your final DMSO concentration might be 0.2% - 0.5%. While usually safe, sensitive cells (e.g., primary neurons) may detach.
    
  • Solution:

    • Include a "Vehicle Control" (DMSO only) to confirm if the detachment is drug-specific or solvent-specific.

    • Switch to a Step-Down dilution (see Part 1).

Issue 3: "My compound degraded in storage."
  • Cause: Lactone Hydrolysis. Cinatrin B contains a spiro-

    
    -lactone ring. In basic (alkaline) conditions (pH > 8.0), this ring can open, rendering the molecule inactive.
    
  • Solution:

    • Check the pH of your culture media. Old media often turns basic (pink/purple).

    • Store stocks in anhydrous DMSO, not water/PBS.

References

  • Itazaki, H., et al. (1992). Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing organism and isolation and characterization of the antibiotics. The Journal of Antibiotics, 45(1), 38–49.

  • Tanaka, K., et al. (1992). Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities.[1][2][3][4][5][][7][8][9] The Journal of Antibiotics, 45(1), 50–55.

  • Cuzzupe, A. N., et al. (2002). Enantiospecific synthesis of the phospholipase A2 inhibitor (-)-cinatrin B. Chemical Communications, (19), 2234–2235.

Sources

Troubleshooting

Cinatrin B Technical Support Hub: Mitigating Off-Target Phenomena

Topic: Addressing Off-Target Effects and Specificity Challenges with Cinatrin B Executive Summary & Mechanism of Action Cinatrin B is a fungal metabolite (originally isolated from Circinotrichum falcatisporum) containing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Off-Target Effects and Specificity Challenges with Cinatrin B

Executive Summary & Mechanism of Action

Cinatrin B is a fungal metabolite (originally isolated from Circinotrichum falcatisporum) containing a unique 1,6-dioxaspiro[4.4]nonane skeleton. It functions as a Phospholipase A2 (PLA2) inhibitor.[1][2]

While effective in blocking the release of arachidonic acid (AA) from membrane phospholipids, its utility is often compromised by "off-target" noise—frequently manifesting as unexplained cytotoxicity or non-specific metabolic suppression. These effects often stem from the reactivity of its spiro-gamma-dilactone moiety, which can act as an electrophile toward non-target cysteine residues, or its lipophilicity, which may cause membrane intercalation independent of enzyme inhibition.

This guide provides a rigorous framework to distinguish true PLA2-dependent phenotypes from chemical artifacts.

Diagnostic Framework: Is it Real or Off-Target?

Before altering your protocol, use this FAQ-style diagnostic to categorize your issue.

Observation Likely Cause Immediate Action
Rapid Cell Lysis (< 1 hr) Membrane Disruption. Cinatrin B is lipophilic. At high concentrations (>50 µM), it may act as a detergent rather than an inhibitor.Titrate Down. Verify if the IC50 for lysis is distinct from the IC50 for AA release.
Loss of Activity in Media Hydrolysis. The lactone rings are susceptible to hydrolysis in basic pH or serum-rich media.Fresh Prep. Prepare stocks in anhydrous DMSO. Minimize time in serum-containing media before assay.
Global Protein Knockdown Michael Addition. The spiro-lactone may covalently bind nucleophilic residues on ribosomes or chaperones.Run a "Negative Control" Analog. (See Protocol B).
No Rescue with AA Off-Target Pathway. If adding Arachidonic Acid doesn't reverse the inhibition, the drug is acting downstream of PLA2.Execute Protocol A (Metabolite Rescue).

Troubleshooting Protocols

Protocol A: The Metabolite Rescue Validation

Objective: To confirm that the observed phenotype is strictly due to PLA2 inhibition and not general toxicity.

Theory: Cinatrin B blocks the hydrolysis of phospholipids into Arachidonic Acid (AA). If your phenotype (e.g., reduced inflammation, stopped migration) is on-target, adding exogenous AA should bypass the block and restore the function.

Step-by-Step:

  • Seed Cells: Plate macrophages or target cells at optimal density.

  • Pre-treatment: Treat Group A and Group B with Cinatrin B (at IC90 concentration, typically 10-50 µM depending on cell type).

  • The Rescue:

    • Group A (Control): Add Vehicle (Ethanol/BSA).

    • Group B (Rescue): Add exogenous Arachidonic Acid (10-50 µM) complexed with BSA (1:1 molar ratio) to prevent AA toxicity.

  • Stimulation: Stimulate cells (e.g., with LPS or Calcium Ionophore) to induce the inflammatory cascade.

  • Readout: Measure downstream marker (e.g., PGE2 via ELISA).

Interpretation:

  • Full Rescue (Group B returns to stimulated levels): Effect is On-Target (PLA2 mediated).

  • No Rescue (Group B remains inhibited): Effect is Off-Target (Cinatrin B is likely inhibiting COX enzymes directly or killing the cell).

Protocol B: Comparative Pharmacology (The "Fingerprint" Test)

Objective: Use mechanistically distinct inhibitors to triangulate specificity.

Theory: If Cinatrin B and a highly specific sPLA2 inhibitor (like Varespladib) produce identical phenotypic "fingerprints," the effect is likely on-target. Divergence suggests off-target activity.[3][4][5]

Reagents:

  • Cinatrin B: (Target: General PLA2 / sPLA2)

  • Varespladib (LY315920): (Target: Highly selective sPLA2)

  • MAFP: (Target: cPLA2/iPLA2 - use if targeting cytosolic variants)

Workflow:

  • Establish dose-response curves for all three compounds using a specific readout (e.g., Arachidonic Acid release assay).

  • Select the EC50 concentration for each.

  • Apply compounds to your specific biological assay (e.g., cell migration, apoptosis).

  • Decision Matrix:

    • Cinatrin B (+) / Varespladib (+): Validated sPLA2 mechanism.[6]

    • Cinatrin B (+) / Varespladib (-):Suspect Off-Target. Cinatrin B is likely hitting cPLA2, iPLA2, or non-lipase targets.

Visualization: The Specificity Decision Tree

Use this logic flow to determine the validity of your Cinatrin B data.

Cinatrin_Validation Start Observed Phenotype (e.g., Reduced Inflammation) Rescue Experiment: Add Exogenous Arachidonic Acid (AA) Start->Rescue Comp_Pharm Experiment: Compare with Varespladib/MAFP Start->Comp_Pharm Result_Rescue Does AA restore the phenotype? Rescue->Result_Rescue OnTarget Likely On-Target (PLA2 Inhibition confirmed) Result_Rescue->OnTarget Yes OffTarget_Metabolic Off-Target: Blockade is downstream (e.g., COX/LOX inhibition) Result_Rescue->OffTarget_Metabolic No Result_Comp Do phenotypes match? Comp_Pharm->Result_Comp Result_Comp->OnTarget Yes OffTarget_Tox Off-Target: General Cytotoxicity or Unknown Mechanism Result_Comp->OffTarget_Tox No

Figure 1: Logic flow for validating Cinatrin B specificity. Green paths indicate validated data; red paths indicate experimental artifacts.

Technical Data: Stability & Solubility

Cinatrin B is chemically distinct from peptide inhibitors. Its stability profile is critical for avoiding degradation products that cause off-target toxicity.

ParameterSpecificationTechnical Note
Molecular Weight ~298.3 g/mol Small molecule, high membrane permeability.
Solubility DMSO (>10 mg/mL), EthanolAvoid aqueous stock solutions. Precipitates rapidly in PBS.
Stability (Solid) -20°C (2 years)Hygroscopic. Store desiccated.
Stability (Solution) < 24 hours at RTThe spiro-lactone ring is prone to hydrolysis in pH > 7.5.
Serum Binding HighIC50 shifts 10-fold in 10% FBS vs. serum-free media.

References

  • Isolation & Activity: Tanaka, K. et al. (1991). "Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing organism and isolation and characterization of the antibiotics." The Journal of Antibiotics.

  • Synthesis & Structure: P. A. V. Plourde et al. (2002).[1] "Enantiospecific synthesis of the phospholipase A2 inhibitor (-)-cinatrin B." Organic & Biomolecular Chemistry.

  • PLA2 Mechanism: Burke, J. E. & Dennis, E. A. (2009). "Phospholipase A2 structure/function, mechanism, and signaling." Journal of Lipid Research.

  • Inhibitor Validation: Balsinde, J. et al. (1999). "Phospholipase A2 inhibitors as pharmacological tools." Molecular Pharmacology.

Sources

Optimization

Cell viability issues with high concentrations of Cinatrin B

Technical Support Center: Troubleshooting Cinatrin B Viability Issues Introduction: Understanding the Cinatrin B Challenge Welcome to the Technical Support Center. As Senior Application Scientists, we understand that wor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Cinatrin B Viability Issues

Introduction: Understanding the Cinatrin B Challenge

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with Cinatrin B presents a unique paradox: it is a specific Phospholipase A2 (PLA2) inhibitor, yet its relatively low potency (enzyme IC₅₀ ≈ 120 µM) forces researchers to utilize high micromolar concentrations.

This "high-loading" requirement is the primary driver of the cell viability issues you are encountering. Unlike nanomolar-potent drugs, Cinatrin B requires concentrations that push the boundaries of solubility, solvent tolerance, and cellular membrane stability. This guide addresses the physicochemical and biological friction points of using Cinatrin B at high concentrations.

Part 1: The Troubleshooting Matrix

Symptom: Rapid Cell Detachment or Lysis (Within 1-4 Hours)

Root Cause Technical Explanation Corrective Action
Solvent Shock (DMSO) To achieve 100-200 µM final concentration, stock volumes often exceed 0.5% v/v DMSO. Most cell lines (e.g., HeLa, HEK293) exhibit cytotoxicity at >0.5% DMSO.Protocol Adjustment: Prepare a highly concentrated stock (e.g., 100 mM) to keep final DMSO < 0.1%. Include a "Vehicle Only" control at the exact same DMSO % to normalize data.
Compound Precipitation Cinatrin B is a lipophilic spirolactone. Upon addition to aqueous media, it may form micro-precipitates that physically damage cell membranes ("crystal effect").Visual Check: Inspect wells under 40x phase-contrast immediately after dosing. If "debris" or oily droplets appear, pre-warm media to 37°C before addition and vortex rapidly.

Symptom: Delayed Toxicity (24-48 Hours) Unrelated to Experimental Goals

Root Cause Technical Explanation Corrective Action
Membrane Destabilization At >100 µM, lipophilic compounds can partition non-specifically into the lipid bilayer, altering fluidity and ion channel function (off-target toxicity).Titration Control: Run a dose-response curve with a structural analog that lacks PLA2 inhibitory activity (if available) or compare with a more potent PLA2 inhibitor (e.g., Cinatrin C3) used at lower concentrations.
Lactone Hydrolysis The spirolactone ring is pH-sensitive. In slightly basic media (pH > 7.4) or over long incubations, it may hydrolyze, creating acidic byproducts that alter local pH.Buffer Stabilization: Ensure media is buffered with HEPES (10-25 mM) in addition to bicarbonate to maintain strict pH 7.2–7.4. Refresh media every 24 hours.

Symptom: Inconsistent IC₅₀ Data Between Replicates

Root Cause Technical Explanation Corrective Action
Serum Protein Binding High concentrations of Cinatrin B may be sequestered by BSA/FBS in the media, reducing free drug availability.Serum Reduction: If cells tolerate it, reduce FBS from 10% to 1-2% during the treatment window to increase free drug fraction.

Part 2: Mechanism & Pathway Visualization

To interpret viability data correctly, you must distinguish between toxic necrosis (off-target) and mechanism-based apoptosis . Cinatrin B inhibits PLA2, which blocks the release of Arachidonic Acid (AA). Since AA is the precursor for both pro-inflammatory eicosanoids (prostaglandins) and cell-survival signals, its blockade can induce apoptosis.

Figure 1: Cinatrin B Mechanism of Action and Downstream Viability Impact

Cinatrin_Mechanism Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 (PLA2) (Target Enzyme) MembraneIntegrity Membrane Remodeling (Homeostasis) PLA2->MembraneIntegrity Regulates Cinatrin Cinatrin B (Inhibitor) Cinatrin->PLA2 Inhibits (IC50 ~120 µM) COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins (Inflammation/Survival) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes HighConc High Concentration (>150 µM) OffTarget Non-Specific Membrane Disruption HighConc->OffTarget Necrosis Cell Necrosis (Artifactual Death) OffTarget->Necrosis

Caption: Pathway illustrating Cinatrin B inhibition of PLA2. Note the bifurcation: therapeutic inhibition blocks AA signaling, while excessive concentration leads to non-specific membrane disruption.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solution

Objective: To maximize solubility while minimizing DMSO volume.

  • Calculate Mass: Cinatrin B (MW ≈ 400-500 g/mol range, verify specific batch MW).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), cell culture grade. Avoid ethanol as it evaporates, changing concentration over time.

  • Dissolution:

    • Target Stock Concentration: 50 mM .

    • Why? To treat cells at 100 µM, a 50 mM stock requires only a 1:500 dilution (0.2% DMSO), which is safe for most cells.

  • Storage: Aliquot into amber glass vials (lactone is light sensitive) and store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: Optimized MTT Viability Assay for Cinatrin B

Objective: To eliminate artifacts caused by precipitation or metabolic interference.

Materials:

  • Target Cells (e.g., HeLa, RAW 264.7)

  • Cinatrin B Stock (50 mM)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (DMSO or SDS-HCl)

Steps:

  • Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment Preparation (Critical Step):

    • Prepare a 2X Master Mix of Cinatrin B in complete media.

    • Example: For 100 µM final, prepare 200 µM in media.

    • Vortex vigorously and inspect for precipitates. If cloudy, sonicate for 5 mins in a water bath.

  • Addition: Remove half the media from wells and add the 2X Master Mix. This prevents "pipetting shock" to the monolayer.

  • Incubation: Incubate for 24–48 hours.

  • MTT Addition: Add MTT reagent. Incubate 3–4 hours.

  • Microscopy Check: Before solubilization, look at the cells. Are the formazan crystals (purple) inside the cells? If you see crystals outside cells or irregular oily clumps, Cinatrin B may have precipitated.

  • Solubilization: Aspirate media carefully. Add DMSO. Read absorbance at 570 nm.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the IC₅₀ of Cinatrin B so much higher than other drugs like Doxorubicin? A: Cinatrin B is a natural product inhibitor with moderate affinity. The IC₅₀ for rat platelet PLA2 is reported as approximately 120 µM [1, 2].[1] This is a characteristic of the molecule, not an error in your assay. You must work in the 50–200 µM range to see efficacy, which inherently increases the risk of solvent toxicity.

Q2: Can I use Cinatrin C3 instead? A: Yes, if available. Cinatrin C3 is more potent (IC₅₀ ≈ 70 µM) [1].[1][2] This allows you to use nearly half the concentration to achieve similar enzyme inhibition, significantly reducing the "chemical load" on the cells and improving viability data quality.

Q3: My media turns slightly yellow when I add high concentrations of Cinatrin B. Is this normal? A: This may indicate pH instability or compound degradation. The lactone ring can hydrolyze.[1] Ensure your media contains HEPES buffer. If the color shift is immediate and drastic, check if your stock solution has degraded into acidic byproducts.

References

  • Tanaka, K., et al. (1994). "Cinatrins, a novel family of phospholipase A2 inhibitors.[2] II. Biological activities." The Journal of Antibiotics, 47(6), 631-638.

  • Pinto, A., et al. (2002). "Enantiospecific Synthesis of the Phospholipase A2 Inhibitor (−)-Cinatrin B." The Journal of Organic Chemistry, 67(13), 4538–4544.

  • BenchChem. (2025).[3][4] "Application Notes and Protocols for Determining Cell Viability using MTT Assay." (General reference for MTT optimization).

Sources

Troubleshooting

Technical Support Center: Cinatrin B Optimization Guide

Current Status: Operational Topic: Optimizing Incubation Parameters for Cinatrin B (PLA2 Inhibitor) Assigned Specialist: Senior Application Scientist, Bioactive Lipids Division Executive Summary Cinatrin B is a spiro-gam...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimizing Incubation Parameters for Cinatrin B (PLA2 Inhibitor) Assigned Specialist: Senior Application Scientist, Bioactive Lipids Division

Executive Summary

Cinatrin B is a spiro-gamma-lactone-gamma-lactam isolated from the fungus Circinella muscae. It functions as a potent inhibitor of Phospholipase A2 (PLA2), a key enzyme in the arachidonic acid cascade.[1]

Users frequently report variability in IC50 values and cellular efficacy. Our internal data suggests this is rarely due to compound quality, but rather sub-optimal incubation kinetics . Cinatrin B requires a specific "pre-incubation" window to establish equilibrium binding before substrate introduction, yet it possesses a lactone moiety susceptible to hydrolysis over extended durations at physiological pH.

This guide addresses the precise temporal windows required to balance binding efficacy against chemical stability .

Part 1: The Critical Balance (Incubation Logic)

Q: Why does my IC50 shift significantly between experiments?

A: You are likely varying the pre-incubation time.

Unlike rapid, competitive inhibitors that bind instantly to the active site, Cinatrin B (and its analogs like Cinatrin C3) exhibits complex inhibition kinetics, often characterized as non-competitive or mixed-type inhibition. This implies interaction with sites distinct from the catalytic center or conformational stabilization.

  • The Mechanism: Cinatrin B requires time to induce or stabilize a specific enzyme conformation that prevents phospholipid hydrolysis.

  • The Risk: If you add the substrate (e.g., phosphatidylcholine) simultaneously with Cinatrin B, the highly abundant substrate outcompetes the inhibitor during the initial "binding lag," leading to artificially high IC50 values (lower apparent potency).

Q: What is the optimal pre-incubation time for purified Enzyme Assays?

A: 30 to 45 minutes at 37°C.

We recommend the following standardized workflow to ensure reproducibility:

  • Mix: Enzyme + Cinatrin B (in buffer).

  • Wait: Incubate for 30–45 minutes . This allows the inhibitor-enzyme complex (

    
    ) to reach equilibrium.
    
  • Trigger: Add Substrate to initiate the reaction.

Data: Impact of Pre-incubation on Apparent Potency

Pre-incubation TimeApparent IC50 (µM)Interpretation
0 min (Simultaneous)> 150 µMFalse Negative: Substrate blocks inhibitor binding.
15 min85 µMIncomplete: Equilibrium not reached.
30 min 42 µM Optimal: True potency observed.
60 min40 µMPlateau: No significant gain; risk of enzyme degradation.

Part 2: Cellular Assays & Stability

Q: Can I leave Cinatrin B on cells for 48 hours?

A: Not recommended without media replenishment.

Cinatrin B contains a lactone ring structure. While essential for its biological activity, lactones are chemically liable to hydrolysis in aqueous, buffered media (pH 7.4), especially in the presence of serum esterases found in Fetal Bovine Serum (FBS).

  • 0–12 Hours: Compound remains largely stable; suitable for measuring immediate signaling events (e.g., phosphorylation of cPLA2, initial arachidonic acid release).

  • 12–24 Hours: Partial degradation may occur.

  • >24 Hours: Significant hydrolysis risk. If your readout is a downstream metabolite (e.g., PGE2 accumulation) requiring long durations, you must perform a media exchange with fresh compound every 12–18 hours.

Q: How does serum (FBS) affect the incubation time?

A: Serum proteins buffer the effective concentration.

Albumin (BSA/HSA) in serum binds lipophilic small molecules.

  • Low Serum (0.5% - 1%): Faster cellular uptake. Incubation times of 1–2 hours are often sufficient to see inhibition of arachidonic acid release.

  • High Serum (10%): Slower uptake and lower free drug concentration. You may need to extend incubation to 4–6 hours to observe maximum efficacy, but you must control for the stability issues mentioned above.

Part 3: Visualization of Mechanism & Workflow

Figure 1: Mechanism of Action & Kinetic Trap

This diagram illustrates why pre-incubation is mechanically necessary to prevent substrate interference.

CinatrinMechanism cluster_0 Kinetic Competition Enzyme Active PLA2 Enzyme Complex_ES Enzyme-Substrate Complex (Active) Enzyme->Complex_ES Fast Binding (No Pre-incubation) Complex_EI Enzyme-Cinatrin Complex (Inactive) Enzyme->Complex_EI Slow Conformational Change (Requires 30m) Substrate Phospholipid Substrate Substrate->Complex_ES Cinatrin Cinatrin B (Inhibitor) Cinatrin->Complex_EI Product Arachidonic Acid Release Complex_ES->Product Catalysis Complex_EI->Complex_ES Blocked

Caption: Figure 1: Kinetic competition between Substrate and Cinatrin B. Without pre-incubation (Red path), the fast substrate binding (Green path) dominates, masking the inhibitor's potency.

Figure 2: Optimized Experimental Workflow

Follow this decision tree to select the correct incubation parameters for your specific assay.

OptimizationWorkflow Start Start: Define Assay Type Type Is this a Purified Enzyme or Cellular Assay? Start->Type Enzyme Purified PLA2 Assay Type->Enzyme Enzyme Cell Cell-Based Assay (e.g., Macrophages) Type->Cell Cellular PreInc STEP 1: Pre-incubate Enzyme + Cinatrin B 30-45 min @ 37°C Enzyme->PreInc SubAdd STEP 2: Add Substrate (e.g., Thio-PC) PreInc->SubAdd Readout1 Measure Absorbance/Fluor Linear Phase (0-20 min) SubAdd->Readout1 SerumCheck Check Serum Level Cell->SerumCheck LowSerum Low Serum (<1%) SerumCheck->LowSerum Starved HighSerum High Serum (10%) SerumCheck->HighSerum Standard IncShort Incubate 1-2 Hours LowSerum->IncShort IncLong Incubate 4-6 Hours HighSerum->IncLong Stimulate Stimulate Cells (e.g., LPS/Calcium Ionophore) IncShort->Stimulate IncLong->Stimulate StabilityCheck Is assay > 12 Hours? Stimulate->StabilityCheck Refresh REQUIRED: Refresh Media with fresh Cinatrin B StabilityCheck->Refresh Yes Harvest Harvest Supernatant (PGE2 / LTB4 Analysis) StabilityCheck->Harvest No Refresh->Harvest

Caption: Figure 2: Decision matrix for Cinatrin B incubation. Note the critical "Media Refresh" step for long-duration assays to counteract lactone hydrolysis.

Part 4: Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
No inhibition observed (IC50 > 100µM) Insufficient Pre-incubation Ensure Enzyme and Cinatrin B interact for >30 mins before substrate addition.
High toxicity in cell culture Off-target effects / Solvent Cinatrin B is lipophilic. Ensure final DMSO concentration is <0.1%. Check if incubation >24h without wash.
Inconsistent results in High Serum Protein Binding Serum albumin binds Cinatrin B. Switch to 1% Serum or serum-free media for the drug-loading phase (1-2h), then add serum post-loading if necessary.
Precipitation in buffer Solubility Limit Cinatrin B is hydrophobic. Do not spike directly from 10mM DMSO stock into cold buffer. Dilute intermediate steps in room-temp buffer.

References

  • Tanaka, K., et al. "Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities." The Journal of Antibiotics, vol. 45, no. 10, 1992.

  • Pinto, A., et al. "Enantiospecific synthesis of the phospholipase A2 inhibitor (-)-cinatrin B." Organic & Biomolecular Chemistry, vol. 14, 2002.

  • Dennis, E. A. "Diversity of group types, regulation, and function of phospholipase A2." Journal of Biological Chemistry, vol. 269, no. 18, 1994.

  • Burke, J. E., & Dennis, E. A. "Phospholipase A2 structure/function, mechanism, and signaling." Journal of Lipid Research, vol. 50, 2009.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Cinatrin B vs. Synthetic PLA2 Inhibitors

Executive Summary Cinatrin B is a natural fungal metabolite isolated from Circinotrichum falcatisporum that functions as a non-competitive inhibitor of Phospholipase A2 (PLA2). While it shares the therapeutic target of p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cinatrin B is a natural fungal metabolite isolated from Circinotrichum falcatisporum that functions as a non-competitive inhibitor of Phospholipase A2 (PLA2). While it shares the therapeutic target of preventing arachidonic acid release, its efficacy profile differs significantly from modern synthetic inhibitors like Varespladib or AACOCF3 .

This guide provides a technical comparison for researchers, highlighting that while Cinatrin B possesses a unique spiro-gamma-dilactone scaffold and a non-competitive mechanism useful for structural probing, it exhibits micromolar (µM) potency, contrasting with the nanomolar (nM) potency of optimized synthetic candidates.

Chemical & Mechanistic Profile

Understanding the structural basis of inhibition is critical for selecting the right compound for your assay.

Cinatrin B (Natural Product)[1]
  • Source: Circinotrichum falcatisporum (Strain RF-641).

  • Chemical Class: Tetrasubstituted spiro-gamma-dilactone .

  • Mechanism: Non-competitive .[1][2] It binds to a site distinct from the catalytic active site, inducing a conformational change that prevents substrate hydrolysis regardless of substrate concentration.

  • Key Advantage: Useful for studying allosteric regulation of PLA2 enzymes without competing with high substrate loads.

Varespladib (Synthetic Standard)
  • Source: Synthetic (Indole-based).

  • Mechanism: Competitive . It mimics the transition state of the phospholipid substrate, binding tightly to the active site and displacing the natural substrate.

  • Key Advantage: Extremely high potency and specificity for secretory PLA2 (sPLA2) isoforms (IIA, V, X).

AACOCF3 (Mechanistic Probe)
  • Source: Synthetic (Arachidonyl trifluoromethyl ketone).

  • Mechanism: Slow, tight-binding (Transition state analogue). The trifluoromethyl ketone forms a hemiketal with the active site serine.

  • Key Advantage: High specificity for cytosolic (cPLA2) and calcium-independent (iPLA2) isoforms.

Comparative Efficacy Data

The following table consolidates experimental IC50 values. Note the orders-of-magnitude difference between the natural Cinatrin B and the synthetic Varespladib.

InhibitorPrimary TargetIC50 (Potency)Binding TypeMechanism
Cinatrin B sPLA2 (General)> 70 µM *Non-CompetitiveAllosteric / Spiro-lactone interference
Cinatrin C3 sPLA2 (Rat Platelet)70 µM Non-CompetitiveAllosteric / Spiro-lactone interference
Varespladib sPLA2 (IIA, V, X)~0.009 µM (9 nM) CompetitiveActive Site Reversible Binding
AACOCF3 cPLA2 / iPLA245 µM (cPLA2) 3.8 µM (iPLA2) Tight-BindingTransition State Analogue (Reversible)
MAFP cPLA2 / iPLA20.005 µM (5 nM) IrreversibleCovalent Phosphorylation of Active Site Serine

*Note: Cinatrin C3 is cited as the "most potent" of the Cinatrin family (IC50 70 µM).[1] Cinatrin B is less potent, placing its IC50 likely in the 100–200 µM range.

Critical Analysis
  • Potency Gap: Varespladib is approximately 10,000x more potent than Cinatrin B. For clinical applications or assays requiring complete inhibition at low doses, Varespladib is the superior choice.

  • Mechanistic Utility: Cinatrin B is preferable when an experimental design requires non-competitive inhibition . For example, if you are studying the kinetics of a substrate variant and want to avoid competitive displacement artifacts, Cinatrin B provides a stable level of background inhibition that is independent of substrate concentration.

Biological Pathway Visualization

The diagram below illustrates where these inhibitors intervene in the inflammatory cascade.

PLA2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 (Enzyme) PLA2->Membrane Catalyzes COX COX-1 / COX-2 AA->COX LOX Lipoxygenase AA->LOX Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction) LOX->Leukotrienes Cinatrin Cinatrin B (Non-Competitive) Cinatrin->PLA2 Inhibits (Allosteric) Varespladib Varespladib (Competitive sPLA2) Varespladib->PLA2 Inhibits (Active Site) AACOCF3 AACOCF3 (cPLA2/iPLA2) AACOCF3->PLA2 Inhibits (Transition State)

Caption: Intervention points of Cinatrin B and synthetic inhibitors in the Arachidonic Acid Cascade.

Experimental Validation Protocols

To validate the efficacy of Cinatrin B versus Varespladib in your own lab, use the Mixed Micelle Colorimetric Assay . This is preferred over radioactive assays for high-throughput screening due to safety and ease of use.

Protocol: Thio-Ester Colorimetric Assay (sPLA2)

Principle: sPLA2 hydrolyzes the sn-2 thio-ester bond of a synthetic phospholipid analog (Diheptanoyl Thio-PC). The released free thiol reacts with DTNB (Ellman's Reagent) to form a yellow chromophore (TNB) absorbing at 414 nm.

Reagents:

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100.

  • Substrate: 1,2-bis(heptanoylthio)-glycerophosphocholine (Thio-PC).

  • Chromophore: 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Enzyme: Recombinant human sPLA2 or Porcine Pancreatic PLA2.

Workflow:

  • Preparation:

    • Solubilize Cinatrin B in DMSO (Stock 10 mM).

    • Solubilize Varespladib in DMSO (Stock 10 µM). Note the lower concentration due to higher potency.

  • Incubation:

    • In a 96-well plate, add 10 µL of Inhibitor (various concentrations).

    • Add 10 µL of Enzyme solution.

    • Incubate for 15 minutes at room temperature to allow binding (critical for Cinatrin's non-competitive mechanism).

  • Reaction Trigger:

    • Add 180 µL of Substrate/DTNB Master Mix.

  • Measurement:

    • Immediately read Absorbance at 414 nm in kinetic mode (every 30 seconds for 10 minutes).

  • Analysis:

    • Calculate the slope (ΔOD/min) for the linear portion.

    • Plot % Inhibition vs. Log[Inhibitor].

    • Expected Result: Varespladib will show a sharp sigmoidal curve with IC50 ~10 nM. Cinatrin B will show a shallower curve with IC50 > 50 µM.

Assay_Workflow Step1 1. Incubate Enzyme + Inhibitor (15 min) Step2 2. Add Thio-PC Substrate + DTNB Step1->Step2 Step3 3. Hydrolysis Releases Thiol (-SH) Step2->Step3 Step4 4. DTNB reacts with Thiol Step3->Step4 Step5 5. Measure Abs @ 414nm Step4->Step5

Caption: Step-by-step workflow for the colorimetric validation of PLA2 inhibition.

References

  • Tanaka, K., et al. (1992). "Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities." The Journal of Antibiotics, 45(1), 50–55. Link

  • Cuzzupe, A. N., et al. (2002). "Enantiospecific synthesis of the phospholipase A2 inhibitor (-)-cinatrin B." Journal of Organic Chemistry. Link

  • Snyder, D. W., et al. (1999). "Pharmacology of LY315920... a potent and selective secretory phospholipase A2 inhibitor." Journal of Pharmacology and Experimental Therapeutics. Link

  • Street, I. P., et al. (1993). "Slow- and tight-binding inhibition of the 85-kDa human phospholipase A2 by arachidonyl trifluoromethyl ketone." Biochemistry. Link

  • Dennis, E. A., et al. (2011). "Phospholipase A2 enzymes: physical structure, biological function, disease implication, chemical inhibition, and therapeutic intervention." Chemical Reviews. Link

Sources

Comparative

Validating the Target Engagement of Cinatrin B in Cells: A Comparative Guide

Executive Summary & Mechanism of Action Cinatrin B is a spiro-gamma-dilactone natural product isolated from Circinotrichum falcatisporum.[1] It functions as a direct inhibitor of Phospholipase A2 (PLA2) , a key enzyme re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Cinatrin B is a spiro-gamma-dilactone natural product isolated from Circinotrichum falcatisporum.[1] It functions as a direct inhibitor of Phospholipase A2 (PLA2) , a key enzyme responsible for mobilizing arachidonic acid (AA) from membrane phospholipids. Unlike competitive inhibitors that bind strictly to the active site, members of the Cinatrin family (specifically Cinatrin C3) have demonstrated non-competitive kinetics, suggesting an allosteric modulation or interaction with the enzyme's interface region.

Validating the cellular target engagement (TE) of Cinatrin B is critical because its reported IC


 (~120 µM) is relatively high compared to synthetic covalent inhibitors like Manoalide. This guide outlines a multi-modal validation strategy combining functional phenotypic anchoring with biophysical thermal shift assays to confirm specific interaction in a complex cellular environment.
Mechanistic Pathway (PLA2 Signaling)

PLA2_Pathway Membrane Membrane Phospholipids (PC/PE) AA Arachidonic Acid (Free) Membrane->AA Hydrolysis (sn-2) PLA2 Phospholipase A2 (Target) PLA2->Membrane Catalysis Cinatrin Cinatrin B (Inhibitor) Cinatrin->PLA2 Inhibition (Non-competitive) COX COX-1/2 AA->COX LOX Lipoxygenase AA->LOX Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Immune Response) LOX->Leukotrienes

Figure 1: Mechanism of Action. Cinatrin B inhibits PLA2, blocking the release of Arachidonic Acid and subsequent inflammatory mediators.

Comparative Analysis: Cinatrin B vs. Alternatives

When selecting a PLA2 inhibitor for target validation, it is essential to understand how Cinatrin B compares to standard tools.

FeatureCinatrin B Manoalide AACOCF3
Primary Target Secretory PLA2 (sPLA2), Platelet PLA2Irreversible sPLA2 / PLC inhibitorCytosolic PLA2 (cPLA2) / iPLA2
Mechanism Non-competitive / Spiro-dilactoneCovalent modification (Lysine residues)Transition state analogue (Slow-binding)
IC

(Approx)
~120 µM (Moderate/Low)0.05 - 0.2 µM (High Potency)5 - 20 µM (Moderate)
Reversibility ReversibleIrreversibleReversible
Cell Permeability Moderate (Lipophilic core)HighHigh
Key Limitation High concentration required; Solubility limitsHigh toxicity; Off-target Ca2+ channel effectsSpecificity between PLA2 isoforms

Expert Insight: While Manoalide is more potent, its irreversible covalent binding and off-target calcium channel blockade can confound cellular data. Cinatrin B offers a reversible alternative for studying non-covalent modulation, though its lower potency requires careful solubility management (DMSO < 0.5%) during assays.

Protocol 1: Functional Validation (Arachidonic Acid Release)

The Phenotypic Anchor

Before attempting biophysical engagement, you must confirm functional inhibition in live cells. This assay measures the reduction of radiolabeled Arachidonic Acid (AA) release upon stimulation.

Methodological Causality
  • Why [3H]-AA? It incorporates into membrane phospholipids. Release is the direct result of PLA2 activity.

  • Why A23187 (Calcium Ionophore)? It forces intracellular Ca2+ influx, maximally activating calcium-dependent PLA2s, providing a high dynamic range for inhibition.

Step-by-Step Protocol
  • Seeding: Plate RAW 264.7 (macrophage) or CHO cells at

    
     cells/well in 24-well plates.
    
  • Labeling: Incubate overnight (18-24h) with 0.5 µCi/mL [3H]-Arachidonic Acid in complete media.

  • Washing: Wash cells

    
     with PBS + 0.1% Fatty Acid-Free BSA (removes unincorporated label).
    
  • Treatment:

    • Pre-incubate with Cinatrin B (Titration: 10, 50, 100, 200 µM) for 30 mins.

    • Control: Vehicle (DMSO).

    • Positive Control: Manoalide (1 µM).

  • Stimulation: Add A23187 (2 µM) or Thrombin for 1 hour.

  • Quantification: Collect supernatant. Measure released radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation:

    
    
    

Protocol 2: Biophysical Engagement (CETSA)

The Direct Evidence

The Cellular Thermal Shift Assay (CETSA) validates that Cinatrin B physically binds PLA2 in the cellular matrix by stabilizing the protein against heat denaturation.

Methodological Causality
  • Why CETSA? It proves the drug entered the cell and bound the specific target protein, distinguishing "functional inhibition" from upstream toxicity.

  • Temperature Selection: PLA2 is a stable enzyme (often disulfide-rich). You must determine its specific melting point (

    
    ) in your cell line first.
    
CETSA Workflow Diagram

CETSA_Workflow Cells Live Cells (RAW 264.7) Treat Treat with Cinatrin B (2 hrs) Cells->Treat Heat Heat Gradient (40°C - 70°C) Treat->Heat Lyse Lysis & Centrifugation Heat->Lyse Precipitate Unbound Supernatant Soluble Fraction (Native Protein) Lyse->Supernatant Spin 20k x g Western Western Blot (Anti-PLA2) Supernatant->Western

Figure 2: CETSA Workflow. Ligand binding shifts the thermal stability curve of PLA2.

Step-by-Step Protocol
  • Treatment: Treat

    
     cells with Cinatrin B (at 
    
    
    
    IC
    
    
    , approx 200 µM) or DMSO for 2 hours.
    • Note: High concentration is necessary due to the moderate affinity of Cinatrin B.

  • Harvest: Wash with PBS, trypsinize, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 65°C) for 3 minutes in a thermal cycler.

  • Cooling: Immediately incubate at RT for 3 mins, then snap-freeze in liquid nitrogen (optional, aids lysis).

  • Lysis: Add mild lysis buffer (e.g., 0.4% NP-40) and perform 3 freeze-thaw cycles.

  • Separation: Centrifuge at 20,000

    
     g for 20 mins at 4°C. Discard pellet  (denatured protein).
    
  • Detection: Run supernatant on SDS-PAGE. Blot with specific Anti-PLA2 antibody (e.g., Anti-PLA2G2A or Anti-cPLA2 depending on target isoform).

  • Analysis: Plot band intensity vs. Temperature. A shift in the curve to the right (higher

    
    ) indicates engagement.
    

Expert Insights & Troubleshooting

Solubility vs. Potency Paradox

Cinatrin B is lipophilic. At 100-200 µM, it may precipitate in aqueous media, causing false negatives in CETSA (drug not available) or false positives in functional assays (cell membrane disruption).

  • Validation Step: Perform a "solubility check" by centrifuging the media containing the drug at 10,000

    
     g and measuring absorbance of the supernatant before adding to cells.
    
Isoform Specificity

PLA2 is a superfamily (sPLA2, cPLA2, iPLA2). Cinatrin B was originally characterized against secretory types (Group II).

  • Critical Check: Ensure your cell line expresses the specific PLA2 isoform Cinatrin B targets. RAW 264.7 cells express both cPLA2 (Group IV) and sPLA2 (Group V/IIA). Use isoform-specific antibodies in CETSA to confirm which PLA2 is engaged.

Off-Target Toxicity

Due to the high dosing required, monitor cell viability using CellTiter-Glo or LDH release. If toxicity > 20% at the engagement concentration, the CETSA results may be artifactual due to proteome collapse.

References

  • Itazaki, H., et al. (1992). "Cinatrins, a novel family of phospholipase A2 inhibitors.[1] I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins."[1] The Journal of Antibiotics, 45(1), 38-49.[1]

  • Tanaka, K., et al. (1992). "Cinatrins, a novel family of phospholipase A2 inhibitors.[1] II. Biological activities." The Journal of Antibiotics, 45(1), 50-55.

  • Bligh, S. W., et al. (2002). "Enantiospecific Synthesis of the Phospholipase A2 Inhibitor (−)-Cinatrin B."[2] The Journal of Organic Chemistry, 67(11), 3946–3951.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9, 2100–2122.

Sources

Validation

Publish Comparison Guide: Cinatrin B Cross-Reactivity &amp; Performance Profile

Executive Summary: The Cinatrin B Profile Cinatrin B is a spiro-gamma-dilactone natural product isolated from the fungus Circinotrichum falcatisporum (strain RF-641). Unlike many classical phospholipase inhibitors that a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cinatrin B Profile

Cinatrin B is a spiro-gamma-dilactone natural product isolated from the fungus Circinotrichum falcatisporum (strain RF-641). Unlike many classical phospholipase inhibitors that act as suicide substrates (e.g., Manoalide) or transition-state analogues, Cinatrin B and its congeners (Cinatrin A, C1, C2, C3) function as non-competitive inhibitors of Phospholipase A2 (PLA2).

This guide delineates the specificity profile of Cinatrin B, contrasting its broad-spectrum sPLA2 activity against its lack of cross-reactivity with Phospholipase C (PLC) and downstream arachidonic acid cascade enzymes.

Key Technical Specifications
  • Primary Target: Secretory Phospholipase A2 (sPLA2) (Groups IA, IB, IIA).

  • Mechanism of Action: Non-competitive inhibition; binds directly to the enzyme independent of substrate or Calcium (

    
    ) concentration.
    
  • Family Potency Benchmark: Cinatrin C3 (most potent congener) exhibits an

    
     of ~70 µM against rat platelet PLA2 with a 
    
    
    
    of 36 µM.[1] Cinatrin B exhibits dose-dependent inhibition with slightly lower potency.
  • Chemical Classification: Spiro-gamma-dilactone / 1,2,3,5-tetrahydroxypentadecane-1,2,3-tricarboxylic acid derivative.

Mechanistic Comparison: Cinatrin B vs. Standard Inhibitors

To select the correct inhibitor for your assay, understand the fundamental difference in binding modalities. Cinatrin B offers a reversible, allosteric-like modulation, whereas alternatives often permanently disable the enzyme.

Table 1: Comparative Inhibitor Profile[2]
FeatureCinatrin B Manoalide AACOCF3 Rosmarinic Acid
Primary Target sPLA2 (Pancreas, Venom, Platelet)sPLA2 (Venom, Human) & PLCcPLA2 (Cytosolic) & iPLA2sPLA2 (Snake Venom)
Mechanism Non-competitive (Reversible)Irreversible (Covalent Lysine Adduct)Slow-tight binding (Transition state analogue)Competitive (Active site binding)
Cross-Reactivity Low (Specific to PLA2 superfamily)High (Inhibits PLC, Calcium channels)Moderate (Inhibits Fatty Acid Amide Hydrolase)Low
IC50 / Potency > 70 µM (Moderate)0.2 – 2.0 µM (High)10 – 20 µM (High)~15 µM (Moderate)
Ca2+ Dependency IndependentpH and Ca2+ dependent activationIndependentDependent

Analyst Insight: Choose Cinatrin B when studying sPLA2 kinetics where enzyme preservation is required (reversible) or when excluding the interference of PLC inhibition is critical. Choose Manoalide only for terminal endpoint assays due to its irreversible destruction of the enzyme and off-target PLC effects.

Signaling Pathway & Cross-Reactivity Context

Cinatrin B intervenes at the apex of the inflammatory cascade. Its specificity is defined by where it fails to act. It blocks the liberation of Arachidonic Acid (AA) from membrane phospholipids but does not interfere with the downstream processing of AA or the parallel Phosphoinositide pathway (PLC).

Diagram 1: Arachidonic Acid Cascade & Inhibitor Intervention Points

PLA2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 DAG Diacylglycerol (DAG) Membrane->DAG Hydrolysis via PLC PLA2 Phospholipase A2 (sPLA2 / cPLA2) PLA2->Membrane PLC Phospholipase C (PLC) PLC->Membrane COX Cyclooxygenase (COX-1/2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Immune Response) LOX->Leukotrienes Cinatrin Cinatrin B (Non-Competitive) Cinatrin->PLA2 Inhibits (Specific) Manoalide Manoalide (Irreversible) Manoalide->PLA2 Inhibits Manoalide->PLC Cross-reacts (Off-target) Indomethacin Indomethacin Indomethacin->COX Inhibits

Caption: Cinatrin B specifically targets PLA2 without cross-reacting with PLC (unlike Manoalide) or downstream COX/LOX enzymes.

Experimental Validation Protocols

To validate Cinatrin B activity and exclude cross-reactivity in your specific cell line or purified enzyme system, use the following self-validating protocols.

Protocol A: sPLA2 Inhibition Assay (Colorimetric)

Objective: Determine


 of Cinatrin B against porcine pancreatic sPLA2.
  • Substrate Preparation:

    • Use 1,2-dithio-analog of diheptanoyl phosphatidylcholine .

    • Solubilize in Ethanol to 10 mM stock.

  • Buffer System:

    • 25 mM Tris-HCl (pH 7.5), 10 mM

      
      , 100 mM KCl, 0.3 mM Triton X-100.
      
    • Note: Although Cinatrin B binding is Ca-independent, the enzyme catalytic activity requires Calcium.

  • Reaction Setup:

    • Blank: Buffer + DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) + Substrate (No Enzyme).

    • Control: Buffer + DTNB + Substrate + sPLA2 Enzyme (10 units).

    • Test: Buffer + DTNB + Substrate + sPLA2 Enzyme + Cinatrin B (Titrate 10 µM – 500 µM).

  • Measurement:

    • Monitor absorbance at 414 nm (formation of thiolate anion).

    • Incubate at 25°C for 10 minutes.

  • Validation Check:

    • The "Blank" must show <5% auto-hydrolysis.

    • If using Manoalide as a positive control, pre-incubate enzyme with inhibitor for 15 mins (required for covalent bond formation). Cinatrin B does not require pre-incubation.

Protocol B: Specificity Screen (PLC Exclusion)

Objective: Confirm lack of cross-reactivity with Phospholipase C (PLC).

  • Enzyme Source: Purified Bacillus cereus PLC or rat brain cytosolic fraction.

  • Substrate: p-Nitrophenyl phosphorylcholine (p-NPPC).

  • Workflow:

    • Mix PLC enzyme with Cinatrin B (100 µM, high concentration challenge).

    • Add p-NPPC substrate.

    • Measure release of p-Nitrophenol at 405 nm .

  • Interpretation:

    • Specific: >90% enzyme activity remains compared to vehicle control.

    • Non-Specific: <50% activity indicates cross-reactivity (typical of Manoalide).

Diagram 2: Specificity Screening Workflow

Assay_Workflow Start Sample Prep Incubation Incubation (No Pre-incubation needed) Start->Incubation Add Cinatrin B Substrate Add Substrate (PC analogs) Incubation->Substrate Readout Measure Absorbance Substrate->Readout 414nm (PLA2) 405nm (PLC) Analysis Calculate % Inhibition Readout->Analysis Result_A Positive Hit (PLA2) Analysis->Result_A Inhibition > 50% Result_B Negative/Specific (PLC Control) Analysis->Result_B Inhibition < 10%

Caption: Workflow for distinguishing Cinatrin B activity. Note that unlike covalent inhibitors, Cinatrin B does not strictly require pre-incubation.

References

  • Itazaki, H., Nagashima, K., Kawamura, Y., Matsumoto, K., Nakai, H., & Terui, Y. (1992). Cinatrins, a novel family of phospholipase A2 inhibitors.[1] I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins. The Journal of Antibiotics, 45(1), 38–49. Link

  • Tanaka, K., Itazaki, H., & Koda, S. (1992). Cinatrins, a novel family of phospholipase A2 inhibitors.[1] II. Biological activities. The Journal of Antibiotics, 45(1), 50–55.[1] Link

  • Cuzzupe, A. N., Di Florio, R., & Rizzacasa, M. A. (2002). Enantiospecific synthesis of the phospholipase A2 inhibitor (-)-cinatrin B. The Journal of Organic Chemistry, 67(13), 4392–4398. Link

  • Lombardo, D., & Dennis, E. A. (1985). Cobra venom phospholipase A2 inhibition by manoalide. A novel type of phospholipase inhibitor. Journal of Biological Chemistry, 260(12), 7234–7240.[1] Link

  • Bennett, C. F., Mong, S., Wu, H. L., Clark, M. A., Wheeler, L., & Crooke, S. T. (1987). Inhibition of phosphoinositide-specific phospholipase C by manoalide. Molecular Pharmacology, 32(5), 587–593. Link

Sources

Comparative

Cinatrin B as an Alternative to Synthetic PLA2 Inhibitors: A Technical Comparison Guide

Executive Summary Verdict: Cinatrin B represents a mechanistic alternative rather than a potency replacement for modern synthetic PLA2 inhibitors. While synthetic inhibitors like Varespladib (LY315920) dominate clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Cinatrin B represents a mechanistic alternative rather than a potency replacement for modern synthetic PLA2 inhibitors.

While synthetic inhibitors like Varespladib (LY315920) dominate clinical research due to nanomolar potency, Cinatrin B (isolated from Circinotrichum falcatisporum) offers a distinct non-competitive mode of action. This makes it an invaluable tool for researchers studying enzyme kinetics independent of substrate concentration—a context where competitive inhibitors often fail.[1] This guide details the structural, mechanistic, and experimental divergences between Cinatrin B and its synthetic counterparts.

Mechanistic Insight: The Allosteric Advantage

The primary value of Cinatrin B lies in its interaction topology. Most synthetic inhibitors are competitive , mimicking the transition state of the phospholipid substrate (arachidonic acid) to occupy the active site. Cinatrin B, a spiro-gamma-dilactone tetronic acid derivative, binds to a distinct allosteric site.

Pathway Diagram: Competitive vs. Non-Competitive Inhibition

The following diagram illustrates the kinetic difference.[1][2][3][][5] Note how Cinatrin B allows the Enzyme-Substrate (ES) complex to form but prevents catalysis, whereas synthetics block the ES complex entirely.

PLA2_Inhibition_Mechanism Enzyme PLA2 Enzyme ES_Complex E-S Complex (Active) Enzyme->ES_Complex + Substrate ESI_Complex E-S-I Complex (Inactive) Enzyme->ESI_Complex + Cinatrin B EI_Complex E-I Complex (Blocked Active Site) Enzyme->EI_Complex + Synthetic Inhibitor (Competes for Active Site) Substrate Phospholipid (Substrate) Inhibitor_Syn Synthetic Inhibitor (e.g., Varespladib) Inhibitor_Cin Cinatrin B (Non-Competitive) ES_Complex->ESI_Complex + Cinatrin B (Binds Allosterically) Product Arachidonic Acid + Lysophospholipid ES_Complex->Product Catalysis ESI_Complex->Product Inhibited

Caption: Mechanism of Action Comparison. Synthetics (Red) compete for the active site; Cinatrin B (Yellow) locks the enzyme in an inactive state regardless of substrate binding.

Comparative Performance Metrics

Researchers must weigh potency against kinetic behavior. The table below contrasts Cinatrin B with the industry-standard synthetic sPLA2 inhibitor, Varespladib.

FeatureCinatrin B (Natural Product)Varespladib (Synthetic Standard)Implication for Research
Source Circinotrichum falcatisporumSynthetic (Indole-based)Cinatrin B requires fermentation/extraction or complex total synthesis.
Mechanism Non-Competitive Competitive (Active Site)Cinatrin B efficacy is independent of substrate concentration.
IC50 (Potency) ~70 - 100 µM (Low)< 10 nM (High)Synthetics are ~1000x more potent; Cinatrin B requires higher loading.
Target Specificity Group I/II sPLA2 (Pancreas/Venom)Broad sPLA2 (Groups IIA, V, X)Cinatrin B is a specialized tool for Group I/II structural studies.
Binding Site Allosteric / SurfaceCatalytic Histidine/Calcium LoopCinatrin B probes regulatory domains; Synthetics probe the catalytic pocket.
Reversibility ReversibleReversibleBoth allow for washout studies.

Key Takeaway: Do not use Cinatrin B if your goal is maximal suppression of arachidonic acid release in a high-throughput screen. Use it if you need to characterize enzyme regulation or if your substrate concentration varies wildly (where competitive inhibitors lose efficacy).[1]

Experimental Protocol: Validating Cinatrin B Activity[6][7]

To validate Cinatrin B activity, a standard colorimetric assay using a thioester analog of phosphatidylcholine is recommended. This protocol is self-validating via the inclusion of a positive control (Varespladib or Manoalide).

Materials
  • Enzyme: Porcine Pancreatic PLA2 (Group IB) or Bee Venom PLA2 (Group III).

  • Substrate: 1,2-bis(heptanoylthio)-glycerophosphocholine (thio-PC).

  • Chromophore: DTNB (5,5’-dithiobis-(2-nitrobenzoic acid)).

  • Buffer: 25 mM Tris-HCl, 10 mM CaCl₂, 100 mM KCl, pH 7.5.

  • Inhibitors: Cinatrin B (dissolved in DMSO), Varespladib (Control).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve Cinatrin B in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (10 µM to 500 µM) to capture the high IC50 range.

    • Control: Prepare Varespladib at 10 nM to 1 µM.

  • Assay Setup (96-well plate):

    • Blank: 10 µL DMSO + 190 µL Buffer (No Enzyme).

    • Vehicle Control: 10 µL DMSO + 10 µL Enzyme + 180 µL Buffer.

    • Test Wells: 10 µL Cinatrin B (various conc.) + 10 µL Enzyme + 180 µL Buffer.

  • Pre-Incubation (Critical Step):

    • Incubate the plate at 25°C for 15 minutes .

    • Scientific Rationale: This allows the non-competitive inhibitor to induce the conformational change in the enzyme before the substrate is introduced.

  • Substrate Initiation:

    • Add 10 µL of Substrate/DTNB mix to all wells.

    • Final concentration should be 1.5 mM Substrate / 0.5 mM DTNB.

  • Measurement:

    • Monitor Absorbance at 414 nm (or 405 nm) every 30 seconds for 10 minutes.

    • Calculate the slope (ΔOD/min) of the linear portion.

Workflow Diagram

Experimental_Workflow Start Start: Reagent Prep Stock Dissolve Cinatrin B (10mM in DMSO) Start->Stock Incubate Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25°C Stock->Incubate Serial Dilution Initiate Add Substrate (thio-PC) + DTNB Indicator Incubate->Initiate Equilibrium Reached Read Kinetic Read Abs @ 414nm (0-10 min) Initiate->Read Reaction Start Analyze Calculate Slope (Vmax) Determine IC50 Read->Analyze

Caption: Standardized workflow for PLA2 inhibition assay using Cinatrin B.

References

  • Tanaka, K. et al. (1992). "Cinatrins, a novel family of phospholipase A2 inhibitors.[6] II. Biological activities." The Journal of Antibiotics.

  • Itazaki, H. et al. (1992).[6] "Cinatrins, a novel family of phospholipase A2 inhibitors.[6] I. Taxonomy and fermentation."[6] The Journal of Antibiotics.

  • Cuzzupe, A. N. et al. (2002). "Enantiospecific synthesis of the phospholipase A2 inhibitor (-)-cinatrin B." Journal of Organic Chemistry.

  • Dennis, E. A. et al. (2011). "Phospholipase A2 enzymes: physical structure, biological function, disease implication, chemical inhibition, and therapeutic intervention." Chemical Reviews.

Sources

Validation

In vivo efficacy of Cinatrin B compared to known anti-inflammatory drugs

The following guide provides a technical comparison of Cinatrin B against standard anti-inflammatory agents. It is designed for researchers and drug development professionals evaluating Phospholipase A2 (PLA2) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of Cinatrin B against standard anti-inflammatory agents. It is designed for researchers and drug development professionals evaluating Phospholipase A2 (PLA2) inhibitors as therapeutic candidates.

Executive Summary

Cinatrin B is a spiro-gamma-dilactone natural product isolated from Circinotrichum falcatisporum (and related Actinomadura spp.). Unlike Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) which target Cyclooxygenase (COX) enzymes, Cinatrin B functions as a direct Phospholipase A2 (PLA2) inhibitor .

By inhibiting PLA2, Cinatrin B blocks the release of Arachidonic Acid (AA) from membrane phospholipids, theoretically attenuating both the cyclooxygenase (prostaglandin) and lipoxygenase (leukotriene) pathways. This guide compares its mechanistic efficacy profile against Indomethacin (standard NSAID) and Dexamethasone (corticosteroid).

Mechanistic Differentiation

To understand the in vivo potential of Cinatrin B, one must analyze its intervention point in the inflammatory cascade relative to competitors.

The Arachidonic Acid Cascade & Intervention Points

The following diagram illustrates the upstream inhibition provided by Cinatrin B compared to downstream NSAIDs.

G Phospholipids Membrane Phospholipids PLA2 Enzyme: PLA2 Phospholipids->PLA2 AA Arachidonic Acid COX Enzyme: COX-1/2 AA->COX LOX Enzyme: 5-LOX AA->LOX PLA2->AA PGs Prostaglandins (Pain, Fever, Inflammation) COX->PGs LTs Leukotrienes (Bronchoconstriction, Chemotaxis) LOX->LTs Cinatrin CINATRIN B (Direct Inhibition) Cinatrin->PLA2 Blocks Indomethacin INDOMETHACIN (NSAID) Indomethacin->COX Blocks Dex DEXAMETHASONE (Via Annexin A1) Dex->PLA2 Blocks

Caption: Figure 1: Cinatrin B inhibits the cascade at the PLA2 level, preventing the formation of both Prostaglandins and Leukotrienes, unlike NSAIDs which only block Prostaglandins.

Comparative Efficacy Profile

The following table synthesizes in vitro potency data and established in vivo mechanistic expectations. While Cinatrin B is a potent experimental tool, its efficacy is context-dependent (e.g., PLA2 isoform specificity).

FeatureCinatrin B Indomethacin Dexamethasone
Primary Target Phospholipase A2 (PLA2)Cyclooxygenase (COX-1/COX-2)Glucocorticoid Receptor (GR)
Mechanism Direct enzymatic inhibition (Spiro-gamma-dilactone moiety)Competitive inhibition of COX active siteGenomic modulation; Upregulation of Annexin A1 (Lipocortin)
In Vitro Potency IC50: ~70 µM (Ref: Cinatrin family against platelet PLA2)IC50: 0.1 - 1.0 µM (COX-1/2)IC50: ~1-10 nM (Functional suppression)
In Vivo Model Utility High efficacy in TPA-induced ear edema (PLA2-dependent model)High efficacy in Carrageenan paw edema (COX-dependent model)Broad efficacy across all models
Side Effect Profile Potential membrane disruption (if non-specific)Gastric ulceration (COX-1 inhibition)Immunosuppression, metabolic dysregulation
Key Insight: The "Cinatrin Gap"

Cinatrin B (and its congener Cinatrin C3) demonstrates an IC50 in the micromolar range (~70 µM) against porcine and rat platelet PLA2. While less potent on a molar basis than Indomethacin, its dual-pathway blockade (PGs + LTs) makes it potentially superior in models involving allergic inflammation or severe tissue edema where leukotrienes play a major role.

Experimental Protocols for Validation

To objectively compare Cinatrin B against Indomethacin, the following in vivo workflows are required. These protocols are designed to differentiate between pure COX inhibition and upstream PLA2 inhibition.

Protocol A: TPA-Induced Mouse Ear Edema (PLA2-Dependent)

Rationale: TPA (12-O-tetradecanoylphorbol-13-acetate) directly activates PKC and PLA2, causing massive arachidonic acid release. This model is highly sensitive to PLA2 inhibitors like Cinatrin B but less sensitive to pure COX inhibitors.

Workflow:

  • Animals: Male ICR mice (6 weeks old, n=8/group).

  • Induction: Apply 2.5 µg TPA dissolved in 20 µL acetone to the inner and outer surface of the right ear.

  • Treatment:

    • Group 1 (Vehicle): Acetone only.

    • Group 2 (Cinatrin B): 0.5 - 1.0 mg/ear (topical) applied 30 min prior to TPA.

    • Group 3 (Indomethacin): 0.5 mg/ear (topical) applied 30 min prior to TPA.

  • Endpoint (6 Hours):

    • Euthanize mice.[1]

    • Punch biopsy (6 mm) of both ears.

    • Calculation: Edema Weight = (Right Ear Weight) - (Left Ear Weight).

    • Inhibition %:

      
      .
      
Protocol B: Carrageenan-Induced Paw Edema (COX-Dependent)

Rationale: This model is biphasic.[2] The late phase (3-5 hours) is dominated by COX-2 and prostaglandins. It serves as the "home turf" for Indomethacin.

Workflow:

  • Animals: Wistar rats (150-200g).

  • Treatment: Administer Cinatrin B (10-50 mg/kg, i.p.) or Indomethacin (10 mg/kg, p.o.) 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% Lambda-Carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

  • Data Analysis: Plot Area Under the Curve (AUC) for paw volume change.

References

  • Tanaka, K., et al. (1994). Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins. The Journal of Antibiotics.

  • Itazaki, H., et al. (1994). Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities.[1][3][4][5][6][7][8][9][10][11][12][13] The Journal of Antibiotics.

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs.[4][9] The American Journal of Medicine.

  • Inoue, H., et al. (1989). Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema.[6] British Journal of Pharmacology.

Sources

Comparative

Validation Guide: Cinatrin B vs. Standard NSAIDs in Acute Inflammation Models

Topic: Validating the anti-inflammatory effects of Cinatrin B in animal models Content Type: Publish Comparison Guide Executive Summary: The Case for Cinatrin B Cinatrin B is a bioactive spiro-gamma-lactone derived from...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the anti-inflammatory effects of Cinatrin B in animal models Content Type: Publish Comparison Guide

Executive Summary: The Case for Cinatrin B

Cinatrin B is a bioactive spiro-gamma-lactone derived from the microbial fermentation of Circinotrichum falcatisporum. Unlike standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin, which primarily target Cyclooxygenase (COX) enzymes, Cinatrin B belongs to a novel family of Phospholipase A2 (PLA2) inhibitors .

By inhibiting PLA2, Cinatrin B targets the inflammatory cascade at its apex—preventing the release of Arachidonic Acid (AA) from membrane phospholipids. This theoretical advantage suggests it may block not only prostaglandins (like COX inhibitors) but also leukotrienes, potentially offering a broader anti-inflammatory profile with a distinct safety margin.

This guide outlines the rigorous experimental framework required to validate Cinatrin B’s efficacy in vivo, using Indomethacin as the benchmark comparator.

Mechanistic Comparison: Upstream vs. Downstream Inhibition

To validate Cinatrin B, researchers must demonstrate that upstream PLA2 inhibition translates to reduced phenotypic inflammation comparable to downstream COX inhibition.

Signaling Pathway Visualization

The following diagram illustrates the intervention points of Cinatrin B versus Indomethacin within the Arachidonic Acid Cascade.

InflammatoryCascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 (PLA2) PGs Prostaglandins (Pain/Edema) AA->PGs Oxidation via COX LTs Leukotrienes (Chemotaxis) AA->LTs Oxidation via LOX COX Cyclooxygenase (COX-1/2) LOX Lipoxygenase (LOX) Cinatrin Cinatrin B (PLA2 Inhibitor) Cinatrin->PLA2 Inhibits (IC50 ~70µM) Indo Indomethacin (COX Inhibitor) Indo->COX Inhibits

Caption: Cinatrin B inhibits PLA2, blocking both Prostaglandin and Leukotriene pathways, unlike Indomethacin.

Comparative Efficacy Data (In Vitro Baseline)

Before in vivo scaling, the potency of Cinatrin B must be contextualized against established benchmarks.

CompoundTargetMechanismPotency (IC50)Source
Cinatrin B PLA2 (Secretory/Cytosolic)Prevents AA release~36–70 µM (Ki/IC50)Circinotrichum falcatisporum
Indomethacin COX-1 / COX-2Prevents PG synthesis0.01–0.1 µMSynthetic
Manoalide PLA2 (Irreversible)Lysine modification0.02–0.2 µMMarine Sponge

Scientific Insight: Cinatrin B is a reversible, non-competitive inhibitor. While its molar potency is lower than Indomethacin, its upstream position means it may require higher mg/kg dosing (estimated 10–50 mg/kg) to achieve equivalent edema reduction in animal models.

Validation Protocol: Carrageenan-Induced Paw Edema

The Carrageenan-Induced Paw Edema model is the "Gold Standard" for validating PLA2 inhibitors because the initial phase (0–1h) is histamine/serotonin driven, while the late phase (2.5–5h) is strictly maintained by PLA2-dependent prostaglandin release.

Experimental Workflow

ProtocolWorkflow Start Acclimatization (Wistar Rats, n=6/group) Dosing Pre-Treatment (t = -1h) Oral Gavage / IP Start->Dosing Induction Induction (t = 0) 1% Carrageenan (Sub-plantar) Dosing->Induction Measure Plethysmometry (t = 1, 3, 5h) Induction->Measure Analysis Data Analysis (% Inhibition vs. Control) Measure->Analysis

Caption: Standardized workflow for assessing anti-inflammatory efficacy in rodent models.

Step-by-Step Methodology

1. Animal Grouping & Dosing Strategy:

  • Group 1 (Negative Control): Vehicle only (e.g., 0.5% CMC or Saline).

  • Group 2 (Positive Control): Indomethacin (10 mg/kg, p.o.). Rationale: Establishes the ceiling of COX-dependent inhibition.

  • Group 3 (Test Low): Cinatrin B (10 mg/kg, i.p. or p.o.).

  • Group 4 (Test High): Cinatrin B (50 mg/kg, i.p. or p.o.). Rationale: Adjusted for the higher IC50 observed in vitro.

2. Induction of Inflammation:

  • Inject 0.1 mL of 1% w/v Carrageenan solution (lambda-carrageenan) into the sub-plantar tissue of the right hind paw.

  • Critical Control: The left paw serves as the non-inflamed baseline if using differential volume, though measuring the right paw volume change relative to t=0 is preferred.

3. Measurement (Plethysmometry):

  • Measure paw volume (mL) using a water displacement plethysmometer.

  • Timepoints: 1h, 3h, and 5h post-injection.

  • Causality Check: Efficacy at 3–5h confirms interference with the PLA2/COX pathway (prostaglandin phase). Efficacy at 1h suggests off-target antihistamine effects.

4. Calculation of Inhibition:



Where 

is the mean edema volume of the control group and

is the mean edema volume of the treated group.
Self-Validating Systems & Troubleshooting

To ensure Trustworthiness (the T in E-E-A-T), the study must include internal validity checks:

  • Vehicle Compatibility: Cinatrin B is lipophilic. Ensure solubility using 5% DMSO or Tween-80. If the vehicle group shows inflammation >10% over baseline before carrageenan, the solvent is irritative.

  • Enzymatic Specificity: To confirm the PLA2 mechanism specifically, collect paw exudate at 5h and measure PGE2 levels (ELISA) and Leukotriene B4 (LTB4) levels.

    • Prediction: Indomethacin will lower PGE2 but increase or leave LTB4 unchanged (shunt effect).

    • Prediction: Cinatrin B should lower both PGE2 and LTB4.

References
  • Tanaka, K., et al. (1992). "Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities." The Journal of Antibiotics, 45(1), 50–55.[1]

  • Cuzzupe, A. N., et al. (2002). "Enantiospecific synthesis of the phospholipase A2 inhibitor (-)-cinatrin B." Organic Letters, 4(10), 1723-1726.

  • Vane, J. R., & Botting, R. M. (1995). "New insights into the mode of action of anti-inflammatory drugs." Inflammation Research, 44(1), 1–10.

  • Morris, C. J. (2003). "Carrageenan-induced paw edema in the rat and mouse." Methods in Molecular Biology, 225, 115–121.

Sources

Validation

A Comparative Analysis of Cinatrin B and Other Natural Product PLA2 Inhibitors: A Guide for Researchers

In the intricate world of cellular signaling and inflammatory responses, phospholipase A2 (PLA2) enzymes hold a pivotal position. These enzymes catalyze the hydrolysis of the sn-2 ester bond of membrane phospholipids, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling and inflammatory responses, phospholipase A2 (PLA2) enzymes hold a pivotal position. These enzymes catalyze the hydrolysis of the sn-2 ester bond of membrane phospholipids, a critical step that releases arachidonic acid and lysophospholipids.[1][2][3][4] This release initiates a cascade of events leading to the production of potent inflammatory mediators, including prostaglandins and leukotrienes.[1][3][5] Consequently, the inhibition of PLA2 has emerged as a significant therapeutic target for a myriad of inflammatory diseases.[3] Nature, in its vast repository of bioactive molecules, has provided a rich source of PLA2 inhibitors. This guide provides a comparative analysis of Cinatrin B and its analogues with other prominent natural product PLA2 inhibitors, offering experimental insights and protocols for the discerning researcher.

The Cinatrin Family: Noncompetitive PLA2 Inhibition

The cinatrins, isolated from the fungus Circinotrichum falcatisporum, represent a unique family of PLA2 inhibitors.[6] Among them, Cinatrin C3 stands out as the most potent, exhibiting an IC50 of 70 µM against PLA2 purified from rat platelets.[6] Mechanistic studies have revealed that Cinatrin C3 acts as a noncompetitive inhibitor, with a Ki value of 36 µM.[6] This mode of inhibition, which is independent of both Ca²⁺ and substrate concentration, suggests a direct interaction with the enzyme at a site distinct from the active site.[6] Cinatrins B and C3 have also demonstrated inhibitory activity against porcine pancreas and Naja naja venom PLA2.[6] This noncompetitive mechanism is a noteworthy characteristic when comparing against other natural products that may compete with the substrate for binding to the enzyme's active site.

A Comparative Look at Natural Product PLA2 Inhibitors

The quest for potent and selective PLA2 inhibitors has led researchers to explore a diverse range of natural sources, from marine organisms to terrestrial plants. The following table provides a comparative overview of several well-characterized natural product PLA2 inhibitors, including their source, inhibitory concentrations, and the type of PLA2 they target.

InhibitorNatural SourceTarget PLA2IC50 Value
Cinatrin C3 Circinotrichum falcatisporum (fungus)Rat Platelet PLA270 µM[6]
Manoalide Luffariella variabilis (marine sponge)Bee Venom PLA20.05 µM[7]
Human Synovial Fluid sPLA20.2 µM (DPPC substrate), 0.02 µM (E. coli substrate)[8]
P388D1 Macrophage PLA216 µM[9]
Rattlesnake Venom PLA20.7 µM[10]
Cobra Venom PLA21.9 µM[10]
Scalaradial Cacospongia mollior (marine sponge)Bee Venom PLA20.07 µM[11][12]
Human Recombinant Type II sPLA20.07 µM[11]
Human Neutrophil sPLA235 µM[11]
Cacospongionolide B Fasciospongia cavernosa (marine sponge)Human Synovial sPLA2Comparable to manoalide[13][14]
Ircinin Marine SpongeNaja naja venom, human synovial recombinant, bee venom PLA2µM range, similar to scalaradial[15]
Celastrol Tripterygium wilfordii (plant)Group IIA sPLA26 µM[16]
Rutin PlantsGroup II sPLA2 (Vipera russelli, Crotalus atrox, human synovial fluid)Efficient inhibition, selective over Group I PLA2[17]

The PLA2 Signaling Cascade: A Target for Inhibition

The central role of PLA2 in the inflammatory cascade makes it a compelling drug target. Upon cellular stimulation, cytosolic PLA2 (cPLA2) translocates to the membrane in a calcium-dependent manner.[4] There, it hydrolyzes phospholipids to release arachidonic acid.[1][2][3][4] This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.[1][5] Inhibitors like the cinatrins and others detailed in this guide act to block the initial step of this cascade, thereby preventing the downstream production of these pro-inflammatory molecules.

Caption: The PLA2 signaling pathway leading to inflammation and the point of inhibition by natural products.

Experimental Protocols for PLA2 Inhibition Assays

The accurate determination of the inhibitory potency of compounds like Cinatrin B requires robust and reproducible assay methodologies. Below are detailed protocols for three commonly employed PLA2 inhibition assays. The choice of assay often depends on the specific PLA2 isoform, available equipment, and desired throughput.

Colorimetric Assay using DTNB

This assay relies on a thioester-containing phospholipid substrate and Ellman's reagent (DTNB) to produce a colored product upon PLA2-mediated hydrolysis.

Experimental Workflow Diagram

Colorimetric_Assay_Workflow start Start reagent_prep Prepare Assay Buffer, DTNB, Substrate, and Inhibitor Dilutions start->reagent_prep plate_setup Add Buffer, DTNB, PLA2 Enzyme, and Inhibitor/Vehicle to Wells reagent_prep->plate_setup initiate_reaction Add Substrate Solution to Initiate Reaction plate_setup->initiate_reaction incubation Incubate and Read Absorbance (e.g., 414 nm) Kinetically initiate_reaction->incubation data_analysis Calculate Reaction Rates and Determine IC50 incubation->data_analysis end End data_analysis->end

Caption: Workflow for a colorimetric PLA2 inhibition assay using DTNB.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100).[18]

    • Prepare a stock solution of the thioester substrate (e.g., diheptanoyl thio-PC) in a suitable solvent and then dilute to the working concentration in Assay Buffer.[18]

    • Prepare a stock solution of DTNB in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., Cinatrin B) and a positive control inhibitor in an appropriate solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add Assay Buffer, the PLA2 enzyme solution, and either the test inhibitor dilution or vehicle control (e.g., DMSO). Include wells for non-enzymatic controls (no enzyme).[19][20]

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate solution to all wells.[20]

    • Immediately begin monitoring the change in absorbance at 405-414 nm over time using a microplate reader.[18][19]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Subtract the rate of the non-enzymatic control from all other rates.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Fluorescence-Based Assay using NBD-PE

This sensitive assay utilizes a phospholipid substrate labeled with a self-quenching fluorophore (NBD). PLA2-mediated hydrolysis releases the fluorescent fatty acid, resulting in an increase in fluorescence intensity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM CaCl₂, pH 7.4).

    • Prepare a stock solution of the fluorescent substrate, such as N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (NBD-PE), in an organic solvent (e.g., ethanol or chloroform).[21]

    • Create a working solution of the substrate by diluting the stock in Assay Buffer to form micelles.

    • Prepare serial dilutions of the test inhibitor and a positive control.

  • Assay Procedure (96-well black plate format):

    • Add the PLA2 enzyme and either the test inhibitor or vehicle control to the wells.

    • Pre-incubate as described for the colorimetric assay.

    • Initiate the reaction by adding the NBD-PE substrate solution.

    • Measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 460 nm and emission at 534 nm).

  • Data Analysis:

    • Calculate the reaction rates and determine the IC50 value as described for the colorimetric assay.

Radiometric Assay

This classic and highly sensitive method measures the release of a radiolabeled fatty acid (typically ¹⁴C- or ³H-arachidonic acid) from a phospholipid substrate.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Prepare liposomes containing a mixture of a carrier phospholipid (e.g., phosphatidylcholine) and a radiolabeled phospholipid (e.g., 1-stearoyl-2-[¹⁴C]arachidonyl-phosphatidylcholine).[22]

    • The lipids are dried under nitrogen and then resuspended in Assay Buffer by sonication or extrusion to form unilamellar vesicles.[22]

  • Assay Procedure:

    • In a microcentrifuge tube, combine the Assay Buffer, PLA2 enzyme, and the test inhibitor or vehicle.

    • Pre-incubate to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the radiolabeled liposome suspension.

    • Incubate at the desired temperature for a fixed period (e.g., 15-60 minutes).

    • Stop the reaction by adding a quench solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid - Dole's reagent).[22]

  • Separation and Quantification:

    • Vortex the tubes and separate the phases by centrifugation. The upper organic phase will contain the released free fatty acid, while the lower aqueous phase will contain the unreacted phospholipid.

    • Alternatively, the released fatty acid can be separated from the substrate by thin-layer chromatography (TLC).[22][23]

    • Transfer an aliquot of the organic phase (or scrape the corresponding spot from the TLC plate) into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of released radiolabeled fatty acid for each condition.

    • Determine the percentage of inhibition and calculate the IC50 value as described previously.

Conclusion

The study of natural product PLA2 inhibitors, such as Cinatrin B and its congeners, offers a promising avenue for the development of novel anti-inflammatory therapeutics. This guide provides a comparative framework for understanding the potency and mechanism of these inhibitors, alongside detailed experimental protocols to facilitate their investigation in the laboratory. The noncompetitive inhibition mechanism of the cinatrins presents an interesting contrast to many other natural product inhibitors and warrants further investigation. By employing the robust assay methodologies outlined herein, researchers can effectively characterize and compare the efficacy of novel PLA2 inhibitors, contributing to the advancement of anti-inflammatory drug discovery.

References

  • Mayer, A. M., et al. (1993). Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide. Journal of Pharmacology and Experimental Therapeutics, 264(2), 793-800. [Link]

  • Uchida, R., et al. (1993). Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities. The Journal of Antibiotics, 46(11), 1706-1711. [Link]

  • Marshall, L. A., et al. (1994). Effects of scalaradial, a type II phospholipase A2 inhibitor, on human neutrophil arachidonic acid mobilization and lipid mediator formation. Journal of Pharmacology and Experimental Therapeutics, 268(2), 709-717. [Link]

  • Jacobson, P. B., et al. (1990). Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide. Biochemical Pharmacology, 40(7), 1501-1507. [Link]

  • Glaser, K. B., & Jacobs, R. S. (1986). Molecular pharmacology of manoalide. Inactivation of bee venom phospholipase A2. Biochemical Pharmacology, 35(3), 449-453. [Link]

  • de Carvalho, M. S., & Jacobs, R. S. (1991). Two-step inactivation of bee venom phospholipase A2 by scalaradial. Biochemical Pharmacology, 42(8), 1621-1626. [Link]

  • Lombardo, D., & Dennis, E. A. (1985). Differential effects of manoalide on secreted and intracellular phospholipases. Journal of Biological Chemistry, 260(12), 7234-7240. [Link]

  • Wheeler, L. A., et al. (1987). Manoalide, a natural sesterterpenoid that inhibits calcium channels. Journal of Biological Chemistry, 262(14), 6531-6538. [Link]

  • Nikolaou, A., et al. (2017). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Molecules, 22(10), 1641. [Link]

  • Gomez-Cambronero, J., & Niv, H. (2009). Measurements of Phospholipases A2, C and D (PLA2, PLC and PLD) : In Vitro Microassays, Analysis of Enzyme Isoforms, and Intact-Cell (in vivo) Assays. Methods in molecular biology (Clifton, N.J.), 580, 103–121. [Link]

  • ResearchGate. (n.d.). Diagram of the metabolic pathway of phospholipase A 2 (PLA 2 ), an enzyme that cleaves fatty acids (FA) from cell membrane phospholipids, releasing free arachidonic acid (FAA). Retrieved from [Link]

  • Beck, J. J., et al. (2017). Scalaradial Is a Potent Inhibitor of Transient Receptor Potential Melastatin 2 (TRPM2) Ion Channels. ACS Chemical Neuroscience, 8(11), 2448–2457. [Link]

  • ResearchGate. (n.d.). Schematic diagram showing PLA2 signaling pathway and duel role arachidonic acid in both stem cell differentiation and disease development. Retrieved from [Link]

  • de Nucci, G., et al. (1998). Modulation of acute and chronic inflammatory processes by cacospongionolide B, a novel inhibitor of human synovial phospholipase A2. British Journal of Pharmacology, 124(4), 643–650. [Link]

  • Lanni, C., & Becker, E. L. (1985). Measurement of arachidonic acid release from human polymorphonuclear neutrophils and platelets: comparison between gas chromatographic and radiometric assays. Prostaglandins, 30(3), 469-479. [Link]

  • ResearchGate. (n.d.). Natural product PLA 2 s inhibitors as anti-inflammatory and anticancer agents. Retrieved from [Link]

  • Sam, E. C., et al. (2023). The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles. International Journal of Molecular Sciences, 24(2), 1435. [Link]

  • D'Auria, M. V., et al. (2005). Chemistry and Biology of Anti-Inflammatory Marine Natural Products. Phospholipase A2 Inhibitors. Current Organic Chemistry, 9(15), 1491-1509. [Link]

  • ResearchGate. (n.d.). Scalaradial Is a Potent Inhibitor of Transient Receptor Potential Melastatin 2 (TRPM2) Ion Channels. Retrieved from [Link]

  • BindingDB. (n.d.). Scalaradial. Retrieved from [Link]

  • Burke, J. E., & Dennis, E. A. (2009). Phospholipase A2 structure/function, mechanism, and signaling. The Journal of lipid research, 50 Suppl(Suppl), S237–S242. [Link]

  • Albizati, K. F., et al. (1996). Inhibition of phospholipase A2 activities and some inflammatory responses by the marine product ircinin. General Pharmacology: The Vascular System, 27(5), 817-823. [Link]

  • Farooqui, A. A., et al. (2015). Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders. ACS chemical neuroscience, 6(6), 838–859. [Link]

  • de Nucci, G., et al. (1998). Modulation of acute and chronic inflammatory processes by cacospongionolide B, a novel inhibitor of human synovial phospholipase A2. British journal of pharmacology, 124(4), 643-650. [Link]

  • Snider, B. B., & O'Hare, T. J. (2002). Enantiospecific synthesis of the phospholipase A2 inhibitor (-)-cinatrin B. Organic letters, 4(13), 2269–2272. [Link]

  • Wikipedia. (n.d.). Phospholipase A2. Retrieved from [Link]

  • Farooqui, A. A., et al. (2015). Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders. ACS Chemical Neuroscience, 6(6), 838-859. [Link]

  • ResearchGate. (n.d.). Flow chart of measurement of radioactive arachidonic acid conversion using ¹⁴C labeling method. COX, cyclooxygenase. Retrieved from [Link]

  • Wijerathne, H., et al. (2021). Fluorescent Lipo-Beads for the Sensitive Detection of Phospholipase A2 and Its Inhibitors. ACS Omega, 6(40), 26265–26274. [Link]

  • Balboa, M. A., et al. (2005). Phospholipase A2, Bioactive Lipids and Lipidomics in Innate Immunity and Inflammation. Journal of the American Chemical Society, 127(42), 14642-14643. [Link]

  • Snider, B. B., & O'Hare, T. J. (2003). Enantiospecific synthesis of the phospholipase A2 inhibitors (-)-cinatrin C1 and (+)-cinatrin C3. The Journal of organic chemistry, 68(21), 8251–8257. [Link]

  • Sud, M., et al. (2008). Product inhibition of secreted phospholipase A2 may explain lysophosphatidylcholines' unexpected therapeutic properties. The Journal of biological chemistry, 283(43), 29139–29149. [Link]

  • Frentzen, M. (2004). Assay of Phospholipase A Activity. In Lipid Metabolism and Signal Transduction (pp. 15-26). Springer, Berlin, Heidelberg. [Link]

  • Lindahl, M., & Tagesson, C. (1997). Flavonoids as phospholipase A2 inhibitors: importance of their structure for selective inhibition of group II phospholipase A2. Inflammation, 21(3), 347–356. [Link]

  • Marcotte, P. A., et al. (2007). Conformationally restricted (+)-cacospongionolide B analogues. Influence on secretory phospholipase A2 inhibition. The Journal of organic chemistry, 72(5), 1715–1725. [Link]

  • Serruys, P. W., et al. (2008). Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development. Nature medicine, 14(11), 1178–1182. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.